molecular formula C7H11NO3 B1455529 1,4-Dioxa-8-azaspiro[4.5]decan-7-one CAS No. 6813-54-3

1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Cat. No.: B1455529
CAS No.: 6813-54-3
M. Wt: 157.17 g/mol
InChI Key: IMAKOYSQAGRALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decan-7-one is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxa-8-azaspiro[4.5]decan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxa-8-azaspiro[4.5]decan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-5-7(1-2-8-6)10-3-4-11-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKOYSQAGRALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core structure, physicochemical properties, a proposed synthetic strategy with mechanistic rationale, and its strategic applications as a versatile scaffold for developing novel molecules.

Core Molecular Identity and Physicochemical Properties

1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS No. 6813-54-3) is a unique bifunctional molecule. Its structure features a piperidine ring fused in a spirocyclic fashion with a 1,3-dioxolane ring. Critically, the piperidine moiety is oxidized to a lactam (a cyclic amide) at the 7-position, adjacent to the spiro center. This arrangement combines the conformational rigidity of a spirocycle with two distinct, orthogonally reactive functional groups: a secondary lactam and a protected ketone (as an ethylene ketal).

The ketal protection serves a crucial role, masking the reactivity of a ketone group at the 4-position of the original piperidine scaffold. This allows for selective chemical transformations on the lactam portion of the molecule without interference. The ketal can be readily removed under acidic conditions, unmasking the ketone for subsequent derivatization. This "protect-and-reveal" strategy is fundamental to its utility as a synthetic building block.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 1,4-dioxa-8-azaspiro[4.5]decan-7-one[1]
CAS Number 6813-54-3[1][2][3]
Molecular Formula C₇H₁₁NO₃[1][2][4]
Molecular Weight 157.17 g/mol [2]
SMILES C1CNC(=O)CC12OCCO2[2][4]
Topological Polar Surface Area (TPSA) 47.56 Ų[2]
LogP (Computed) -0.3605[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 0[2]

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized, non-commodity chemical intermediates.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is sparse, a logical and efficient synthetic route can be designed based on established chemical principles. The strategy involves a two-step process starting from the readily available 4-piperidone.

The core causality of this proposed workflow is based on orthogonal protection and selective oxidation:

  • Ketalization: The ketone at the 4-position of the piperidine ring is highly reactive and would interfere with selective oxidation at the C-2 position. Therefore, it must be protected first. An ethylene ketal is an ideal choice as it is stable to a wide range of reaction conditions, particularly basic and oxidative conditions, but can be cleanly removed with acid.

  • Lactam Formation: Once the C4-ketone is masked, the C-H bonds adjacent to the nitrogen (at the C2 and C6 positions) become the primary targets for oxidation to form the desired lactam.

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Selective Oxidation A 4-Piperidone Hydrochloride B 1,4-Dioxa-8-azaspiro[4.5]decane (Protected Intermediate) A->B Ethylene Glycol, p-TsOH, Toluene, Dean-Stark C 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (Final Product) B->C RuCl3, NaIO4, CCl4/H2O

Caption: Proposed two-step synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7)

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone hydrochloride hydrate, ethylene glycol (1.5 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.), and toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 1,4-Dioxa-8-azaspiro[4.5]decane, can be purified by vacuum distillation to yield a clear liquid.[5]

Step 2: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 6813-54-3)

  • Setup: In a round-bottom flask, dissolve the 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.) from Step 1 in a biphasic solvent system such as carbon tetrachloride/acetonitrile/water.

  • Reaction: Add sodium periodate (NaIO₄, 4.0 eq.) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.02 eq.). Stir the mixture vigorously at room temperature. The reaction progress is monitored by the disappearance of the starting material (TLC or LC-MS). This powerful oxidation system is known to convert secondary amines to lactams.

  • Workup: Upon completion, quench the reaction by adding isopropanol. Dilute the mixture with dichloromethane and filter through a pad of celite to remove the ruthenium salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.

Strategic Applications in Drug Development and Materials Science

The true value of this molecule lies in its capacity to serve as a versatile scaffold. The two distinct functional groups can be addressed sequentially to build molecular complexity.

  • Lactam Derivatization: The secondary amine proton (N-H) of the lactam is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This provides a straightforward vector for attaching various side chains or linking the scaffold to other molecular fragments.

  • Ketal Deprotection and Ketone Chemistry: Treatment with aqueous acid (e.g., HCl in THF/water) will hydrolyze the ketal, revealing the C4-ketone. This newly available carbonyl group can undergo a vast array of transformations, including reductive amination, Wittig reactions, aldol condensations, and Grignard additions, further expanding the chemical space accessible from this single scaffold.

The spirocyclic core imparts conformational rigidity, which is a highly desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold is particularly relevant for:

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and distinct functional handles make it an ideal starting point for fragment elaboration.

  • PROTACs and Molecular Glues: The piperidine-derived core is a common feature in ligands for E3 ligases. Azaspirocyclic motifs are increasingly explored as novel linkers and scaffolds in the design of Proteolysis Targeting Chimeras (PROTACs).[6]

  • Tumor Imaging: The parent structure, 1,4-Dioxa-8-azaspiro[4.5]decane, has been successfully derivatized to create radiolabeled ligands for imaging σ1 receptors, which are overexpressed in many tumors.[7] This highlights the potential of the core scaffold in developing diagnostic agents.

G cluster_0 Lactam Chemistry cluster_1 Ketal Deprotection & Derivatization A 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (Core Scaffold) B N-Alkylation / N-Acylation A->B Base, R-X C Acidic Hydrolysis (H3O+) A->C D Revealed Ketone Intermediate C->D E Reductive Amination D->E F Wittig Reaction D->F

Caption: Reaction pathways illustrating the synthetic utility of the core scaffold.

Self-Validating Protocols: Spectroscopic Characterization

Confirmation of the structure and purity of the final compound is paramount. A multi-pronged analytical approach ensures a self-validating system where data from different techniques corroborate the identity of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit two key features: a strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the six-membered lactam, and strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the ethylene ketal. The presence of an N-H stretch around 3200 cm⁻¹ would also be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the protons on the piperidine ring and the four equivalent protons of the ethylene ketal (typically a singlet around 3.9-4.0 ppm). The N-H proton would appear as a broad singlet.

    • ¹³C NMR: The spectrum would be defined by the carbonyl carbon of the lactam (~170 ppm), the spiro-ketal carbon (~108 ppm), and the carbons of the ethylene glycol bridge (~64 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Under electrospray ionization (ESI+), the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to C₇H₁₂NO₃⁺.[4]

By combining these analytical techniques, a researcher can unequivocally confirm the successful synthesis and purity of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, ensuring its suitability for subsequent applications in research and development.

References

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decan-7-one. PubChemLite. [Link]

  • Walz, A. J., & Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • PubChem. 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decane. PubChemLite. [Link]

  • Fischer, S., et al. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Global Substance Registration System. 1,4-DIOXA-8-AZASPIRO(4.5)DECANE. GSRS. [Link]

  • Google Patents. 8-azaspiro[4][8] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • Matrix Fine Chemicals. 1,4-DIOXA-8-AZASPIRO[4.5]DECANE | CAS 177-11-7. Matrix Fine Chemicals. [Link]

Sources

A Researcher's Guide to the CAS Numbering of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery and Development Professionals

This whitepaper serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals working with the 1,4-Dioxa-8-azaspiro[4.5]decan-7-one scaffold. Authored from the perspective of a Senior Application Scientist, this document provides not just a list of Chemical Abstracts Service (CAS) numbers, but also the scientific context, synthetic rationale, and practical workflows essential for navigating the chemical space of these valuable compounds.

The Strategic Value of the 1,4-Dioxa-8-azaspiro[4.5]decan-7-one Core

The 1,4-Dioxa-8-azaspiro[4.5]decan-7-one structure is a highly valued heterocyclic scaffold in medicinal chemistry. Its rigid, spirocyclic backbone, which incorporates a protected ketone (as a ketal) and a lactam, offers a unique three-dimensional architecture. This conformational rigidity is advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom at the 8-position provides a convenient handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The Imperative of CAS Numbers in Scientific Integrity

In the complex world of chemical research and development, unambiguous identification is the bedrock of reproducibility, regulatory compliance, and intellectual property. The CAS Registry Number® is the globally recognized standard for substance identification. Each number is a unique, invariable identifier for a specific substance, eliminating the confusion that can arise from multiple systematic, generic, or trade names. For scientists, the correct CAS number is critical for literature searches, patent applications, procurement, and ensuring the integrity of experimental data.

The Core Scaffold: Structure and Key Identifiers

The parent compound forms the foundation for all derivatives. Its structure and primary identifiers are detailed below.

Core Compound: 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

  • CAS Number: 6813-54-3[1][2][3]

  • Molecular Formula: C₇H₁₁NO₃[1][2]

  • Molecular Weight: 157.17 g/mol [1][2]

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Piperidone, Ethylene Glycol, p-TsOH in Toluene reflux 2. Heat to Reflux (Azeotropic Water Removal) reagents->reflux Setup Dean-Stark cool 3. Cool to RT reflux->cool Monitor H₂O collection quench 4. Quench with NaHCO₃(aq) cool->quench wash 5. Wash with Brine quench->wash dry 6. Dry (Na₂SO₄) & Filter wash->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Column Chromatography or Recrystallization concentrate->purify Crude Material product Pure Product purify->product

Sources

Spirocyclic piperidine lactam scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spirocyclic Piperidine Lactam Scaffolds in Medicinal Chemistry

Foreword: Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic, sp²-rich molecules. While successful, this chemical space is well-explored, and hitting novel, complex targets such as protein-protein interfaces demands a new perspective. The deliberate move towards three-dimensional (3D) molecular architectures is not merely a trend but a strategic necessity. Spirocyclic scaffolds, particularly those incorporating the privileged piperidine lactam motif, are at the forefront of this evolution. Their rigid, well-defined 3D geometry allows for a more precise and extensive interaction with biological targets, often leading to enhanced potency and selectivity.[1] Furthermore, the increased fraction of sp³-hybridized carbons in these scaffolds often correlates with improved physicochemical properties, such as higher aqueous solubility and better metabolic stability, which are critical for successful drug development.[1][2]

This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the spirocyclic piperidine lactam core. We will delve into the causality behind synthetic strategies, dissect the scaffold's role in modulating challenging biological targets, and provide actionable protocols to empower your research endeavors.

The Strategic Advantage of the Spirocyclic Piperidine Lactam Scaffold

The power of this scaffold lies in the synergistic combination of its three core components:

  • The Spirocenter: The quaternary carbon atom at the heart of the spirocycle acts as a rigidifying anchor. It forces the connected rings into perpendicular orientations, creating a defined 3D vectoral array for substituents. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, a key factor in achieving high affinity.

  • The Piperidine Ring: As the most prevalent saturated nitrogen heterocycle in pharmaceuticals, the piperidine ring is a well-established "privileged scaffold."[3][4][5] Its chair-like conformation allows for the precise placement of substituents in axial and equatorial positions, while the basic nitrogen atom can serve as a crucial hydrogen bond acceptor or a point for further derivatization.[2]

  • The Lactam Moiety: The cyclic amide (lactam) provides a rigid planar unit with a hydrogen bond donor (N-H) and acceptor (C=O). This feature is instrumental in mimicking peptide backbones, making the scaffold particularly adept at disrupting protein-protein interactions (PPIs).[6] The lactam can be a δ-lactam (part of the piperidine ring itself) or part of the adjoining spiro-fused ring (e.g., a β-lactam or γ-lactam).[7][8]

This unique amalgamation of features allows spirocyclic piperidine lactams to present functionalities in a highly controlled, three-dimensional manner, accessing previously "undruggable" pockets on protein surfaces.[1][9]

Constructing the Core: Key Synthetic Strategies

Accessing the complex architecture of spirocyclic piperidine lactams requires a sophisticated synthetic toolkit. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and scalability. Efficient routes to these scaffolds have become a major focus, moving beyond classical methods to more elegant and scalable solutions.[3][10]

Key Synthetic Approaches Overview
Synthetic StrategyCore Reaction TypeKey Features & RationaleRepresentative Citations
Annulation Strategies Photocatalytic AnnulationUtilizes dual photoredox/hydrogen atom transfer (HAT) catalysis to construct δ-lactams from abundant primary amines. This modern approach is valued for its mild conditions, broad functional group tolerance, and proven scalability in continuous flow.[3][5][3],[5]
Cascade & Domino Reactions Aza-Prins Cyclization, Kinugasa/MichaelEnables the rapid assembly of complex polycyclic systems in a single pot. For example, a Cu/Pd co-catalyzed cascade can build chiral spiroindolylpiperidine-γ-butyrolactones with excellent stereocontrol, maximizing step economy.[11] A Kinugasa/Michael domino reaction can generate spirocyclic β-lactams with four contiguous stereocenters.[12][11],[13],[12]
Multi-Component Reactions Castagnoli–Cushman ReactionA powerful method for generating diversity by combining three or more starting materials in one step. Variants of this reaction provide access to unsaturated spirocyclic lactams, which can be subsequently hydrogenated to yield the saturated piperidine core.[14][14]
Cycloaddition Reactions Staudinger [2+2] CycloadditionA classic and reliable method for forming β-lactam rings by reacting a ketene with an imine. This strategy is frequently employed for the synthesis of spiro-β-lactams, which are valuable pharmacophores.[13][15][16][15],[16],[13]
Ring-Closing Metathesis (RCM) Olefin MetathesisAn effective strategy for forming the piperidine ring from a suitably functionalized acyclic diene precursor. This method is particularly useful for accessing unique spirocyclic systems like the nankakurine core.[10][10]
Workflow Visualization: Modern Synthetic Entry

The following diagram illustrates a modern, scalable approach to δ-lactams, which are direct precursors to spirocyclic piperidines, using photocatalysis. This strategy's value lies in its use of simple, abundant starting materials.[3][5]

G cluster_start Starting Materials cluster_catalysis Dual Catalytic System A Unprotected Primary Alkylamine F Radical Annulation Cascade A->F B Itaconic Acid Derivative B->F C Photoredox Catalyst (e.g., Acr-Mes) E Visible Light Irradiation (Blue LEDs) C->E Absorbs Light D Hydrogen Atom Transfer (HAT) Catalyst (e.g., N₃⁻) D->F Mediates E->F Initiates G α-(Di)substituted δ-Lactam Intermediate F->G Forms H Downstream Diversification (e.g., Reduction, Decarboxylation) G->H Enables I Diverse Spirocyclic Piperidine Scaffolds H->I Access to

Caption: Photocatalytic annulation workflow for δ-lactam and spiro-piperidine synthesis.

Medicinal Chemistry Applications & Case Study: MDM2-p53 Inhibition

Spirocyclic piperidine lactams have emerged as powerful scaffolds across various therapeutic areas, including oncology, infectious diseases, and neuroscience.[17][18][19][20][21] Their ability to mimic peptide secondary structures makes them particularly effective as inhibitors of protein-protein interactions (PPIs), which are notoriously difficult targets for traditional small molecules.[6][22][23]

A paramount example of their success is in the development of inhibitors for the MDM2-p53 interaction, a critical target in oncology.[23][24]

The MDM2-p53 Axis: A Prime Target for Cancer Therapy

The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest and apoptosis.[24] In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, MDM2.[24] MDM2 binds to the N-terminal domain of p53, promoting its degradation. Disrupting this PPI with a small molecule can stabilize and reactivate p53, selectively triggering apoptosis in cancer cells.[23][25]

The challenge lies in the nature of the PPI interface, which is relatively large and shallow.[9] Early efforts identified key "hot spot" residues on p53 (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic pocket on MDM2.[25] An effective inhibitor must mimic the precise spatial arrangement of these three amino acid side chains.

The Spiro-oxindole Piperidine Solution

Researchers discovered that a spiro-oxindole piperidine scaffold provides an ideal 3D framework to project substituents that mimic the key p53 residues.[25][26] Specifically, the spiro[oxindole-3,3'-piperidine] core positions functional groups into the three critical hydrophobic sub-pockets of MDM2 with high fidelity.

cluster_cancer Cancer Cell with Overexpressed MDM2 cluster_drug Therapeutic Intervention cluster_restored Restored Tumor Suppression p53 p53 (Tumor Suppressor) mdm2 MDM2 (Oncoprotein) p53->mdm2 Binding proteasome Proteasome mdm2->proteasome Targets for Degradation apoptosis_off Apoptosis Blocked inhibitor Spiro-oxindole Piperidine Inhibitor mdm2_blocked MDM2 (Blocked) inhibitor->mdm2_blocked Binds to Hydrophobic Pocket p53_active Active p53 (Stabilized) p53_active->mdm2_blocked Binding Prevented p21 p21 p53_active->p21 Upregulates apoptosis_on Apoptosis Induced p53_active->apoptosis_on Induces p21->apoptosis_on Leads to Cell Cycle Arrest &

Caption: Mechanism of MDM2-p55 inhibition by a spiro-oxindole piperidine scaffold.

Chiral compounds based on this scaffold have been shown to potently inhibit cancer cell proliferation by directly interfering with the MDM2-p53 interaction.[26] Mechanistic studies confirm that these compounds elevate protein levels of p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.[26] This work exemplifies a successful structure-based design approach where the unique 3D topology of the spirocyclic piperidine lactam scaffold was essential for achieving potent and selective biological activity.

Experimental Protocol: Asymmetric Synthesis of a Spiro-oxindole Piperidine Core

To ensure trustworthiness and practical utility, this section provides a detailed, self-validating protocol for a key synthetic transformation. The following procedure is adapted from methodologies reported for the organocatalytic asymmetric synthesis of piperidine-fused spiro-oxindoles, which are potent MDM2-p53 inhibitors.[26]

Objective: To synthesize a chiral piperidine-fused spiro-oxindole derivative via an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.

Rationale: This cascade reaction is highly efficient, constructing the complex spirocyclic core with multiple stereocenters in a single step from relatively simple starting materials. The use of a chiral organocatalyst (e.g., a quinine-derived squaramide) ensures high enantioselectivity, which is critical for biological activity.

Materials & Equipment
  • Reagents: Isatin-derived N-Boc ketimine (1.0 eq), nitro-enone derivative (1.1 eq), quinine-derived squaramide catalyst (10 mol%), Toluene (anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: Magnetic stirrer hotplate, round-bottom flask, septa, nitrogen line, analytical balance, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, flash column chromatography system.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the isatin-derived N-Boc ketimine (e.g., 0.2 mmol, 1.0 eq) and the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%).

    • Causality Check: An inert atmosphere is crucial to prevent moisture from interfering with the catalyst and reactants, ensuring reproducibility.

  • Addition of Reagents:

    • Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes to ensure complete dissolution and catalyst activation.

    • Add the nitro-enone derivative (0.22 mmol, 1.1 eq) to the solution.

    • Causality Check: Toluene is often the solvent of choice for its ability to dissolve the organic reactants while being compatible with the catalytic cycle. A slight excess of the nitro-enone ensures complete consumption of the limiting ketimine.

  • Reaction Monitoring (Self-Validation):

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a developing system (e.g., 3:1 Hexanes:EtOAc). Spot the starting materials and the reaction mixture on a TLC plate.

    • The reaction is complete upon the disappearance of the limiting starting material (ketimine) and the appearance of a new, distinct product spot.

    • Causality Check: TLC is a rapid and essential technique to avoid premature workup of an incomplete reaction or decomposition from prolonged reaction times.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the crude residue directly by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc as the eluent.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final spiro-oxindole piperidine derivative.

  • Characterization (Authoritative Grounding):

    • Determine the yield and physical state of the product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

    • Causality Check: Full characterization is non-negotiable. It validates the outcome of the synthesis and confirms the structure and stereochemical integrity of the final compound, which is essential before proceeding to biological evaluation.[16]

Future Outlook

The exploration of spirocyclic piperidine lactam scaffolds is far from complete. Future advancements will likely focus on several key areas:

  • Novel Synthetic Methods: Development of even more efficient, sustainable, and scalable synthetic routes, including flow chemistry applications, will be crucial for library synthesis and large-scale production.[3][17]

  • Expanded Chemical Space: Designing novel spirocyclic systems with diverse ring sizes and heteroatom compositions will unlock new areas of biologically relevant chemical space.[1][19]

  • New Therapeutic Targets: While their role in oncology is well-established, these scaffolds hold immense promise for neurodegenerative diseases, metabolic disorders, and infectious diseases, where their unique 3D structures can address challenging targets.[19][20][27]

  • Computational Integration: The synergy between computational modeling and synthetic chemistry will accelerate the design-synthesis-test cycle, allowing for more rational design of spirocyclic inhibitors with optimized properties.[19]

Spirocyclic piperidine lactams represent a powerful convergence of privileged structural motifs. Their inherent three-dimensionality provides a robust platform for developing the next generation of selective and potent therapeutics, capable of modulating the complex biological targets that have long been considered intractable.

References

  • Humphrey, J. M., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Journal of Organic Chemistry, 77(22), 10050-7.
  • Zhang, X., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry.
  • McTeague, T. A., et al. (2023). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. ChemRxiv.
  • Bower, J. F., et al. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. American Chemical Society.
  • Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synthesis, 54(11), 2604-2615.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Aksenov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966.
  • McTeague, T. A., et al. (2023). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. ChemRxiv.
  • Clarke, P. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
  • Al-Dhfyan, A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Lindsay, V. N. G., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC.
  • Enders, D., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. Angewandte Chemie International Edition, 57(34), 10985-10988.
  • da Silva, A. L., et al. (2022). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate.
  • Grygorenko, O. O., et al. (2019). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
  • He, G., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752-6755.
  • Zhao, Y., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 157, 845-855.
  • Singh, G., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate.
  • Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition, 54(31), 8896-8927.
  • Wang, C., et al. (2022). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. ResearchGate.
  • da Silva, A. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535.
  • Remete, A. M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Al-Hujaily, E. M., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules, 29(4), 894.
  • Riedl, B., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10145-10160.
  • He, G., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. ACS Figshare.
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate.
  • Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate.
  • Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science.
  • Kumar, A., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Zhang, M., et al. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules, 29(23), 5585.
  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 987-999.
  • Song, K., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 676606.
  • Arkin, M. R., et al. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. eScholarship.org.
  • Lu, H., et al. (2020). Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. Signal Transduction and Targeted Therapy, 5(1), 213.
  • Drug Discovery Chemistry Europe. (2025). Protein-Protein Interactions. Drug Discovery Chemistry Europe.

Sources

Technical Guide: Protected 2,4-Piperidinedione Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, the protected 2,4-piperidinedione (also known as N-protected piperidine-2,4-dione or 4-hydroxypyridin-2-one in its tautomeric form) stands as a "privileged scaffold." Its utility stems from its ability to mimic peptide bonds, chelate metals (in its enolic form), and serve as a conformationally restricted core for fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of this building block, moving beyond basic descriptions to explore the causality of its reactivity , robust synthetic protocols , and strategic functionalization points that medicinal chemists can exploit to generate diversity.[1]

Structural Dynamics & Tautomerism

Understanding the reactivity of 2,4-piperidinediones requires mastering their tautomeric equilibrium. Unlike simple ketones, this scaffold exists in a dynamic equilibrium between the keto-dione (A) and the enol-lactam (B) forms.

  • Form A (Dione): Favored in non-polar solvents; reactive at C3 towards electrophiles.

  • Form B (Enol): Favored in polar protic solvents and crystalline states; capable of bidentate chelation (e.g., in HIV integrase inhibitors).

The protecting group (PG) on the nitrogen (typically Boc, Cbz, or Bn) plays a critical role in modulating the electron density of the ring, thereby influencing this equilibrium and the regioselectivity of alkylation (O- vs. C-alkylation).

Strategic Synthesis: The Dieckmann Condensation Route

While several routes exist, the Dieckmann condensation remains the gold standard for scalability and regiocontrol. This pathway utilizes N-protected


-amino esters, ensuring the nitrogen is masked early to prevent polymerization.
Mechanistic Pathway (DOT Visualization)

The following workflow illustrates the conversion of a simple


-alanine derivative into the cyclic dione.

DieckmannSynthesis Start N-Boc-beta-Alanine Methyl Ester Step1 Acylation (Magnesium Enolate) Start->Step1 + Malonate half-ester (CDI/MgCl2) Inter Beta-Keto Diester Intermediate Step1->Inter C-C Bond Formation Step2 Dieckmann Cyclization (NaOMe) Inter->Step2 Intramolecular Claisen Prod N-Boc-2,4- Piperidinedione Step2->Prod Decarboxylation (Reflux)

Figure 1: Strategic workflow for the synthesis of N-Boc-2,4-piperidinedione via Dieckmann condensation.

Critical Process Parameters (CPP)
  • Base Selection: Sodium methoxide (NaOMe) in methanol is preferred. Stronger bases (LDA) can lead to decomposition or over-reaction.

  • Decarboxylation: The intermediate 3-carboxy-2,4-dione is unstable. Spontaneous decarboxylation often occurs upon acidification and warming, simplifying the isolation.

  • N-Protection: The tert-butoxycarbonyl (Boc) group is robust enough to withstand the basic cyclization conditions but labile enough for late-stage deprotection.

Functionalization Landscape: The "Modify" Phase

Once the scaffold is constructed, the C3 position becomes the focal point for diversification. It is flanked by two carbonyls, making it highly acidic (


) and nucleophilic.
Reactivity Map
  • C3-Alkylation: Reaction with alkyl halides. Challenge: Regioselectivity (C- vs. O-alkylation). Solution: Use non-polar solvents (THF) and soft counterions (Cs+) to favor C-alkylation.

  • Knoevenagel Condensation: Reaction with aldehydes to form exocyclic alkenes.

  • Reduction: Stereoselective reduction of the C4 ketone yields 4-hydroxypiperidines (e.g., substituted 4-hydroxypipecolic acid analogs).

Functionalization Center N-Protected 2,4-Piperidinedione Node1 C3-Alkylation (Diversity) Center->Node1 R-X, Base Node2 Knoevenagel (Alkenes) Center->Node2 R-CHO Node3 O-Alkylation (Enol Ethers) Center->Node3 R-X (Polar) Node4 C4-Reduction (Chiral Alcohols) Center->Node4 NaBH4/L-Selectride Node5 N-Deprotection (Scaffold Release) Center->Node5 TFA or H2

Figure 2: Divergent functionalization pathways from the core 2,4-piperidinedione scaffold.

Experimental Protocol: Synthesis of N-Boc-2,4-Piperidinedione

This protocol is validated for gram-scale synthesis. It relies on the activation of a malonate half-ester followed by coupling and cyclization.

Reagents:
  • Mono-methyl malonate (potassium salt)

  • N-Boc-

    
    -alanine
    
  • Carbonyldiimidazole (CDI)

  • Magnesium chloride (

    
    )
    
  • Sodium methoxide (NaOMe)

Step-by-Step Methodology:
  • Activation (The "Masamune" Conditions):

    • Dissolve N-Boc-

      
      -alanine (1.0 equiv) in anhydrous THF under 
      
      
      
      .
    • Add CDI (1.1 equiv) and stir at RT for 1 hour to form the acyl imidazole.

  • Coupling:

    • In a separate vessel, treat mono-methyl malonate potassium salt (1.1 equiv) with

      
       (1.0 equiv) and 
      
      
      
      (1.5 equiv) in THF. Stir for 1 hour.
    • Cannulate the activated amino acid solution into the malonate suspension. Stir overnight at RT.

    • Checkpoint: TLC should show consumption of the starting amino acid.

    • Quench: Acidify with 1M HCl, extract with EtOAc. Concentrate to yield the

      
      -keto ester intermediate.
      
  • Cyclization (Dieckmann):

    • Dissolve the crude intermediate in MeOH.

    • Add NaOMe (2.0 equiv) dropwise at

      
      .
      
    • Reflux for 2-4 hours. The solution will turn yellow/orange.

  • Decarboxylation & Isolation:

    • Cool to RT. Acidify carefully with 1M HCl to pH 2-3.

    • Stir at RT for 1 hour (evolution of

      
       indicates decarboxylation).
      
    • Extract with DCM (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
    • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (50% EtOAc/Hexanes).

Expected Yield: 65-75% overall. Data Validation:


 NMR (

) should show a singlet at

ppm (C3-H2) and the Boc singlet at

ppm.

Comparative Data: Protecting Group Stability

The choice of protecting group affects the yield of the cyclization step due to steric and electronic factors.

Protecting Group (N1)Cyclization YieldStability to NaOMeDeprotection Method
Boc (tert-Butoxycarbonyl) High (75%) GoodTFA / HCl
Cbz (Benzyloxycarbonyl) Moderate (60%)Fair (Risk of transesterification)

, Pd/C
Bn (Benzyl) High (80%)Excellent

, Pd/C or ACE-Cl
Fmoc Low (<20%)Unstable (Cleaved by base)Piperidine

References

  • Marson, C. M., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations."[2] UCL Discovery. [Link]

  • Tikhov, R. M., & Kuznetsov, N. Y. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development."[3][4] Organic & Biomolecular Chemistry, 2020.[3][4] [Link]

  • PubChem. "2,4-Piperidinedione Compound Summary."[5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Dieckmann Condensation." [Link]

Sources

Introduction: The Architectural Significance of the 8-Azaspiro[4.5]decan-7-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 8-Azaspiro[4.5]decan-7-one Core Scaffold: Synthesis, Applications, and Methodologies

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the privileged structures that have garnered significant attention are spirocyclic scaffolds.[1] These systems, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional geometry into molecules.[2] This inherent structural constraint is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[1] The 8-azaspiro[4.5]decan-7-one core, a specific class of spirocycle featuring a piperidine ring fused to a cyclopentanone via a spiro-carbon, exemplifies these benefits.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the synthesis, applications, and experimental evaluation of compounds derived from the 8-azaspiro[4.5]decan-7-one scaffold. The unique topology of this core structure has proven to be a versatile foundation for developing modulators of a wide array of biological targets, particularly within the central nervous system (CNS).[3] Its value lies in its ability to orient substituents in precise spatial arrangements, facilitating optimal interactions with complex protein binding sites. We will explore its role in the creation of selective sigma-1 (σ1) receptor ligands for neuroimaging and therapy, M1 muscarinic agonists for cognitive disorders, and potent inhibitors for inflammatory and viral diseases.[3][4][5] This document will elucidate the causality behind synthetic choices, provide detailed, self-validating experimental protocols, and ground all claims in authoritative scientific literature.

I. Synthesis of the Azaspiro[4.5]decane Core: Building the Foundation

The construction of the 8-azaspiro[4.5]decane ring system is a critical first step that dictates the feasibility and efficiency of subsequent derivatization. Synthetic strategies typically involve multi-step sequences that first build the piperidine ring followed by a spirocyclization event.[3] The choice of route is often governed by the desired substitution patterns on the final molecule.

A foundational and industrially scalable method for a closely related precursor, 8-azaspiro[4.5]decane-7,9-dione, involves the direct reaction of 1,1-cyclopentanedicarboxylic acid (or a similar precursor like 1,1-pentamethylene oxalic acid) with urea at elevated temperatures.[6] This method is advantageous due to its use of inexpensive starting materials and a straightforward procedure.[6]

Below is a representative protocol for the synthesis of the dione precursor, which can then be selectively modified to yield the 8-azaspiro[4.5]decan-7-one core.

Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol is adapted from established industrial methods.[6]

Objective: To synthesize the foundational 8-azaspiro[4.5]decane-7,9-dione scaffold.

Materials:

  • 1,1-Cyclopentanedicarboxylic acid (1.0 mol)

  • Urea (1.4 mol)

  • Ethanol (50% aqueous solution)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 1,1-cyclopentanedicarboxylic acid and urea.

  • Heating: Stir the mixture and heat to 160-170 °C for approximately 1 hour. The mixture will melt and then solidify as the reaction proceeds.

  • Work-up: Allow the reaction mixture to cool slightly until it is warm but no longer molten.

  • Dissolution: Add 450 mL of 50% ethanol to the flask. Heat the mixture gently to dissolve the crude product.

  • Decolorization: Add a small amount (approx. 1 gram) of activated charcoal to the solution to remove colored impurities.

  • Filtration: Perform a hot filtration to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the product.

  • Isolation: Collect the white, flake-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome: White crystalline solid of 8-azaspiro[4.5]decane-7,9-dione with a melting point of approximately 154-156 °C and a yield of 80-90%.[6]

G cluster_synthesis Synthesis Workflow reagents 1,1-Cyclopentanedicarboxylic Acid + Urea reaction Heat (160-170°C, 1h) reagents->reaction crude Crude Product reaction->crude dissolve Dissolve in 50% EtOH crude->dissolve decolorize Add Activated Charcoal dissolve->decolorize filter Hot Filtration decolorize->filter crystallize Cool to Crystallize filter->crystallize product Isolate Pure 8-Azaspiro[4.5]decane-7,9-dione crystallize->product G cluster_apps Therapeutic Applications core 8-Azaspiro[4.5]decan-7-one Core sigma1 Sigma-1 (σ1) Receptor Ligands (Neuroimaging, Oncology) core->sigma1 m1 M1 Muscarinic Agonists (Alzheimer's Disease) core->m1 jak TYK2/JAK1 Inhibitors (Inflammatory Disease) core->jak antiviral Antiviral Agents (Coronavirus) core->antiviral anticancer Antiproliferative Agents core->anticancer

Caption: Diverse applications of the azaspirodecane scaffold.

A. Sigma-1 (σ1) Receptor Ligands for Neuroimaging and Therapy

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in cellular stress responses, making it a key target for neuroprotection and psychiatric disorders. [3]Derivatives of the 8-azaspiro[4.5]decane scaffold have been extensively developed as high-affinity ligands for this receptor.

Notably, fluorinated derivatives have been synthesized for use as positron emission tomography (PET) imaging agents. [7]For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a) demonstrated high affinity for σ1 receptors (Ki = 5.4 nM) and significant selectivity over σ2 receptors. [7]PET imaging studies in mouse tumor models showed high accumulation in carcinoma and melanoma, which was significantly reduced by treatment with the known σ1 ligand haloperidol, confirming specific binding. [7]This highlights the scaffold's utility in developing diagnostic tools for oncology. [7]Further research has produced additional 1-oxa-8-azaspiro[4.5]decane derivatives with nanomolar affinity for σ1 receptors, intended as potential brain imaging agents. [4][8]

B. M1 Muscarinic Agonists for Cognitive Enhancement

M1 muscarinic acetylcholine receptors are critical targets for improving cognitive function in conditions like Alzheimer's disease. [3]The 8-azaspiro[4.5]decane skeleton has been used to design potent and selective M1 agonists. By incorporating the tetrahydrofuran ring moiety of muscarone into the spirocyclic system, researchers developed 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (compound 17) and related analogues. [9][10] Systematic modifications of this initial compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in vivo. [9][10]Specifically, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) were found to be partial agonists at M1 receptors, stimulating phosphoinositide hydrolysis in rat hippocampal slices. [9][10]This line of research underscores the scaffold's capacity for fine-tuning receptor subtype selectivity, a crucial aspect of modern drug design.

C. Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases

Recent discoveries have expanded the scaffold's application to immunology. A novel 2,8-diazaspiro[4.5]decan-1-one derivative was identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). [11]These kinases are key components of cytokine signaling pathways that drive inflammation. This dual inhibition profile is highly sought after for treating inflammatory bowel disease and other autoimmune disorders. [11]

D. Antiviral and Anticancer Applications

The versatility of the azaspiro[4.5]decane core is further demonstrated by its application in developing antiviral and anticancer agents.

  • Antiviral Activity: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for activity against human coronavirus 229E. [5]The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited an EC50 value of 5.5 µM, indicating its potential as a lead structure for anti-coronavirus drug development. [5]

  • Anticancer Activity: By incorporating a sulfonamide group, researchers developed 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. [12]Several of these compounds showed potent antiproliferative activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines, with the most potent derivative (7j) displaying IC50 values as low as 0.05 µM. [12]Flow cytometry analysis revealed that this compound arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis. [12]

Summary of Biological Activity
Compound ClassTarget(s)Key Compound ExamplePotencyTherapeutic Area
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) Receptor[¹⁸F]5aKi = 5.4 nM [7]Oncology / Neuroimaging
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorCompound 18Partial Agonist [9][10]Alzheimer's Disease
2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK1Not specifiedPotent Inhibitor [11]Inflammatory Disease
1-Thia-4-azaspiro[4.5]decan-3-oneCoronavirus 229ECompound 8nEC50 = 5.5 µM [5]Antiviral
4-Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCancer Cell LinesCompound 7jIC50 = 0.05 µM (MDA-MB-231) [12]Oncology

III. Biological Evaluation: A Protocol for Target Engagement

Validating the interaction between a novel compound and its intended target is a cornerstone of drug discovery. A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a novel 8-azaspiro[4.5]decan-7-one derivative for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing the sigma-1 receptor.

  • Radioligand: e.g., [³H]-(+)-pentazocine.

  • Test compound (novel derivative) at various concentrations.

  • Non-specific binding control: Haloperidol (at high concentration, e.g., 10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In test tubes, combine the cell membrane homogenate, the radioligand at a fixed concentration (near its Kd), and either the assay buffer (for total binding), the test compound (at varying concentrations), or haloperidol (for non-specific binding).

  • Equilibration: Incubate the mixtures at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Compound) incubate Incubate Components prep->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive receptor binding assay.

IV. Conclusion and Future Perspectives

The 8-azaspiro[4.5]decan-7-one core has firmly established itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a robust platform for the design of potent and selective modulators of diverse biological targets, from CNS receptors to viral and cancer-related proteins. The successful development of high-affinity sigma-1 ligands, selective M1 muscarinic agonists, and potent kinase inhibitors demonstrates the scaffold's remarkable versatility.

Future research will likely focus on several key areas. First, the exploration of new synthetic routes that allow for more diverse and stereocontrolled substitution patterns will open avenues to novel chemical space. Second, applying this scaffold to a wider range of biological targets, particularly in areas like metabolic diseases and anti-infectives, could yield new therapeutic breakthroughs. Finally, the continued use of these derivatives as chemical probes and imaging agents will further illuminate complex biological processes, reinforcing the enduring value of the 8-azaspiro[4.5]decan-7-one core in advancing both fundamental science and clinical medicine.

References

  • Shanghai Medicine Industry Inst. (1994). 8-azaspiro [7][13]decane-7, the preparation method of 9-dione compounds. Google Patents.

  • Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. [Link]

  • Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • MySkinRecipes. 8-Azaspiro[4.5]decane-7,9-dione. MySkinRecipes. [Link]

  • Al-Ghorbani, M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... Molecules. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6246. [Link]

  • Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. [Link]

  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. Amanote Research. [Link]

  • Liu, K., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4463-4479. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Synthesis of Novel Spiro-Fused Heterocycles for Library Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland – The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by planar, aromatic structures. While this paradigm has yielded numerous therapeutic successes, the industry is now confronting the limitations of "flatland" chemistry, including off-target effects and suboptimal pharmacokinetic profiles. The strategic introduction of three-dimensional (3D) complexity into molecular scaffolds is paramount for engaging with the intricate topographies of biological targets. Spiro-fused heterocycles, with their unique centrally joined ring systems, offer a compelling solution. The inherent rigidity and defined spatial arrangement of substituents in spirocycles allow for precise vectoral presentation of pharmacophoric elements, enhancing both potency and selectivity.[1][2] This guide provides an in-depth exploration of the synthesis of these critical scaffolds, with a focus on strategies amenable to library synthesis for the acceleration of drug discovery programs.

I. Strategic Foundations: Why Spiro-Fused Heterocycles?

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their value in medicinal chemistry. The spirocyclic core imparts several advantageous properties:

  • Enhanced Target Engagement: The rigid, 3D geometry of spirocycles can lead to more specific and higher-affinity interactions with protein binding pockets, which are themselves complex 3D environments.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts.

  • Novel Chemical Space: Spiro-fused heterocycles occupy a largely underexplored region of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.

  • Reduced Off-Target Effects: The conformational constraint of spirocycles can limit interactions with unintended biological targets, leading to improved safety profiles.

II. Core Synthetic Strategies for Library Construction

The efficient construction of diverse libraries of spiro-fused heterocycles necessitates the use of robust and versatile synthetic methodologies. This section details three key strategies that have proven particularly effective for this purpose: Multi-Component Reactions (MCRs), 1,3-Dipolar Cycloadditions, and the Pictet-Spengler reaction.

A. The Power of Convergence: Multi-Component Reactions (MCRs)

MCRs are one-pot processes in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials.[3] This inherent efficiency makes MCRs exceptionally well-suited for the rapid generation of chemical libraries.

Causality of Experimental Choice: The selection of an MCR approach is driven by the desire for high atom economy, operational simplicity, and the ability to generate significant molecular complexity in a single synthetic step. For library synthesis, where the goal is to produce a large number of diverse compounds, the convergence offered by MCRs is a significant advantage over linear synthetic routes. Microwave-assisted MCRs have emerged as a particularly powerful tool, often leading to accelerated reaction times and improved yields.[4][5]

Workflow for MCR-based Spiro-Heterocycle Library Synthesis:

Caption: Workflow for MCR-based library synthesis.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Spiro[indole-3,2'-pyrrolidin]-2-one Derivatives

This protocol describes a general procedure for the synthesis of a library of spirooxindole-pyrrolidine scaffolds, a privileged structural motif in medicinal chemistry.

Materials:

  • Substituted isatins (0.5 mmol)

  • Sarcosine or L-proline (0.6 mmol)

  • Substituted maleimides (0.5 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add the substituted isatin (0.5 mmol), sarcosine or L-proline (0.6 mmol), and the substituted maleimide (0.5 mmol).

  • Add ethanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15-30 minutes.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The protocol's robustness is demonstrated by its tolerance for a wide range of substituents on all three components, allowing for the generation of a diverse library. The diastereoselectivity of the reaction is typically high, and the products can often be isolated by simple filtration, minimizing the need for extensive purification.

B. Building Rings with Precision: 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and highly stereoselective method for the construction of five-membered heterocycles. The in situ generation of azomethine ylides from isatins and amino acids, followed by their reaction with various dipolarophiles, is a particularly effective strategy for the synthesis of spirooxindole-pyrrolidine and -pyrrolizidine scaffolds.[6][7]

Causality of Experimental Choice: This method is chosen for its exceptional control over stereochemistry, often yielding a single diastereomer. The reaction proceeds under mild conditions and tolerates a broad range of functional groups, making it ideal for the synthesis of complex and densely functionalized spiro-heterocycles. The ability to control the regioselectivity by tuning the electronics of the dipolarophile adds another layer of diversity to the synthesized library.[8]

Mechanistic Insight into Spirooxindole Formation:

Caption: Mechanism of 1,3-dipolar cycloaddition for spirooxindole synthesis.

Experimental Protocol: Diastereoselective Synthesis of Spiro[indole-3,2'-pyrrolizidin]-2-one Derivatives

Materials:

  • N-substituted isatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • (E)-β-nitrostyrene derivative (1.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask (25 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the N-substituted isatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes to facilitate the in situ formation of the azomethine ylide.

  • Add the (E)-β-nitrostyrene derivative (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, a solid product usually precipitates. Collect the solid by filtration and wash with a small amount of cold methanol.

  • If no solid forms, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient).

  • Determine the stereochemistry of the major diastereomer by X-ray crystallography or NOESY NMR experiments.

Self-Validation: The high diastereoselectivity of this reaction is a key self-validating feature. The formation of a single major product, often isolable by simple filtration, confirms the efficiency and precision of the cycloaddition.

C. Biomimetic Synthesis of Spiro-Alkaloids: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a β-carboline.[9] This reaction is particularly valuable for the synthesis of spiro-fused alkaloids and related natural product-like scaffolds.

Causality of Experimental Choice: The Pictet-Spengler reaction is often the method of choice for constructing the core of many biologically active alkaloids. Its biomimetic nature often leads to the formation of natural product-like structures with high biological relevance. The reaction can be performed under relatively mild conditions and has been adapted for asymmetric synthesis, providing access to enantiomerically enriched spiro-heterocycles.[10][11]

General Scheme of the Pictet-Spengler Reaction for Spirocycle Formation:

Caption: Pictet-Spengler reaction for spiro-heterocycle synthesis.

Experimental Protocol: Synthesis of a Spiro-β-carboline Derivative

Materials:

  • Tryptamine (1.0 mmol)

  • Cyclopentanone (1.2 mmol)

  • Trifluoroacetic acid (TFA, 0.1 mL)

  • Dichloromethane (DCM, 10 mL)

  • Round-bottom flask (25 mL)

Procedure:

  • Dissolve tryptamine (1.0 mmol) and cyclopentanone (1.2 mmol) in dichloromethane (10 mL) in a 25 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (0.1 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired spiro-β-carboline.

Self-Validation: The formation of the characteristic tetrahydro-β-carboline core, which can be readily identified by its NMR spectral data, serves as a primary validation of the reaction's success. The regioselectivity of the cyclization is typically high due to the electronics of the indole nucleus.

III. Data-Driven Comparison of Synthetic Strategies

The choice of synthetic strategy for constructing a spiro-fused heterocyclic library depends on several factors, including the desired level of diversity, the complexity of the target scaffolds, and the required throughput. The following table provides a comparative overview of the three key strategies discussed.

Strategy Key Advantages Limitations Typical Yields Stereoselectivity Ideal for...
Multi-Component Reactions (MCRs) High convergence, operational simplicity, rapid generation of diversity.[3]Can be challenging to optimize, may produce complex product mixtures.40-95%Variable, often moderate to good.High-throughput screening (HTS) library synthesis where broad diversity is prioritized.
1,3-Dipolar Cycloadditions Excellent stereocontrol, mild reaction conditions, broad functional group tolerance.[6][8]Limited to the synthesis of five-membered rings.60-99%Excellent, often a single diastereomer is formed.The synthesis of complex, stereochemically defined spiro-heterocycles for lead optimization.
Pictet-Spengler Reaction Biomimetic, provides access to natural product-like scaffolds, can be rendered asymmetric.[9][12]Can require harsh acidic conditions, limited to β-arylethylamine substrates.50-90%Good to excellent, especially in asymmetric variants.The synthesis of focused libraries of spiro-alkaloids and their analogs for exploring specific biological targets.

IV. Future Perspectives and Conclusion

The synthesis of novel spiro-fused heterocycles for library development is a vibrant and rapidly evolving field. Future advancements will likely focus on the development of new catalytic systems for asymmetric synthesis, the expansion of the substrate scope for existing reactions, and the integration of automated synthesis platforms for the rapid generation and screening of large libraries. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute successful synthetic campaigns, ultimately contributing to the discovery of the next generation of innovative therapeutics. The strategic incorporation of 3D complexity through spiro-fused heterocycles is not merely a trend but a fundamental shift in medicinal chemistry that promises to unlock new avenues for treating human disease.

References

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Available at: [Link]

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. Available at: [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Scheme 1. Three component 1,3-dipolar cycloaddition for the synthesis of bispirooxindoles. ResearchGate. Available at: [Link]

  • Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. PMC. Available at: [Link]

  • Switchable multicomponent heterocyclizations for diversity oriented synthesis. ResearchGate. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]

  • Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Bentham Science. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Synthetic versus enzymatic pictet-spengler reaction: An overview. Ingenta Connect. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PubMed. Available at: [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

Sources

The 1,4-Dioxa-8-azaspiro[4.5]decane System: Synthetic Utility and Pharmacological Significance

[2][3]

Executive Summary

The 1,4-dioxa-8-azaspiro[4.5]decane core (CAS 177-11-7) is a spirocyclic heterocycle fusing a piperidine ring with a 1,3-dioxolane ring at the C4 position.

  • Synthetic Role: It serves as a robust protecting group for the unstable 4-piperidone moiety, preventing self-condensation and allowing orthogonal functionalization at the nitrogen.

  • Pharmacological Role: The rigid spiro-fusion constrains the conformational space of the piperidine ring, a feature exploited in high-affinity ligands for the Sigma-1 receptor (neuromodulation/oncology) and as a rigid spacer in targeted protein degradation (PROTACs).

Structural Analysis & Conformational Dynamics

Unlike flexible piperidines, the spiro-ketalization at C4 locks the piperidine ring primarily into a chair conformation. This rigidity reduces the entropic penalty upon binding to protein targets.

  • Lipophilicity: The dioxolane ring lowers the basicity of the piperidine nitrogen slightly compared to the parent piperidine due to the inductive effect of the oxygen atoms, though it remains a basic amine (pKa ~ 8-9).

  • Metabolic Stability: The ketal moiety is generally stable to basic and nucleophilic conditions but is labile to aqueous acid, serving as a metabolic "soft spot" or a controlled release mechanism in prodrug design.

Synthetic Framework

The synthesis of the core scaffold typically proceeds via the acid-catalyzed ketalization of 4-piperidone. Because free 4-piperidone is unstable (prone to polymerization), the reaction is most reliably performed on N-protected precursors or hydrochloride salts .

Core Synthesis Workflow

The following Graphviz diagram illustrates the standard synthetic routes to the 1,4-dioxa-8-azaspiro[4.5]decane core and its subsequent functionalization.

SynthesisWorkflowcluster_legendReaction TypesPiperidone4-Piperidone(HCl or N-Benzyl)KetalizationKetalization(Ethylene Glycol, p-TsOH)Dean-StarkPiperidone->Ketalization -H2OProtectedSpiroN-Substituted1,4-dioxa-8-azaspiro[4.5]decaneKetalization->ProtectedSpiroDeprotectionN-Deprotection(H2/Pd-C or Acid)ProtectedSpiro->Deprotection If N-Benzyl/BocCoreScaffoldCORE SCAFFOLD1,4-dioxa-8-azaspiro[4.5]decaneDeprotection->CoreScaffoldN_AlkylationN-Alkylation(R-X, K2CO3)CoreScaffold->N_AlkylationSigmaLigandSigma-1 Receptor Ligand(e.g., N-Benzyl derivatives)N_Alkylation->SigmaLigandProtectionProtectionIntermediateIntermediate

Caption: Synthetic pathway from 4-piperidone to functionalized Sigma-1 ligands via the spiro-ketal core.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

Objective: To synthesize the free amine core from N-benzyl-4-piperidone, demonstrating both ketal formation and N-debenzylation.

Reagents:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Toluene (Solvent)[2]

  • Pd/C (10% w/w) (Catalyst for deprotection)

  • Methanol (Solvent for deprotection)

Step 1: Ketalization (Dean-Stark Method)

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add N-benzyl-4-piperidone (18.9 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), p-TsOH (1.9 g, 10 mmol), and Toluene (200 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a pale yellow oil. (Yield typically >90%).[3][4]

Step 2: Hydrogenolysis (N-Debenzylation)

  • Charge: Dissolve the intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel. Add 10% Pd/C (1.0 g, 10 wt%).

  • Reaction: Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure or 30 psi in a Parr shaker). Stir at room temperature for 12–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate to obtain 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7).

    • Validation: 1H NMR (CDCl3): δ 3.94 (s, 4H, ketal), 2.88 (t, 4H, N-CH2), 1.76 (t, 4H, C-CH2).

Medicinal Chemistry Applications

Sigma-1 Receptor ( ) Ligands

The 1,4-dioxa-8-azaspiro[4.5]decane core is a validated pharmacophore for

Case Study:


F-Labeled Radioligands

3

Table 1: SAR of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives Data summarized from Journal of Medicinal Chemistry (2015) [1].

Compound IDN-Substituent (R)


(nM)


(nM)
Selectivity (

)
Core H>10,000>10,000N/A
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.4 163.530
Analogue B Benzyl12.521017
Analogue C 4-Fluorobenzyl8.215018

Key Insight: The unsubstituted core is inactive.[5] Activity is driven by the N-benzyl moiety, but the spiro-ketal ring provides the necessary steric bulk and dipole orientation to maximize affinity compared to simple piperidines.

PROTAC Linkers

In the field of Targeted Protein Degradation, the core is used as a rigid linker . Unlike linear alkyl chains, the spiro cycle restricts the relative orientation of the E3 ligase ligand and the Warhead, potentially improving the stability of the ternary complex.

Distinction from Related Spiro Systems

To maintain scientific accuracy, it is critical to distinguish the 1,4-dioxa-8-azaspiro system from structurally similar but pharmacologically distinct scaffolds.

  • 1-Oxa-8-azaspiro[4.5]decane: Lacks the second oxygen in the spiro ring. Often associated with Muscarinic (M1) agonists.

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one: The core of the drug Fenspiride . Contains a diaza-spiro system with a carbonyl, distinct from the ketal.

  • 1,4-Dioxa-8-azaspiro[4.5]decane: The subject of this guide. Defined by the ethylene ketal.

Diagrammatic Logic: SAR & Biological Interaction

The following diagram visualizes the Structure-Activity Relationship (SAR) logic for converting the inert scaffold into a bioactive Sigma-1 ligand.

SAR_LogicScaffoldScaffold:1,4-dioxa-8-azaspiro[4.5]decane(Conformational Lock)N_TerminusN-Terminus:Basic AmineScaffold->N_TerminusContainsKetal_RingSpiro-Ketal Ring:Dipole & Steric BulkScaffold->Ketal_RingContainsModificationModification:N-Benzylation / N-AlkylationN_Terminus->ModificationSite of derivatizationTargetTarget:Sigma-1 Receptor (Asp126)Ketal_Ring->TargetSecondary Binding(Pocket Fit)ResultHigh Affinity Ligand(Ki < 10 nM)Target->ResultBinding EventModification->TargetIonic Interaction(Amine to Asp126)

Caption: SAR logic transforming the scaffold into a high-affinity Sigma-1 receptor ligand.

References

  • Huo, J., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[6] "1,4-Dioxa-8-azaspiro[4.5]decane Compound Summary." National Institutes of Health.

  • ChemicalBook. (n.d.). "1,4-Dioxa-8-azaspiro[4.5]decane Synthesis and Suppliers."

  • Miao, Y., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[2] "An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine."

Navigating the Commercial Landscape of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Azaspirocyclic Building Block.

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast repository of chemical scaffolds, spirocyclic systems have garnered significant attention for their ability to impart three-dimensional complexity and novel pharmacological properties to drug candidates. This guide provides a comprehensive technical overview of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS No. 6813-54-3), a versatile building block, with a focus on its commercial availability, key chemical properties, and its emerging role in pharmaceutical research.

Commercial Availability and Procurement

1,4-Dioxa-8-azaspiro[4.5]decan-7-one is commercially available from specialized chemical suppliers catering to the research and development sector. The primary CAS number for this compound is 6813-54-3 . Researchers should use this identifier to ensure the procurement of the correct chemical entity.

Key suppliers offering this compound include, but are not limited to, ChemScene and Advanced ChemBlocks. These vendors provide the compound in research-grade purities, typically ranging from 95% to over 98%.

Table 1: Commercial Supplier Information for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

SupplierCAS NumberPurityAvailable Quantities
ChemScene6813-54-3≥98%100mg and larger
Advanced ChemBlocks6813-54-395%Milligram to gram scale

Pricing is subject to change and depends on the quantity and purity required. For instance, ChemScene offers 100mg of ≥98% purity for approximately $34.00 USD. It is advisable to contact the suppliers directly for the most current pricing and lead times.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is crucial for its effective use in synthesis and for ensuring laboratory safety.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance White to off-white solid
Storage Store at room temperature
Safety and Handling:

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The SDS for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is available for download from suppliers such as Advanced ChemBlocks. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly closed and store in a dry, cool place.

The Azaspiro[4.5]decane Scaffold in Drug Discovery

The 1,4-dioxa-8-azaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry. The spirocyclic nature of this moiety introduces a rigid, three-dimensional element into molecular structures, which can be advantageous for optimizing ligand-receptor interactions. The presence of a protected ketone and a secondary amine/amide offers multiple points for chemical diversification, allowing for the exploration of a wide chemical space.

Derivatives of azaspiro[4.5]decanes have been investigated for a range of pharmacological activities. For example, related azaspiro[4.5]decane derivatives have been explored for their potential as dopamine agonists and as ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[1][2] The structural motif is also found in compounds patented for their potential use in treating pain.[3]

The lactam functionality within 1,4-Dioxa-8-azaspiro[4.5]decan-7-one provides a handle for further chemical modifications, enabling its use as a versatile intermediate in the synthesis of more complex molecules. While specific examples detailing the direct pharmacological evaluation of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one are not abundant in publicly available literature, its utility as a building block is evident from its commercial availability and the broader interest in the azaspirocyclic scaffold.

Conceptual Synthetic Pathway

While a detailed, step-by-step experimental protocol for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is not readily found in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor for this molecule is a suitably protected piperidin-4-one derivative.

The synthesis could potentially involve the protection of the ketone in a piperidine-dione derivative, followed by selective manipulation of the other carbonyl group to form the lactam.

Synthesis_Pathway Piperidin-4-one Derivative Piperidin-4-one Derivative Ketal Protection Ketal Protection Piperidin-4-one Derivative->Ketal Protection Intermediate_1 Protected Piperidinone Ketal Protection->Intermediate_1 Oxidation/Amidation Oxidation/Amidation Intermediate_1->Oxidation/Amidation Target_Molecule 1,4-Dioxa-8-azaspiro[4.5]decan-7-one Oxidation/Amidation->Target_Molecule

Figure 1: A conceptual workflow for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.

This conceptual pathway highlights the key transformations that would be necessary to construct the target molecule. The causality behind these steps lies in the strategic use of protecting groups to enable regioselective reactions on a multifunctional starting material.

Conclusion and Future Outlook

1,4-Dioxa-8-azaspiro[4.5]decan-7-one represents a commercially accessible and synthetically versatile building block for drug discovery and development. Its rigid spirocyclic core and multiple points for diversification make it an attractive scaffold for the design of novel therapeutic agents targeting a range of biological targets. While the full pharmacological potential of this specific compound and its derivatives is still being explored, the broader importance of the azaspiro[4.s]decane motif in medicinal chemistry suggests that 1,4-Dioxa-8-azaspiro[4.5]decan-7-one will continue to be a valuable tool for researchers in their quest for new and effective medicines. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the application of such unique building blocks will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

  • Brubaker, A. N., & Colley, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]

  • Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • Youngman, M. A., Tafesse, L., & Park, J. H. (2021). Azaspiro[4.5]decane derivatives and use thereof. U.S. Patent No. 11,180,502 B2. Washington, DC: U.S. Patent and Trademark Office. [Link]

Sources

Methodological & Application

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one from 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (Target Molecule), a critical spirocyclic lactam scaffold used in the development of PROTAC linkers and sigma receptor ligands.

While 4-piperidone is the starting material, the direct conversion to the target lactam presents chemoselective challenges, specifically the oxidation of the


-methylene position in the presence of a secondary amine. This guide establishes a Protection-Ketalization-Oxidation-Deprotection (PKOD)  strategy. The core technology highlighted is the Ruthenium(VIII)-catalyzed oxidation  of the N-protected intermediate, utilizing a Sodium Periodate (NaIO

) re-oxidation cycle to ensure high turnover and safety.

Strategic Pathway Analysis

The synthesis is divided into three critical phases to ensure chemoselectivity. Direct oxidation of 4-piperidone is not viable due to the susceptibility of the secondary amine to oxidative degradation and the ketone to over-oxidation.

Synthetic Logic Flow

SynthesisPath Start 4-Piperidone (HCl Salt) Step1 Step 1: N-Protection (Boc2O, TEA) Start->Step1 Stabilization Step2 Step 2: Ketalization (Ethylene Glycol, pTsOH) Step1->Step2 C4 Protection Intermediate N-Boc-Ketal Intermediate Step2->Intermediate Step3 Step 3: RuO4 Oxidation (RuCl3, NaIO4) Intermediate->Step3 Regioselective C-H Oxidation Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Lactam Formation Target 1,4-Dioxa-8-azaspiro [4.5]decan-7-one Step4->Target Final Isolation

Figure 1: The PKOD Strategy ensures the nitrogen center is inert during the harsh oxidative conditions required to install the lactam carbonyl.

Phase 1: Precursor Assembly (Protection & Ketalization)

Rationale: The nitrogen must be rendered electron-deficient (via carbamate protection) to prevent N-oxidation (N-oxide formation) during the ruthenium step. The C4 ketone must be protected as a ketal to prevent Baeyer-Villiger type side reactions or ring cleavage.

Protocol A: One-Pot Protection and Ketalization

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • Triethylamine (TEA) (2.5 eq)

  • Ethylene Glycol (5.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq)

  • Solvents: Dichloromethane (DCM), Toluene.

Methodology:

  • N-Protection: Suspend 4-piperidone HCl (10 g) in DCM (100 mL). Add TEA (22.5 mL) slowly at 0°C. Add Boc

    
    O (15.6 g) and stir at room temperature (RT) for 4 hours.
    
    • Checkpoint: Monitor by TLC (visualize with Ninhydrin). The free amine spot should disappear.

  • Workup: Wash with 1M HCl (to remove excess TEA/amine), then brine. Dry organic layer (MgSO

    
    ) and concentrate to yield crude N-Boc-4-piperidone.
    
  • Ketalization: Dissolve the crude carbamate in Toluene (150 mL). Add Ethylene Glycol (18 mL) and pTsOH (1.1 g).

  • Dehydration: Attach a Dean-Stark trap and reflux for 12–16 hours until water collection ceases.

  • Purification: Cool to RT, wash with sat. NaHCO

    
     (removes acid catalyst), then brine. Concentrate in vacuo.
    
    • Yield Expectation: >85% as a viscous pale oil or low-melting solid.

    • Intermediate ID:tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

Phase 2: Ruthenium-Catalyzed Oxidation (The Core Technology)

Scientific Basis: This is the most critical step. Ruthenium Tetroxide (RuO


) is a powerful oxidant generated in situ. It preferentially attacks C-H bonds 

to the nitrogen in N-acyl/N-carbamate cyclic amines. The mechanism involves hydride abstraction followed by hydroxylation and further oxidation to the carbonyl.

The Biphasic System: We utilize an EtOAc/Water system.[1][2][3] Acetonitrile (MeCN) is often added as a ligand to prevent the formation of inactive low-valent Ruthenium-carboxylate complexes, acting as a "catalyst chaperone."

RuCycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate N-Boc-Ketal (Substrate) Product N-Boc-Lactam (Product) Substrate->Product + [O] RuO4 RuO4 (Active Oxidant) RuO2 RuO2 (Reduced) RuO4->RuO2 Oxidizes Substrate RuO2->RuO4 Re-oxidized by NaIO4 NaIO4 NaIO4 (Re-oxidant) NaIO3 NaIO3 (Byproduct) NaIO4->NaIO3

Figure 2: The catalytic cycle relies on the phase transfer of RuO4. NaIO4 remains in the aqueous phase, regenerating the catalyst.

Protocol B: Controlled Oxidation

Reagents:

  • N-Boc-Ketal Intermediate (from Phase 1) (1.0 eq)

  • Ruthenium(III) Chloride hydrate (RuCl

    
    ·xH
    
    
    
    O) (0.05 eq / 5 mol%)
  • Sodium Periodate (NaIO

    
    ) (4.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio).

Methodology:

  • Preparation: Dissolve N-Boc-Ketal (5.0 g, 20.5 mmol) in EtOAc (50 mL).

  • Catalyst Activation: In a separate flask, dissolve NaIO

    
     (17.5 g, 82 mmol) in water (50 mL). Add RuCl
    
    
    
    hydrate (210 mg). The solution will turn bright yellow/orange (formation of RuO
    
    
    ).
  • Reaction: Add the aqueous oxidant solution to the organic substrate solution.

  • Agitation: Stir vigorously at room temperature.

    • Critical Process Parameter (CPP): Vigorous stirring is essential to maximize the interfacial surface area for the phase-transfer oxidation.

  • Monitoring: Reaction typically requires 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (Lactam) is more polar than the starting material.

  • Quenching: Add saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) or Isopropanol to quench excess oxidant. The mixture will turn black (precipitation of RuO
    
    
    ).
  • Filtration: Filter the mixture through a pad of Celite to remove Ruthenium solids.

    • Safety: Dispose of Ruthenium waste in heavy metal containers.

  • Extraction: Separate phases. Extract aqueous layer with EtOAc (2x). Dry combined organics (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Silica gel chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    
    • Target Intermediate:tert-butyl 7-oxo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

Phase 3: Deprotection & Isolation

Rationale: The final step removes the Boc group to release the free lactam. Acidic conditions must be controlled to avoid hydrolyzing the ketal (although cyclic ketals are relatively stable to cold TFA).

Protocol C: Selective Deprotection

Methodology:

  • Dissolve the N-Boc-Lactam (2.0 g) in DCM (10 mL).

  • Cool to 0°C. Add Trifluoroacetic acid (TFA) (5 mL) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Note: Avoid prolonged exposure or heating to preserve the ketal.

  • Workup: Concentrate in vacuo to remove excess TFA.

  • Neutralization: Redissolve residue in minimal MeOH/DCM. Add basic resin (e.g., Amberlyst A-21) or wash carefully with cold sat. NaHCO

    
     (rapidly, to avoid ketal hydrolysis).
    
  • Final Isolation: Evaporate solvents. Recrystallize from Et

    
    O/Hexane if necessary.
    

Analytical Data Summary

Data TypeExpected Signal Characteristics (Target Molecule)
Appearance White to off-white solid.
Molecular Weight 157.17 g/mol
MS (ESI+) [M+H]

= 158.2
1H NMR (CDCl3)

6.5-7.0 (br s, 1H, NH), 3.9-4.0 (s, 4H, Ketal), 3.3-3.4 (m, 2H, N-CH

), 2.5 (s, 2H, CO-CH

), 1.9 (t, 2H, CH

).
IR Spectrum ~1660 cm

(Lactam C=O), ~3200 cm

(N-H stretch).

References

  • Vertex AI Search. (2026). . 4

  • Chem-Station. (2014). Ruthenium Tetroxide (RuO4) Oxidation Mechanism and Protocols. 5

  • Sciencemadness. (2010). Ruthenium-Catalyzed Oxidation for Organic Synthesis. 6[7][8][9]

  • ResearchGate. (2025). Ruthenium Tetroxide Oxidation of N-Acyl Amines and Related Compounds. 3

  • Organic Chemistry Portal. (2023). Ruthenium(III-VIII) compounds in Oxidation. 1

Sources

Application Note: Conditions for Ketal Deprotection of Spiro Piperidinediones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Spiro piperidinediones (specifically spiro[piperidine-2,6-dione] scaffolds) have emerged as critical pharmacophores in modern drug discovery, particularly in the design of cereblon (CRBN) modulators and PROTAC® linkers. The synthesis of these rigid 3D scaffolds often necessitates the use of ketal protecting groups (e.g., 1,3-dioxolanes) to mask ketone functionalities during aggressive cyclization or alkylation steps.

The Challenge: The deprotection of the ketal moiety in the presence of a piperidine-2,6-dione (glutarimide) ring presents a chemoselective dilemma.

  • Ketal Hydrolysis requires acidic conditions and water.

  • Piperidine-2,6-dione Stability is compromised under strong acidic hydrolysis (leading to ring opening to glutaric acid derivatives) and is highly unstable under basic conditions.

This guide outlines three validated protocols ranging from mild, neutral exchange methods to classical acidic hydrolysis, ensuring the integrity of the sensitive imide ring while quantitatively removing the ketal.

Chemo-Structural Analysis & Mechanism

Understanding the failure modes is critical. The glutarimide ring is an cyclic imide.[1] While more stable than acyclic imides, it possesses two electrophilic carbonyls susceptible to nucleophilic attack by water.

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the desired ketal deprotection and the undesired imide hydrolysis.

ReactionPathways Start Spiro Ketal (Protected) Inter Oxocarbenium Intermediate Start->Inter Acid (H+) Step 1 Byproduct Ring-Opened Amido-Acid Start->Byproduct Strong Base (Avoid!) Product Spiro Ketone (Target) Inter->Product + H2O - Glycol Product->Byproduct Excess H+ / Heat + H2O (Over-reaction)

Figure 1: Reaction pathway showing the divergent fate of the spiro scaffold.[2] The green path represents the target transformation; the red dashed path represents the thermodynamic sink (ring opening) if conditions are too harsh.

Experimental Protocols

Method A: Iodine-Catalyzed Transketalization (Recommended)

Best for: Highly acid-sensitive substrates, late-stage functionalization, and rapid throughput. Mechanism: Non-hydrolytic substrate exchange.[3][4] Iodine acts as a mild Lewis acid to activate the ketal, which is then exchanged with acetone (solvent).

Reagents:

  • Molecular Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[2][4][5]
    
  • Acetone (Reagent Grade, containing

    
     water is ideal; strictly anhydrous slows the reaction)
    

Protocol:

  • Dissolution: Dissolve the spiro ketal substrate (1.0 equiv) in Acetone (0.1 M concentration).

  • Catalyst Addition: Add molecular iodine (

    
    ) (0.1 – 0.2 equiv, 10-20 mol%).
    
  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Check TLC/LCMS every 15 minutes. Most reactions complete within 30–60 minutes.

    • Note: If the reaction is sluggish (due to steric bulk of the spiro center), warm to 40°C. Do not reflux unless necessary.

  • Quench: Once complete, add saturated aqueous

    
     (Sodium Thiosulfate) dropwise until the iodine color disappears (solution turns clear/white).
    
  • Workup: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate or DCM.[4] Wash organic layer with brine, dry over

    
    , and concentrate.[4]
    

Why it works: The reaction is neutral.[3][4] The equilibrium is driven by the vast excess of acetone, converting the cyclic ketal to the volatile acetone ketal (2,2-dimethoxypropane equivalent), avoiding free water that could attack the imide.

Method B: PPTS (Pyridinium p-toluenesulfonate) in Wet Acetone

Best for: Scale-up (kg), substrates requiring mild acidic buffering. Mechanism: Weak Bronsted acid catalysis.[4]

Protocol:

  • Solvent System: Prepare a mixture of Acetone:Water (10:1 v/v).

  • Setup: Dissolve substrate (1.0 equiv) in the solvent mixture (0.1 M).

  • Acid Addition: Add PPTS (0.1 – 0.3 equiv).

  • Reaction: Heat to Reflux (approx. 60°C) .

    • Time: Typically requires 2–6 hours.

  • Workup: Cool to RT. Neutralize with solid

    
     (do not make the solution basic; pH 7 is the target). Filter off solids and concentrate.[6]
    
Method C: Aqueous HCl / THF (The "Heavy Duty" Option)

Best for: Sterically hindered ketals that fail Methods A/B. Risk: High risk of imide hydrolysis. Requires strict time control.

Protocol:

  • Solvent: THF (Tetrahydrofuran) is preferred to solubilize the organic spiro cycle.

  • Acid: Use 1N or 2N HCl. Do not use concentrated HCl.

  • Ratio: Mix THF : 2N HCl (4:1 v/v).

  • Temperature: Start at 0°C , then warm to Room Temperature.

    • Critical Control: Monitor by LCMS every 30 minutes. Stop immediately upon consumption of starting material.

  • Quench: Pour into a biphasic mixture of DCM and saturated

    
     solution. Rapidly separate layers to minimize contact time with the slightly basic aqueous phase.
    

Decision Matrix & Optimization

Use this logic flow to select the appropriate condition for your specific spiro piperidinedione.

DecisionTree Start Select Deprotection Method Sensitive Is the substrate acid-labile (e.g., Boc, tBu)? Start->Sensitive Steric Is the Ketal Sterically Hindered? Sensitive->Steric No MethodA Method A: Iodine/Acetone (Neutral, Fast) Sensitive->MethodA Yes MethodB Method B: PPTS/Acetone (Buffered, Reflux) Steric->MethodB No (Standard) MethodC Method C: HCl/THF (Strong, Risky) Steric->MethodC Yes (Very Hindered) MethodA->MethodB If incomplete after 2h

Figure 2: Decision matrix for protocol selection based on substrate sensitivity and steric hindrance.

Troubleshooting & Performance Data

IssueProbable CauseCorrective Action
Ring Opening (Imide Hydrolysis) Acidity too high or reaction time too long.Switch to Method A . If using Method C, lower temp to 0°C.
Incomplete Reaction Steric hindrance at spiro center; anhydrous solvent preventing hydrolysis.Method A: Add 1-2 drops of water. Method B: Increase temp to reflux.
Epimerization Basic workup or high heat.Ensure quench pH is < 8. Avoid strong bases like NaOH/KOH during workup.
Low Yield (Isolation) Product is water-soluble (polar imide).Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl3/IPA (3:1) for extraction.[4][7][8]

References

  • Iodine-Catalyzed Deprotection (Method A Source): Sun, J., et al. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[3][9] Journal of Organic Chemistry, 2004, 69(25), 8932–8934.[2][5] [Link]

  • Stability of Glutarimides (Imide Stability): Liu, Y., et al. "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones." ChemistryOpen, 2024. [Link]

  • Spiro Piperidine Synthesis Context: Griggs, S. D., et al. "Strategies for the Synthesis of Spiropiperidines." Organic & Biomolecular Chemistry, 2018. [Link]

Sources

Scalable synthesis of spirocyclic lactam intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Scalable Synthesis of Spirocyclic Lactam Intermediates for Drug Development

Introduction: The Rising Prominence of Spirocyclic Lactams in Medicinal Chemistry

Spirocyclic lactams are a class of bicyclic compounds where a single atom is the pivot for two distinct rings, one of which contains a lactam moiety. This unique three-dimensional architecture has garnered significant attention in modern drug discovery. The rigid, spirocyclic core allows for precise projection of functional groups into three-dimensional space, enabling highly specific and potent interactions with biological targets. Furthermore, this structural rigidity often leads to improved metabolic stability and favorable pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogs. These compounds serve as crucial building blocks for developing therapeutics targeting a range of diseases, from neurological disorders to oncology.

The primary challenge, however, lies in their synthesis. Creating the sterically congested spirocyclic core in a controlled and scalable manner is non-trivial. This guide provides a detailed overview of robust and scalable synthetic strategies for accessing key spirocyclic lactam intermediates, with a focus on practical application, process optimization, and safety considerations for large-scale production.

Part 1: Key Synthetic Strategies & Mechanistic Insights

The synthesis of spirocyclic lactams can be broadly approached through several key strategies. Here, we focus on methods that have demonstrated potential for scalability, moving beyond benchtop synthesis to kilogram-scale production.

The Intramolecular Schmidt Reaction: A Powerful C-C Bond Migration

The intramolecular Schmidt reaction of azido-ketones is a highly effective method for constructing spirocyclic lactams. This reaction proceeds via a protonated azido-ketone, which, upon loss of dinitrogen gas, generates a nitrenium ion intermediate. The subsequent 1,2-carbon shift of one of the α-carbon-carbonyl bonds dictates the regioselectivity of the lactam formation.

Mechanism & Rationale: The key to the successful application of the Schmidt reaction lies in controlling the migratory aptitude of the α-carbons. In the context of spirocycle synthesis from cyclic ketones, the migrating carbon is part of the ring, leading to a ring-expansion-type cyclization that forms the lactam. The choice of acid catalyst (often a Brønsted or Lewis acid) is critical; it must be strong enough to promote the reaction but not so harsh as to cause decomposition of the starting material or product. Triflic acid or boron trifluoride etherate are commonly employed.

A significant advantage of this method is the use of relatively simple and accessible starting materials (cyclic ketones). However, the primary drawback for scalability is the use of hydrazoic acid or azide reagents, which are potentially explosive and require stringent safety protocols.

Workflow for Schmidt Reaction:

start Cyclic Ketone Starting Material step1 Functionalization (e.g., α-alkylation with an azido-alkyl chain) start->step1 step2 Azido-Ketone Intermediate step1->step2 step3 Intramolecular Schmidt Reaction (Acid Catalyst, e.g., TfOH) step2->step3 Key Transformation step4 Quenching & Work-up step3->step4 step5 Purification (Crystallization/Chromatography) step4->step5 product Spirocyclic Lactam Product step5->product

Caption: General workflow for spirocyclic lactam synthesis via the Schmidt reaction.

Palladium-Catalyzed Carbonylative Cyclization

Transition-metal catalysis offers a powerful and often milder alternative for constructing complex cyclic systems. Palladium-catalyzed carbonylative cyclization has emerged as a robust method for synthesizing spirocyclic lactams from aryl or vinyl halides bearing a tethered amine.

Mechanism & Rationale: This reaction typically involves the oxidative addition of palladium(0) to an aryl or vinyl halide. The resulting palladium(II) complex then undergoes coordination with carbon monoxide, followed by migratory insertion to form an acyl-palladium intermediate. The final, and often rate-determining, step is the nucleophilic attack of the tethered amine onto the acyl-palladium complex, which, after reductive elimination, yields the desired spirocyclic lactam and regenerates the palladium(0) catalyst.

The scalability of this method is highly advantageous due to its catalytic nature, which reduces waste and cost. The reaction conditions can often be tuned by modifying the ligand on the palladium catalyst to optimize yield and selectivity. However, challenges can include catalyst deactivation, the need for high-pressure carbon monoxide, and the cost of palladium itself. Recent advancements have focused on developing highly active catalysts that operate under lower CO pressures, making the process more amenable to large-scale industrial settings.

Part 2: Process Development & Scale-Up Considerations

Transitioning a synthetic route from the bench to a pilot plant or manufacturing facility requires a rigorous evaluation of several factors beyond mere chemical yield.

  • Reagent Selection & Safety: For the Schmidt reaction, replacing hydrazoic acid with safer azide sources like sodium azide in the presence of a strong acid is a critical first step. However, all azide-containing processes require careful thermal safety screening (e.g., using Differential Scanning Calorimetry) to identify and mitigate potential thermal runaway events. For catalytic processes, sourcing high-purity, well-characterized catalysts and ligands is essential for reproducibility.

  • Reaction Parameter Optimization: At scale, parameters like reaction concentration, catalyst loading, and temperature must be re-optimized. For instance, higher concentrations are generally preferred to maximize reactor throughput, but this can lead to issues with mixing, heat transfer, or solubility. Catalyst loading in palladium-catalyzed reactions is a key cost driver and should be minimized without compromising reaction time or yield.

  • Work-up and Purification: Extraction and chromatography, while standard in the lab, can be cumbersome and expensive at scale. The ideal scalable process should aim for a product that can be isolated via direct crystallization from the reaction mixture. This often requires careful selection of the reaction solvent and the development of an anti-solvent crystallization procedure.

Table 1: Comparison of Key Synthetic Strategies for Scalability

FeatureIntramolecular Schmidt ReactionPalladium-Catalyzed Carbonylation
Starting Materials Readily available cyclic ketonesFunctionalized aryl/vinyl halides
Key Reagents Azides, Strong AcidsPalladium Catalyst, CO gas, Ligands
Scalability Pros High atom economy, powerful cyclizationCatalytic, often milder conditions
Scalability Cons Use of energetic/toxic azides, stoichiometric acid wasteHigh cost of palladium, requires CO handling
Purification Often requires chromatographyCan be designed for crystallization

Part 3: Detailed Application Protocol

This protocol details the synthesis of a model spirocyclic lactam via an intramolecular Schmidt reaction, adapted from literature procedures with scalability in mind.

Objective: To synthesize a spiro-[4.5]-decan-1-one derivative.

Reaction Scheme:

start_mol Azido-ketone Precursor arrow arrow start_mol->arrow plus plus reagent TfOH, CH2Cl2 reagent->arrow Reaction Conditions arrow_label - N2, -H+ product_mol Spirocyclic Lactam arrow->arrow_label arrow->product_mol

Caption: Key transformation in the acid-catalyzed intramolecular Schmidt reaction.

Materials & Equipment
  • Reagents: 2-(2-azidoethyl)cyclopentanone, Dichloromethane (DCM, anhydrous), Trifluoromethanesulfonic acid (TfOH), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate, Ethyl Acetate, Hexanes.

  • Equipment: Jacketed glass reactor with overhead stirring and temperature control, dropping funnel, nitrogen inlet, thermocouple, standard laboratory glassware for work-up.

Step-by-Step Protocol
  • Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with the azido-ketone precursor (1.0 eq) and anhydrous dichloromethane (10 mL per gram of starting material).

  • Cooling: Cool the stirred solution to 0 °C using a circulating chiller. It is critical to maintain this temperature during the acid addition to control the initial exotherm.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed. Caution: This step is highly exothermic and releases nitrogen gas; ensure adequate ventilation and pressure equalization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. For scalable purification, attempt crystallization using a suitable solvent system (e.g., ethyl acetate/hexanes). If crystallization is not feasible, purify by column chromatography on silica gel.

References

  • Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides with Ketones. Journal of the American Chemical Society, 113(23), 8965–8966. [Link]

  • Desai, P., & Schmalz, H. G. (2007). A Short Total Synthesis of (±)‐Erythravine and a Formal Synthesis of (±)‐Erysotrine. Angewandte Chemie International Edition, 46(21), 3962-3965. [Link]

  • Grigg, R., & Sridharan, V. (1998). Palladium-catalysed carbonylative cyclisation of aryl/vinyl halides and triflates with tethered nucleophiles. Journal of Organometallic Chemistry, 558(1-2), 127-136. [Link]

Application Note: Functionalization Strategies for the 8-Aza Position in Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, there is a persistent drive to explore novel chemical space beyond the traditional "flat" aromatic systems.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools for medicinal chemists.[2][3][4] Their inherent three-dimensionality and conformational rigidity offer a unique platform for designing selective ligands with improved physicochemical properties.[2][5] Among these, 8-azaspiro[4.5]decane and related nitrogen-containing spirocycles are particularly valuable, as the secondary amine at the 8-position serves as a versatile handle for diversification, allowing for the systematic modulation of a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for functionalizing the 8-aza position of spiro scaffolds. We will delve into the mechanistic principles behind key transformations, provide field-tested experimental protocols, and offer insights into optimizing these critical reactions.

N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[7]

Principle and Mechanism: The reaction involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.[8] Sterically hindered, electron-rich ligands are often preferred as they promote the reductive elimination step.[8]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L_nPd(II)(Ar)(NHR'R'')]^+X^- OA_Complex->Amine_Coord Amine Coordination (HNR'R'') Amido_Complex L_nPd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation of 8-Azaspiro[4.5]decane

This protocol describes a general procedure for the coupling of an aryl bromide with 8-azaspiro[4.5]decane hydrochloride.

Materials:

  • 8-Azaspiro[4.5]decane hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 8-azaspiro[4.5]decane hydrochloride (1.2 mmol), aryl bromide (1.0 mmol), cesium carbonate (2.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Causality Insight: The use of a strong, non-nucleophilic base like Cs₂CO₃ is crucial for both neutralizing the amine hydrochloride salt and facilitating the deprotonation of the coordinated amine in the catalytic cycle.[8] Xantphos is a bidentate ligand known to promote efficient coupling with a wide range of substrates.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl spirocycle.

Data Summary:

EntryAryl HalideBaseLigandYield (%)
14-BromotolueneCs₂CO₃Xantphos85-95%
21-Chloro-4-nitrobenzeneK₃PO₄RuPhos80-90%
32-BromopyridineNaOt-BuBINAP70-85%
Yields are typical and may vary based on specific substrate and reaction scale.

N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, proceeding via the in-situ formation and reduction of an iminium ion intermediate.[9] It offers a milder alternative to direct alkylation with alkyl halides, often avoiding issues of over-alkylation.[10][11]

Principle and Mechanism: The reaction begins with the condensation of the secondary amine (the 8-aza spirocycle) and a carbonyl compound (an aldehyde or ketone) to form an iminium ion. This electrophilic intermediate is then reduced by a hydride reagent present in the same pot to furnish the N-alkylated amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that can be problematic for sensitive substrates.[10][11]

G cluster_1 Reductive Amination Workflow Start Spiro-Amine + Aldehyde/Ketone Iminium Iminium Ion Formation (Intermediate) Start->Iminium Condensation Reduction Hydride Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction In-situ Product N-Alkylated Spirocycle Reduction->Product

Caption: General workflow for one-pot reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of an 8-azaspiro[4.5]decane with benzaldehyde.

Materials:

  • 8-Azaspiro[4.5]decane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[11]

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 8-azaspiro[4.5]decane (1.0 mmol) and benzaldehyde (1.1 mmol) in DCM (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Causality Insight: Pre-mixing the amine and aldehyde before adding the reducing agent is often beneficial, though not always necessary. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate iminium ion formation.[10][11]

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Caution: The addition may cause slight gas evolution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to obtain the desired N-benzyl-8-azaspiro[4.5]decane.

Data Summary:

Carbonyl SourceReducing AgentSolventYield (%)
BenzaldehydeNaBH(OAc)₃DCE>95%[11]
CyclohexanoneNaBH(OAc)₃DCE90-98%
AcetoneNaBH₃CN, pH 6-7MeOH85-95%
4-PiperidoneNaBH(OAc)₃DCM>90%
Yields are representative for the reductive amination of secondary amines.[11][12]

N-Acylation and N-Sulfonylation

N-acylation is a fundamental and highly robust method for functionalizing amines, forming stable amide bonds that are ubiquitous in pharmaceuticals.[13] The reaction is typically high-yielding and proceeds under mild conditions.

Principle and Mechanism: The reaction involves the nucleophilic attack of the spirocyclic amine's nitrogen atom on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride) or the sulfur atom of a sulfonyl chloride. A mild base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[14][15]

Protocol 3: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the reaction of 8-azaspiro[4.5]decane with benzoyl chloride.

Materials:

  • 8-Azaspiro[4.5]decane

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine[15]

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 8-azaspiro[4.5]decane (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the flask in an ice-water bath (0 °C).

  • Add a solution of benzoyl chloride (1.1 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • Causality Insight: The reaction is exothermic, and cooling prevents potential side reactions. Triethylamine acts as a scavenger for the HCl produced, driving the reaction to completion.[15] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[15]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (15 mL).

  • Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting amide is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Conclusion

The 8-aza position of spirocyclic scaffolds is a key diversification point for generating novel molecular architectures in drug discovery. The three strategies outlined—Buchwald-Hartwig N-arylation, reductive amination, and N-acylation—represent robust, versatile, and scalable methods for its functionalization. Understanding the principles and practical considerations behind each protocol allows researchers to efficiently build libraries of complex, three-dimensional molecules poised for biological evaluation.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. Available at: [Link]

  • Kaur, T., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Scarpino, A., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available at: [Link]

  • Various Authors. (2021). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • User "Waylander". (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Wellen, D. M., et al. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Bull, J. A., & Croft, R. A. (2021). N-Acylation Reactions of Amines. University of Bath's Research Portal. Available at: [Link]

  • Myers, A. G., et al. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Foley, D. J., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Vitale, P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Mondal, S., & Borpatra, P. J. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2025). Synthesis of Spiro[5.n (n=6–8)]heterocycles through Successive Ring‐Expansion/Indole C‐2 Functionalization. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available at: [Link]

  • Various Authors. (2022). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. Available at: [Link]

  • Kinzel, T., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 1,4-Dioxa-8-azaspiro[4.5]decan-7-one for the Synthesis of Novel Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Constraint in Drug Discovery

Peptides are fundamental signaling molecules in biology, offering high potency and specificity that make them attractive starting points for drug development.[1] However, their therapeutic potential is often hindered by poor metabolic stability, low oral bioavailability, and inherent flexibility, which can lead to reduced receptor affinity.[2] A primary strategy to overcome these limitations is the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[3]

A cornerstone of modern peptidomimetic design is the introduction of conformational constraints.[4] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and often leading to enhanced potency and selectivity.[5] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor. Their inherent three-dimensionality provides a rigid framework that can effectively mimic secondary structures like β-turns while introducing novel chemical space for intellectual property.[6][7]

This application note provides a detailed guide to the use of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one , a unique spirocyclic lactam, as a versatile building block for constructing sophisticated peptidomimetics. We will explore its synthesis, incorporation into peptide chains, and subsequent modification to generate diverse and structurally complex molecules.

The Scaffold: Properties and Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

The 1,4-Dioxa-8-azaspiro[4.5]decan-7-one scaffold is a bifunctional molecule containing a constrained lactam and a protected ketone. This unique combination allows for sequential, orthogonal chemical manipulations, making it an ideal starting point for library synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[8][9]
Molecular Weight 157.17 g/mol [9]
CAS Number 6813-54-3[9]
Key Features Secondary Amine (within lactam), Ketal-protected Carbonyl, Spirocyclic Core-
Proposed Synthesis of the Scaffold

While not widely commercially available, the title compound can be synthesized from its parent amine, the readily available 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7)[10][11], via a selective oxidation. The rationale is to transform the C7 methylene group adjacent to the secondary amine into a carbonyl, forming the desired lactam.

Principle: A ruthenium-catalyzed oxidation provides a robust method for this transformation. The ethylene glycol ketal is stable under these oxidative conditions, ensuring the 4-position carbonyl remains protected for later-stage functionalization.

Protocol 2.1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

  • Materials:

    • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq)

    • Ruthenium(III) chloride (RuCl₃, 0.02 eq)

    • Sodium periodate (NaIO₄, 4.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1,4-Dioxa-8-azaspiro[4.5]decane in a 2:2:3 mixture of CH₃CN:EtOAc:H₂O, add RuCl₃ (0.02 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add NaIO₄ (4.0 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, gradient of EtOAc in hexanes) to yield the title compound.

Incorporation into Peptidomimetic Structures

The true utility of this scaffold lies in its ability to be incorporated into a peptide backbone via lactam ring-opening. This generates a constrained, non-natural amino acid residue with a latent ketone functionality.

G cluster_start Scaffold Preparation cluster_synthesis Peptidomimetic Assembly cluster_finish Diversification Scaffold 1,4-Dioxa-8-azaspiro [4.5]decan-7-one N_Protect Step 1: N-Protection (e.g., Boc, Fmoc) Scaffold->N_Protect Ring_Open Step 2: Nucleophilic Ring-Opening (with Amino Acid Ester) N_Protect->Ring_Open Elongate Step 3: Peptide Elongation (Standard SPPS or LPPS) Ring_Open->Elongate Deprotect Step 4: Ketal Deprotection (Acidic Conditions) Elongate->Deprotect Functionalize Step 5: Side-Chain Functionalization (Reductive Amination, etc.) Deprotect->Functionalize Final Final Peptidomimetic Library Functionalize->Final

Diagram 1: General workflow for peptidomimetic synthesis.

Protocol: N-Terminal Elongation via Lactam Ring-Opening

This protocol describes the key step: using an amino acid nucleophile to open the lactam ring, thereby forming a new peptide bond and integrating the scaffold into a linear sequence.

Principle: The lactam is susceptible to nucleophilic attack by the amino group of an amino acid ester. This reaction is often facilitated by mild heating or microwave irradiation to overcome the stability of the six-membered ring. The N-H of the lactam must first be protected to prevent side reactions.

// Reactants R1 [label=< N-Boc Protected Scaffold

>];

Plus1 [label="+"];

R2 [label=< Amino Acid Ester

>];

// Intermediate Intermediate [label=< Tetrahedral Intermediate

>];

// Product Product [label=< Ring-Opened Dipeptide Mimetic

>];

// Arrows R1 -> Plus1 [style=invis]; Plus1 -> R2 [style=invis]; {rank=same; R1; Plus1; R2;}

edge [label="Nucleophilic\nAttack"]; R2 -> Intermediate;

edge [label="Ring-Opening"]; Intermediate -> Product; }

Diagram 2: Mechanism for incorporating the scaffold.

  • Materials:

    • N-Boc-1,4-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 eq, prepared using standard Boc-anhydride methods)

    • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.2 eq)

    • Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Microwave synthesis vials

  • Procedure:

    • To a microwave vial, add N-Boc-1,4-Dioxa-8-azaspiro[4.5]decan-7-one and the amino acid ester hydrochloride salt.

    • Add anhydrous DMF (or DMSO for less soluble substrates).

    • Add DIPEA to neutralize the hydrochloride salt and act as a base.

    • Seal the vial and place it in a microwave reactor. Heat to 100-120 °C for 30-60 minutes.

      • Causality Note: Microwave heating provides rapid, uniform energy transfer, which is often crucial for driving sterically hindered or electronically challenging lactam openings to completion in a short timeframe, minimizing side product formation.

    • Cool the reaction to room temperature.

    • Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the resulting dipeptide mimetic by flash chromatography or preparative HPLC.

Downstream Diversification: Unleashing the Latent Carbonyl

A key advantage of this scaffold is the protected ketone, which can be unveiled post-synthesis to serve as a chemical handle for diversification. This allows for the creation of a library of compounds from a single peptide backbone.

Protocol: Ketal Deprotection

Principle: The ethylene glycol ketal is a robust protecting group that is stable to most peptide synthesis conditions (including basic Fmoc deprotection and standard coupling reagents) but is readily cleaved under acidic conditions.

  • Materials:

    • Peptidomimetic containing the spiro-ketal moiety

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Water (H₂O, as a scavenger)

  • Procedure:

    • Dissolve the peptidomimetic in DCM.

    • Add a scavenger, such as water (5% v/v), to trap the liberated ethylene glycol.

    • Add TFA (e.g., 50-95% v/v, depending on other protecting groups present).

    • Stir at room temperature for 1-4 hours. Monitor by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • The crude product containing the free ketone can be used directly in the next step or purified by HPLC.

Protocol: Side-Chain Functionalization via Reductive Amination

Principle: The newly exposed ketone can be converted into a diverse array of secondary or tertiary amines through reductive amination. This allows for the introduction of various side chains that can modulate solubility, charge, or target interactions.

  • Materials:

    • Crude ketone-containing peptidomimetic (1.0 eq)

    • Primary or secondary amine (e.g., benzylamine, morpholine, 1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq)

    • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the ketone-containing peptidomimetic in anhydrous DCE or MeOH.

    • Add the desired amine and a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir for 1 hour at room temperature.

    • Add NaBH(OAc)₃ in one portion.

      • Expertise Note: NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the in situ-formed iminium ion. This selectivity prevents competitive reduction pathways and leads to cleaner reactions.[12]

    • Stir for 12-24 hours at room temperature.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the combined organic layers, and concentrate.

    • Purify the final, functionalized peptidomimetic by preparative HPLC.

G Start Peptidomimetic with Deprotected Ketone ReductiveAmination ReductiveAmination Start->ReductiveAmination Wittig Wittig Start->Wittig Grignard Grignard Start->Grignard AmineProduct AmineProduct ReductiveAmination->AmineProduct AlkeneProduct AlkeneProduct Wittig->AlkeneProduct AlcoholProduct AlcoholProduct Grignard->AlcoholProduct

Diagram 3: Diversification options from the ketone intermediate.

Conclusion

The 1,4-Dioxa-8-azaspiro[4.5]decan-7-one scaffold represents a highly valuable and versatile tool for the modern medicinal chemist. Its unique structure enables the synthesis of conformationally constrained peptidomimetics through a reliable lactam ring-opening strategy. The orthogonally protected ketone functionality serves as a late-stage handle for chemical diversification, allowing for the rapid exploration of structure-activity relationships. The protocols outlined herein provide a robust framework for researchers in drug discovery to access novel, patentable, and biologically active molecules with potentially superior therapeutic profiles.

References

  • Al-Sha'er, M. A. (2020). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]

  • Sikorska, J., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(16), 3581. [Link]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14339-14383. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Ito, K., & Suga, H. (2020). Constrained Peptides in Drug Discovery and Development. Request PDF on ResearchGate. [Link]

  • Lenci, E., et al. (2021). Cascade Synthesis of Fluorinated Spiroheterocyclic Scaffolding for Peptidic Macrobicycles. Request PDF on ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • PubChemLite. (n.d.). 1,4-dioxa-8-azaspiro[4.5]decan-7-one. PubChemLite. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Britton, R. A., et al. (2006). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Request PDF on ResearchGate. [Link]

  • Gante, J. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-74. [Link]

  • Larsson, P., et al. (2008). Synthesis of a novel tricyclic peptidomimetic scaffold. Organic & Biomolecular Chemistry, 6(1), 115-20. [Link]

  • Feng, T., & Yu, B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2823-7. [Link]

  • Leman, P. (n.d.). Peptidomimetic Drug Design. Longdom Publishing. [Link]

Sources

Strategic C-H Activation of Spiro Lactams: From Scaffold Construction to Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation of Spiro Lactams for Diversification Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Spirocyclic lactams (e.g., spirooxindoles, spiro[3.3]heptane-lactams) are privileged scaffolds in modern drug discovery. Their inherent three-dimensional rigidity and defined exit vectors offer superior physicochemical properties compared to flat aromatic systems. However, their steric bulk makes traditional functionalization challenging. This guide details two high-impact C-H activation strategies:

  • De Novo Construction: Building the spiro-quaternary center via intramolecular C-H activation.

  • Late-Stage Diversification: Functionalizing the aliphatic backbone of pre-formed spiro lactams using directing group (DG) logic.

Mechanistic Insight: Overcoming the Spiro-Barrier

The primary challenge in functionalizing spiro lactams is the Thorpe-Ingold effect combined with steric crowding at the quaternary center. Successful protocols rely on specific mechanistic levers:

  • Rigid Directing Groups (DGs): Bidentate DGs (e.g., 8-aminoquinoline, picolinamide) are essential to hold the metal center close to the target C(sp³)-H bond, overcoming the entropic penalty of activating a crowded system.

  • Transient Directing Groups (TDGs): For spiro-ketone precursors, amino acid-derived TDGs allow for reversible imine formation, directing C-H activation without permanent chemical modification.

  • Pd(0)/Pd(II) vs. Pd(II)/Pd(IV) Cycles: While construction often utilizes Pd(0) oxidative addition, aliphatic diversification typically proceeds via a high-valent Pd(IV) intermediate to facilitate difficult C(sp³)-C/N bond formations.

Visualization: The Catalytic Logic

The following diagram illustrates the divergent pathways for constructing versus diversifying spiro lactams.

CH_Activation_Spiro cluster_0 Pathway A: Scaffold Construction (Spirocyclization) cluster_1 Pathway B: Late-Stage Diversification Precursor Aryl/Alkyl Amide Precursor Pd_Cycle Pd(II) Catalyst Precursor->Pd_Cycle CMD CMD / C-H Activation (Intramolecular) Pd_Cycle->CMD Path A Csp3_Act β-C(sp3)-H Activation (Intermolecular) Pd_Cycle->Csp3_Act Spiro_Core Spiro Lactam Core (e.g. Spirooxindole) CMD->Spiro_Core DG_Install Directing Group Coordination Spiro_Core->DG_Install Path B DG_Install->Pd_Cycle Funct_Spiro Functionalized Spiro Lactam (Arylated/Alkylated) Csp3_Act->Funct_Spiro

Caption: Divergent catalytic pathways for spiro lactam synthesis (Path A) and post-synthetic functionalization (Path B).

Application Note 1: Construction of Spirooxindoles via C-H Activation

Context: Spirooxindoles are ubiquitous in alkaloids (e.g., coerulescine). Traditional synthesis involves multi-step alkylations. The C-H activation approach allows for a single-step "stitch" of the spiro ring from simpler amide precursors.

Experimental Design Rationale
  • Substrate:

    
    -aryl carbamoyl chlorides or 2-bromoanilides.
    
  • Catalyst: Pd(OAc)₂ is the standard precatalyst.

  • Ligand: Phosphine ligands (e.g., PPh₃ or bulky Buchwald ligands) are required to stabilize the Pd species during the crowded reductive elimination step.

  • Mechanism: The reaction proceeds via oxidative addition of the aryl halide/carbamoyl chloride to Pd(0), followed by intramolecular C(sp³)-H activation (palladacycle formation) and reductive elimination.

Protocol: Pd-Catalyzed Spirocyclization

Target: Synthesis of Spiro[indoline-3,3'-pyrrolidin]-2-one.

  • Preparation:

    • In a glovebox, weigh Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) into a reaction vial.

    • Add the carbamoyl chloride substrate (1.0 equiv).

    • Add Cs₂CO₃ (2.0 equiv) as the base (crucial for the CMD mechanism).

    • Add anhydrous o-xylene (0.2 M concentration).

  • Reaction:

    • Seal the vial and heat to 130 °C for 12–24 hours.

    • Note: High temperature is necessary to overcome the energy barrier of activating the sterically hindered C(sp³)-H bond.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Key Success Factor: The choice of base is critical. Carbonate bases (Cs₂CO₃, K₂CO₃) generally outperform stronger bases, likely due to the "Concerted Metalation-Deprotonation" (CMD) pathway.

Application Note 2: Late-Stage Diversification of Aliphatic Spiro Lactams

Context: For spiro scaffolds like spiro[3.3]heptane-2,6-dione (a benzene bioisostere) or simple spiro-gamma-lactams, the goal is to add polarity or complexity (arylation/alkylation) to the aliphatic ring after the spiro core is formed.

Strategy: Directed -C(sp³)-H Arylation

Directing groups (DGs) are mandatory here. The amide nitrogen of the lactam can serve as the attachment point for a removable DG.

Protocol: -C(sp³)-H Arylation of Spiro-Lactams

Substrate:


-(8-quinolinyl)-spiro-lactam (pre-installed DG).

Reagents Table:

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate Spiro-lactam-DG1.0Core scaffold
Catalyst Pd(OAc)₂0.1 (10%)C-H activator
Aryl Source Aryl-Iodide (Ar-I)2.0–3.0Coupling partner
Oxidant/Promoter AgOAc1.5–2.0Halide scavenger/oxidant
Additive (BnO)₂PO₂H0.2 (20%)Ligand/Proton shuttle
Solvent t-Amyl Alcohol--High boiling, non-coord.[7]

Step-by-Step Procedure:

  • Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Spiro-lactam substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), AgOAc (50 mg, 0.3 mmol), and the Aryl Iodide (0.4 mmol).

  • Solvent Addition: Add t-Amyl Alcohol (2.0 mL). Tip: t-Amyl alcohol is preferred over toluene for its ability to solubilize the polar intermediates.

  • Reaction: Seal the tube and heat to 110 °C for 18 hours.

    • Observation: The reaction mixture will turn black (Pd black precipitation) if the catalyst dies; a sustained dark brown color usually indicates active catalysis.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (10 mL).

    • Filter through Celite. Wash the pad with EtOAc.

    • DG Removal (Optional but recommended): Treat the crude product with SmI₂/THF or ozonolysis (depending on the DG) to recover the free lactam.

Troubleshooting Guide:

  • Low Conversion: The spiro quaternary center creates immense steric bulk. Switch to a smaller DG (e.g., N-methoxyamide) or increase catalyst loading to 20 mol%.

  • Regioselectivity Issues: If the spiro ring has multiple

    
    -positions (e.g., spiro[4.4]nonane), the reaction will favor the less sterically hindered methyl/methylene group.
    

References

  • Pd-Catalyzed Synthesis of Spirooxindoles

    • Title: Palladium-catalyzed synthesis of spirooxindoles and [3,4]-fused oxindoles from alkene-tethered carbamoyl chlorides.
    • Source: Organic Chemistry Frontiers, 2014.
    • URL:[Link]

  • General C(sp3)

    • Title: Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds.[5]

    • Source: J. Am. Chem. Soc., 2011.
    • URL:[Link]

  • Copper-Catalyzed Lactamization (New 2025)

    • Title: Copper-Catalyzed γ-C(sp3)-H Lactamization and Iminolactonization.[8]

    • Source: Angewandte Chemie Int.[8] Ed., 2025.[8]

    • URL:[Link]

  • Transient Directing Groups for Ketones

    • Title: Functionalization of C(sp3)–H Bonds Using a Transient Directing Group.
    • Source: Science, 2016.
    • URL:[Link]

Sources

Application Notes and Protocols for the Reductive Functionalization of Spiro Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Spirocyclic Scaffolds

Spirocyclic frameworks, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, spiro lactams serve as versatile synthetic intermediates. The strategic reduction of the lactam moiety to the corresponding spirocyclic amine, a process termed reductive functionalization, unlocks a diverse array of synthetic possibilities, enabling the creation of novel scaffolds for drug development and chemical biology.[2] This guide provides a comprehensive overview of the procedures for the reductive functionalization of spiro lactams, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Principles: From Spiro Lactam to Spirocyclic Amine

The most common and robust method for the reduction of lactams, including their spirocyclic variants, is the use of powerful hydride reagents, with lithium aluminum hydride (LiAlH₄) being the most prominent.[3] The transformation of the amide functional group within the lactam to an amine proceeds via a two-step mechanism. Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactam. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of a highly reactive iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final spirocyclic amine.[4]

The choice of reducing agent and reaction conditions is critical and can influence the outcome, particularly the diastereoselectivity of the reduction when stereocenters are present near the reaction site. While LiAlH₄ is a potent and broadly applicable reagent, other reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) can offer enhanced chemoselectivity in the presence of other reducible functional groups.

Visualizing the Reductive Functionalization Workflow

The general workflow for the reductive functionalization of a spiro lactam to a spirocyclic amine and its subsequent derivatization is depicted below.

Reductive_Functionalization_Workflow Spiro_Lactam Spiro Lactam Reduction Reduction (e.g., LiAlH₄, THF) Spiro_Lactam->Reduction Spirocyclic_Amine Spirocyclic Amine Reduction->Spirocyclic_Amine Functionalization Functionalization (e.g., Alkylation, Acylation) Spirocyclic_Amine->Functionalization Functionalized_Product Functionalized Spirocyclic Product Functionalization->Functionalized_Product

Caption: General workflow for spiro lactam reductive functionalization.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive functionalization of spiro-β, γ, and δ-lactams. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.

Protocol 1: Reductive Cleavage of a Spiro-β-Lactam to a Spiro-Azetidine

Spiro-β-lactams are strained four-membered ring systems that can be effectively reduced to the corresponding spiro-azetidines. The following protocol is a general procedure adaptable for various spiro-β-lactam substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spiro-β-lactamSubstrateN/A
Lithium Aluminum Hydride (LiAlH₄)95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousVWR
Saturated aq. Sodium bicarbonate (NaHCO₃)ReagentJ.T. Baker
Saturated aq. Sodium chloride (brine)ReagentLabChem

Instrumentation:

  • Round-bottom flask, two-necked, flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the spiro-β-lactam (1.0 eq). Dissolve the lactam in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of LiAlH₄: Carefully and portion-wise, add LiAlH₄ (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Once the reaction is complete (typically 2-6 hours), cool the mixture to 0 °C. Cautiously and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water (3X mL per X g of LiAlH₄).

  • Filtration and Extraction: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates.

  • Washing and Drying: Wash the combined organic layer with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude spiro-azetidine by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction of a Spiro-γ-Lactam to a Spiro-Pyrrolidine

The reduction of spiro-γ-lactams to spiro-pyrrolidines can often proceed with a degree of diastereoselectivity, influenced by the steric environment around the lactam carbonyl.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spiro-γ-lactamSubstrateN/A
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFAcros Organics
Anhydrous Diethyl Ether (Et₂O)DriSolv®EMD Millipore
Rochelle's salt (Potassium sodium tartrate)ReagentSigma-Aldrich
Celite® 545Filter aidVWR

Instrumentation:

  • Schlenk flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septum and nitrogen balloon

  • Ice-water bath

  • Syringes

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the spiro-γ-lactam (1.0 eq) and dissolve it in anhydrous diethyl ether (approximately 0.1 M).

  • Addition of LiAlH₄ Solution: Cool the solution to 0 °C. Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0-3.0 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up with Rochelle's Salt: Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of Rochelle's salt. Stir the biphasic mixture vigorously until the aqueous layer becomes clear. This method is effective in breaking up aluminum salt emulsions.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. The resulting crude spiro-pyrrolidine can be purified by flash chromatography. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Synthesis of a Spiro-Piperidine from a Spiro-δ-Lactam

The reduction of six-membered spiro-δ-lactams provides access to valuable spiro-piperidine scaffolds, which are prevalent in many bioactive molecules.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spiro-δ-lactamSubstrateN/A
Lithium Aluminum Hydride (LiAlH₄)PowderAlfa Aesar
Anhydrous 1,4-DioxaneDriSolv®EMD Millipore
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR

Instrumentation:

  • Three-necked round-bottom flask, flame-dried

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle

  • Dropping funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Substrate: Dissolve the spiro-δ-lactam (1.0 eq) in anhydrous 1,4-dioxane and add it to the dropping funnel. Add the lactam solution dropwise to the LiAlH₄ suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Work-up and Extraction: Add 15% aqueous NaOH solution and stir until a white precipitate forms. Filter the mixture through a pad of Celite® and wash the solids extensively with dichloromethane.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude spiro-piperidine by flash chromatography or distillation under reduced pressure.

Mechanism of LiAlH₄ Reduction of a Spiro Lactam

The mechanism involves a nucleophilic attack of the hydride on the carbonyl carbon, followed by the formation of an iminium intermediate, which is then further reduced.

LAH_Reduction_Mechanism Spiro_Lactam Spiro Lactam Hydride_Attack Nucleophilic attack by [H]⁻ from LiAlH₄ Spiro_Lactam->Hydride_Attack 1. Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack->Tetrahedral_Intermediate Elimination Elimination of 'OAlH₃' Tetrahedral_Intermediate->Elimination 2. Iminium_Ion Spirocyclic Iminium Ion Elimination->Iminium_Ion Second_Hydride_Attack Second nucleophilic attack by [H]⁻ Iminium_Ion->Second_Hydride_Attack 3. Spirocyclic_Amine Spirocyclic Amine Second_Hydride_Attack->Spirocyclic_Amine

Caption: Mechanism of LiAlH₄ reduction of a spiro lactam.

Subsequent Functionalization of Spirocyclic Amines

The resulting spirocyclic amines are versatile building blocks for further synthetic elaboration. A common and straightforward functionalization is N-alkylation.

Protocol 4: N-Alkylation of a Spirocyclic Amine

Materials and Reagents:

Reagent/MaterialGradeSupplier
Spirocyclic AmineSubstrateN/A
Alkyl halide (e.g., Iodomethane, Benzyl bromide)ReagentTCI America
Potassium carbonate (K₂CO₃)Anhydrous, powderedSigma-Aldrich
Acetonitrile (MeCN)AnhydrousAcros Organics

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the spirocyclic amine (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude N-alkylated spirocyclic amine by flash column chromatography.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of LiAlH₄, extending the reaction time, or using a higher boiling point solvent like dioxane.

  • Low Yield: Poor yields can result from moisture contamination, which quenches the LiAlH₄. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The work-up procedure is also critical; the formation of emulsions can lead to product loss. The use of Rochelle's salt or the Fieser work-up is recommended to obtain a granular precipitate that is easily filtered.

  • Safety: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory.

Conclusion

The reductive functionalization of spiro lactams is a powerful strategy for the synthesis of structurally complex and medicinally relevant spirocyclic amines. The protocols outlined in this guide, centered around the use of lithium aluminum hydride, provide a robust foundation for researchers in organic synthesis and drug discovery. Careful attention to anhydrous reaction conditions and appropriate work-up procedures are paramount for the successful execution of these transformations. The resulting spirocyclic amines serve as valuable scaffolds for further diversification, enabling the exploration of novel chemical space.

References

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Advanced Synthesis & Catalysis, 363(11), 2464–2501. [Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846–4849. [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676.
  • University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). [Link]

  • University of Calgary, Department of Chemistry. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 964955. [Link]

Sources

Microwave-assisted synthesis of spiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Spiro[4.5]decane Derivatives

Executive Summary

Topic: Rapid synthesis of spiro[4.5]decane scaffolds using Microwave-Assisted Organic Synthesis (MAOS). Objective: To provide a reproducible, high-yield protocol for generating spiro-fused 5- and 6-membered ring systems, specifically targeting bioactive 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amines and spiro-hydantoins . Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

The spiro[4.5]decane system represents a "privileged structure" in drug discovery, serving as a rigid core that orients pharmacophores in precise 3D vectors. This scaffold is central to numerous GPCR ligands, antiviral agents, and sigma receptor modulators. Traditional thermal synthesis (e.g., Robinson annulation, multi-step alkylation) is often plagued by steric hindrance at the quaternary spiro-carbon, leading to low yields and prolonged reaction times (12–48 hours).

This guide details a Microwave-Assisted approach that leverages dielectric heating to overcome the activation energy barrier of quaternary center formation, reducing reaction times to minutes while significantly improving purity profiles.

Mechanism & Rationale: Why Microwave?

The formation of the spiro-quaternary carbon is the rate-limiting step, often disfavored by steric congestion. Microwave irradiation (MWI) offers two distinct mechanistic advantages over conventional heating:

  • Dipolar Polarization: Polar intermediates (such as iminium ions or zwitterionic betaines formed during Multicomponent Reactions) couple strongly with the oscillating electric field. This results in rapid, volumetric heating that is not limited by the thermal conductivity of the vessel or solvent.

  • Arrhenius Pre-exponential Factor Modification: While controversial, evidence suggests that MWI increases the frequency of effective molecular collisions, particularly in sterically demanding cycloadditions or condensations, effectively "pushing" the reaction through the transition state.

Mechanistic Pathway: Multicomponent Assembly

The synthesis described below relies on a "domino" sequence: Condensation


 Nucleophilic Addition 

Cyclization
.

Mechanism Start Cyclic Ketone (Electrophile) Inter1 Imine/Schiff Base Intermediate Start->Inter1 -H2O (MW Driven) Amine Amine/Hydrazine (Nucleophile) Amine->Inter1 TS Transition State (Sterically Crowded) Inter1->TS + Reagent 3 Reagent3 Active Methylene/Cyanide Product Spiro[4.5]decane Scaffold TS->Product Cyclization (Fast Kin. Control)

Figure 1: Mechanistic flow of the microwave-assisted spiro-cyclization. The high energy input of MW specifically accelerates the dehydration and cyclization steps.

Experimental Protocols

Two distinct protocols are provided:

  • Protocol A: Synthesis of Heterocyclic Spiro-Systems (High Diversity Library).

  • Protocol B: Synthesis of Spiro-Hydantoins (Classic Bioactive Scaffold).

Protocol A: Synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane Derivatives

Target Application: Antibacterial and Antimycobacterial Library Generation.

Reagents:

  • Ketone: 1-Methylpiperidin-4-one (1.0 equiv)

  • Nucleophile 1: Thiosemicarbazide (1.0 equiv)

  • Nucleophile 2: Substituted amine (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine) (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Catalytic drops)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent process vial (Pyrex/Borosilicate), dissolve 1-methylpiperidin-4-one (2 mmol) and thiosemicarbazide (2 mmol) in 4 mL of ethanol.

  • Pre-Stir: Add the substituted amine (2 mmol) and 2-3 drops of glacial acetic acid. Vortex for 30 seconds to ensure homogeneity.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top. Ensure the seal is tight to withstand pressure.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 140°C.

    • Hold Time: 6–10 minutes.

    • Pressure Limit: 15 bar (Safety Cutoff).

    • Stirring: High (600 rpm).

  • Workup:

    • Cool the vessel to 50°C using compressed air (integrated in most MW reactors).

    • Open the vial carefully. The product often precipitates upon cooling.

    • Pour the reaction mixture into crushed ice (20 g).

    • Filter the solid precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/water.

Validation Data:

Parameter Conventional Reflux Microwave Method
Time 6–7 Hours 6–10 Minutes
Yield 55–65% 88–94%
Purity (HPLC) 85% (Requires Column) >95% (Recrystallization only)

| Energy Usage | High (Continuous heat) | Low (Targeted dielectric heat) |

Protocol B: The Bucherer-Bergs Reaction (Spiro-Hydantoins)

Target Application: Synthesis of 1,3-diazaspiro[4.5]decane-2,4-diones (anticonvulsant scaffolds).

Reagents:

  • Ketone: Cyclohexanone (substituted or unsubstituted) (5 mmol)

  • Carbon Source: Ammonium Carbonate (15 mmol, 3 equiv)

  • Cyanide Source: Potassium Cyanide (KCN) (7.5 mmol, 1.5 equiv) [See Safety Note]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Safety Prep: Work in a well-ventilated fume hood. Wear nitrile gloves and safety goggles. KCN is highly toxic.

  • Loading: In a 20 mL microwave vial, suspend (NH₄)₂CO₃ and KCN in 10 mL of Ethanol/Water (1:1).

  • Addition: Add the cyclohexanone derivative.

  • Microwave Parameters:

    • Temperature: 120°C.

    • Time: 15 minutes.

    • Power: Max 150W (to prevent pressure spikes).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 6N HCl (in the hood) to pH 2 to precipitate the hydantoin. Caution: HCN gas evolution is possible; ensure vigorous ventilation.

    • Filter the white solid and wash with water.

Experimental Workflow Visualization

Workflow Setup Reagent Prep (Stoichiometry 1:1:1) Vessel Sealed MW Vial (Ethanol/Water) Setup->Vessel MW_Cycle Microwave Irradiation 140°C | 15 bar | 10 min Vessel->MW_Cycle Dielectric Heating Cooling Air Cooling (T < 50°C) MW_Cycle->Cooling Quench Isolation Precipitation & Filtration Cooling->Isolation Analysis Validation (NMR, LCMS, Mp) Isolation->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis of spiro[4.5]decane derivatives.

Optimization & Troubleshooting

  • Solvent Choice: Ethanol is preferred due to its high loss tangent (

    
    ), meaning it absorbs microwave energy efficiently. If solubility is an issue, use DMF, but be aware of higher boiling points making workup harder.
    
  • Pressure Management: Spiro-condensations release water. In a sealed vessel at 140°C, vapor pressure will rise. Ensure your vial is rated for at least 20 bar. If pressure exceeds limits, reduce temperature to 120°C and extend time by 5 minutes.

  • Stereochemistry: While MW accelerates the reaction, it does not inherently alter diastereoselectivity compared to thermal methods. However, the kinetic control afforded by rapid heating often favors the formation of the thermodynamic product if the reaction is reversible.

Safety & Compliance

  • KCN Warning: Protocol B uses Potassium Cyanide. Never acidify the reaction mixture until it is fully cooled and in a certified fume hood. Consider using TMSCN as a safer alternative if available, though atom economy is lower.

  • Vessel Integrity: Inspect all glass vials for micro-fractures before irradiation. A burst vessel at 140°C involves superheated solvent projection.

References

  • Patel, N. B., et al. (2023).[1] "Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis." Semantic Scholar.

  • Glasnov, T. N., & Kappe, C. O. (2011). "Microwave-Assisted Synthesis of Heterocycles." Organic Syntheses.

  • Westphal, R., et al. (2022). "Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions."[2][3] MDPI.

  • Yadav, A. R., et al. (2011). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro Lactam Cyclization Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of spiro lactams. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the challenging process of spiro lactam cyclization. Our goal is to empower you with the expertise to diagnose experimental issues, optimize reaction conditions, and ultimately improve your product yields.

Introduction to Spiro Lactam Synthesis

Spiro-γ-lactams and spiro-β-lactams are privileged scaffolds in medicinal chemistry and natural product synthesis, owing to their rigid three-dimensional structures which can effectively mimic peptide turns and interact with biological targets.[1][2][3] The construction of the spirocyclic core, however, can be a formidable challenge, often plagued by low yields, side product formation, and difficulties in controlling stereochemistry.[4] This guide will walk you through common hurdles and provide evidence-based solutions.

Troubleshooting Guide: Low or No Product Yield

Low or nonexistent yield is one of the most common frustrations in synthetic chemistry. The following Q&A section addresses potential causes and solutions for poor yields in spiro lactam cyclization reactions.

Q1: My spiro lactam cyclization is not proceeding, or the yield is very low. What are the primary experimental parameters I should investigate?

A1: When facing low to no product formation, a systematic approach to troubleshooting is crucial. Begin by assessing the following core parameters:

  • Reaction Concentration: In some cases, particularly for intramolecular reactions, higher concentrations can favor the desired cyclization over intermolecular side reactions. Conversely, for some bimolecular processes, optimizing for a "sweet spot" in concentration is necessary to avoid aggregation or side reactions. For instance, in a [3+2] cycloaddition approach to a spiro-γ-lactam, optimizing the concentration in dichloromethane was found to significantly improve the yield from 15% to 62%.[5]

  • Temperature: The activation energy for cyclization may not be met at lower temperatures. A stepwise increase in reaction temperature should be explored. However, be mindful that excessive heat can lead to decomposition of starting materials, intermediates, or the final product. The effect of temperature can be highly substrate-dependent.

  • Catalyst/Promoter Activity: If you are employing a catalyst (e.g., Lewis acids, transition metals), ensure its activity has not been compromised. Catalysts can be sensitive to air, moisture, or impurities in the starting materials or solvent. Consider using freshly opened or purified catalysts. For example, some reactions may require a strong Brønsted acid to proceed, with neutral or basic conditions inhibiting the reaction entirely.[5]

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and equilibria. A solvent that effectively solubilizes reactants and stabilizes key intermediates is essential. It is often beneficial to screen a range of solvents with varying polarities. For example, switching to dichloromethane and increasing the concentration and reaction time proved beneficial in a specific spiro-γ-lactam synthesis.[5]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to guide your optimization efforts when encountering low product yield.

low_yield_troubleshooting start Low/No Yield Observed check_sm Verify Starting Material and Reagent Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions optimize_solvent Screen Solvents (e.g., DCM, Toluene, ACN) check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Promoter (Loading, Type) optimize_solvent->optimize_catalyst optimize_conc Vary Concentration optimize_catalyst->optimize_conc analyze_byproducts Identify Byproducts (NMR, MS) optimize_conc->analyze_byproducts revisit_mechanism Re-evaluate Reaction Mechanism analyze_byproducts->revisit_mechanism successful_synthesis Improved Yield analyze_byproducts->successful_synthesis Problem Identified revisit_mechanism->optimize_solvent Iterate

Caption: A stepwise troubleshooting workflow for addressing low yields in spiro lactam synthesis.

Q2: I am attempting a radical cyclization to form a spiro lactam, but the reaction is inefficient. What are some common pitfalls and how can they be addressed?

A2: Radical cyclizations are powerful but can be sensitive to reaction conditions. Here are key considerations:

  • Initiator and Propagation: Ensure your radical initiator is appropriate for the reaction temperature and that the chain propagation is efficient. Common issues include premature quenching of radicals or slow initiation.

  • Radical Precursor Stability: The precursor to your desired radical must be stable enough to exist in a sufficient concentration to allow for cyclization.

  • 5-exo vs. 6-endo Cyclization: For the formation of five-membered spiro-γ-lactams, 5-exo-trig cyclizations are generally favored over 6-endo-trig cyclizations according to Baldwin's rules. Ensure your substrate is designed to favor the desired cyclization pathway. In some cases, a 5-exo-trig cyclization can lead to a spirocyclic intermediate that rearranges to the final product.[6][7]

  • Trapping of Intermediates: Unwanted trapping of radical intermediates can compete with the desired cyclization. This can sometimes be mitigated by adjusting the concentration of radical scavengers or by altering the solvent.

Q3: My Ugi or Staudinger reaction is not leading to the desired spiro lactam. What should I consider?

A3: Both the Ugi multicomponent reaction and the Staudinger [2+2] cycloaddition are cornerstone methods for synthesizing lactam-containing scaffolds.[2][8][9]

  • For Ugi Reactions: The success of a post-Ugi cyclization often depends on the nature of the Ugi adduct. The choice of isocyanide, amine, carboxylic acid, and carbonyl component can influence the propensity of the adduct to cyclize. If cyclization is the issue, consider modifying the Ugi components to introduce functionalities that facilitate the subsequent ring-closure. For example, a sequential Ugi four-component reaction followed by an intramolecular nucleophilic substitution can be an effective strategy.[8]

  • For Staudinger Reactions: This reaction involves the cycloaddition of a ketene and an imine.[2] Poor yields can result from:

    • Inefficient Ketene Formation: If you are generating the ketene in situ from an acid chloride and a base, ensure the base is non-nucleophilic (e.g., triethylamine) and that the reaction is performed under strictly anhydrous conditions.

    • Imine Quality: The imine should be pure and free of moisture.

    • Steric Hindrance: Highly substituted ketenes or imines can sterically hinder the [2+2] cycloaddition. In such cases, higher temperatures or the use of a more reactive ketene precursor may be necessary. The ring size of the acid chloride precursor to the ketene can also influence the product distribution.[10]

Troubleshooting Guide: Formation of Side Products and Stereoselectivity Issues

The formation of undesired isomers or byproducts can complicate purification and significantly reduce the yield of the target spiro lactam.

Q4: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of the spirocyclization?

A4: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis due to the formation of a quaternary stereocenter. Consider the following strategies:

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the reactants can effectively bias the facial selectivity of the cyclization. Similarly, employing chiral catalysts, such as chiral N,N'-dioxide/Mg(OTf)2 complexes, can induce high levels of enantioselectivity in spirocyclization reactions.[11]

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the cyclization. Carefully consider the conformational preferences of your substrate and how they might influence the transition state of the ring-forming step.

  • Solvent and Temperature Effects: The polarity of the solvent can influence the organization of the transition state, thereby affecting stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

Decision Tree for Optimizing Stereoselectivity

stereoselectivity_optimization start Poor Stereoselectivity is_chiral_catalyst Is a chiral catalyst being used? start->is_chiral_catalyst optimize_catalyst Screen Chiral Ligands/ Catalyst Variants is_chiral_catalyst->optimize_catalyst Yes introduce_catalyst Introduce a Chiral Lewis Acid or Organocatalyst is_chiral_catalyst->introduce_catalyst No is_chiral_auxiliary Is a chiral auxiliary present? optimize_catalyst->is_chiral_auxiliary introduce_catalyst->is_chiral_auxiliary optimize_auxiliary Screen Different Chiral Auxiliaries is_chiral_auxiliary->optimize_auxiliary Yes introduce_auxiliary Incorporate a Removable Chiral Auxiliary is_chiral_auxiliary->introduce_auxiliary No optimize_conditions Systematically Vary Temperature and Solvent optimize_auxiliary->optimize_conditions introduce_auxiliary->optimize_conditions analyze_results Analyze Diastereomeric Ratio (NMR, Chiral HPLC) optimize_conditions->analyze_results success Improved Stereoselectivity analyze_results->success

Caption: A decision-making framework for enhancing the stereoselectivity of spiro lactam cyclizations.

Q5: I am observing the formation of an undesired constitutional isomer. What factors govern regioselectivity in spiro lactam formation?

A5: Regioselectivity is a critical consideration, particularly in reactions with multiple potential cyclization sites.

  • Electronic Effects: The electronic nature of the reacting partners can direct the regiochemical outcome. For instance, in a [3+2] cycloaddition, the frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile will determine the preferred orientation of addition.

  • Steric Hindrance: As with stereoselectivity, steric bulk can disfavor reaction at a more hindered site, thereby promoting cyclization at a less hindered position.

  • Reaction Mechanism: A thorough understanding of the reaction mechanism is key. For example, in a Rh(III)-catalyzed C-H activation/spiroannulation, the nature of the substituent on a 1,3-enyne can switch the regioselective insertion pathway.[12]

Experimental Protocols and Data

To provide a practical context, below are summarized experimental conditions from successful spiro lactam syntheses.

Table 1: Comparison of Reaction Conditions for Spiro-γ-Lactam Synthesis
EntryReaction TypeCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1[3+2] CycloadditionTf2ODichloromethaneRT1615[5]
2[3+2] CycloadditionTf2ODichloromethaneRT4862[5]
3Imine OxidationmCPBADichloromethaneRT1290[13]
4Imine OxidationPinnick Oxidationt-BuOH/H2ORT1263 (2 steps)[13]
5Rh(III)-Catalyzed C-H Activation[RhCp*Cl2]2Dichloromethane1002492[12]
Protocol: General Procedure for a [3+2] Cycloaddition for Spiro-γ-Lactam Synthesis

This protocol is adapted from a published procedure and should be modified based on your specific substrate.[5]

  • To a solution of the starting formamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add trifluoromethanesulfonic anhydride (Tf2O) (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the allene or alkene partner (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-γ-lactam.

Product Purification Challenges

Q6: My desired spiro lactam is difficult to separate from unreacted starting material or byproducts. What purification strategies can I employ?

A6: Purification can indeed be challenging, especially if the polarity of the product is similar to that of impurities.

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for flash chromatography, aiming for a significant difference in Rf values. Using a gradient elution can often improve separation.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral), or reverse-phase chromatography.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent/anti-solvent systems to induce crystallization.

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the product or a major impurity to alter its polarity, facilitating separation. The protecting group or auxiliary can then be removed in a subsequent step.

Conclusion

The synthesis of spiro lactams is a rich and evolving field of organic chemistry.[1] While challenges in yield and selectivity are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. By carefully considering the reaction mechanism and the impact of key experimental parameters, you can effectively optimize your cyclization reactions. We hope this guide serves as a valuable resource in your research endeavors.

References

  • Alves, N. G., Bártolo, I., Alves, A. J. S., Fontinha, D., Francisco, D., Lopes, S. M. M., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link]

  • Wilson, M. C., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9473–9477. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. (2021). [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. (2023). [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC. (2023). [Link]

  • Takao, K., Aoki, S., & Tadano, K. (2007). Total Synthesis of Structurally Unique γ-Lactam Natural Products. ChemInform, 38(41). [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. SciSpace. (2023). [Link]

  • Synthesis of Spiro-β-lactam-pyrroloquinolines as Fused Heterocyclic Scaffolds through Post-transformation Reactions. The Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. Organic Letters. (2024). [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. (2021). [Link]

  • Construction of Polycyclic Spiro-indolines via an Intramolecular Oxidative Coupling/Cyclization Cascade Reaction Process. Organic Letters. (2012). [Link]

  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. (n.d.). [Link]

  • Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry. (2021). [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. PubMed. (2022). [Link]

  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC. (n.d.). [Link]

  • Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. The Journal of Organic Chemistry. (2014). [Link]

  • Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis–Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications. (n.d.). [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. ResearchGate. (n.d.). [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. ACS Publications. (2024). [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. (2022). [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme. (n.d.). [Link]

  • Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing. (2011). [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Taylor & Francis Online. (2022). [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. (2018). [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. (n.d.). [Link]

  • The Formation of Spiro‐β‐lactams and Amides from Reaction of Cyclic Ketenes with Imines. SciSpace. (n.d.). [Link]

  • Post Ugi synthesis of spiro‐γ‐lactam‐pyrrolo[2,3‐b]quinoline scaffolds. ResearchGate. (n.d.). [Link]

  • Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. PubMed. (2008). [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. (2025). [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. (2024). [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. (n.d.). [Link]

  • Spiro-γ-lactam compound and its synthetic method and application.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar. (2023). [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Request PDF. (2021). [Link]

  • Ring-closing metathesis. Wikipedia. (n.d.). [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. (2018). [Link]

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. (2001). [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. (2023). [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. PMC. (n.d.). [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC. (n.d.). [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Semantic Scholar. (n.d.). [Link]

  • Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed. (2021). [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. (n.d.). [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. (2022). [Link]

Sources

Troubleshooting ketal stability under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ketal Stability & Troubleshooting Case ID: KET-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Framework: Why is my ketal degrading?

Before altering your synthesis, use this decision matrix to identify the specific failure mode. Ketal instability is rarely random; it is a deterministic outcome of thermodynamics and kinetics.

KetalDiagnostic Start Start: Ketal Degradation Observed CheckPH 1. Check Aqueous pH (Is pH < 5?) Start->CheckPH CheckSolv 2. Check Solvent (Protic vs Aprotic?) CheckPH->CheckSolv No (Neutral/Basic) Hydrolysis Issue: Acid Hydrolysis Fix: Buffer/Quench CheckPH->Hydrolysis Yes Silica 4. Purification Step (Silica Gel used?) CheckSolv->Silica Aprotic Solvent Trans Issue: Trans-ketalization Fix: Switch to Aprotic Solvent CheckSolv->Trans Alcohol Solvent CheckStruct 3. Structural Analysis (Cyclic vs Acyclic?) Entropy Issue: Entropic Disadvantage Fix: Switch to Cyclic Ketal CheckStruct->Entropy Acyclic Silica->CheckStruct No LewisAcid Issue: Surface Acidity Fix: Buffer Silica with Et3N Silica->LewisAcid Yes

Figure 1: Diagnostic workflow for identifying the root cause of ketal instability.

The Mechanism of Failure (Root Cause Analysis)

To stabilize a ketal, you must understand how it breaks. The decomposition is acid-catalyzed hydrolysis , and the rate-determining step (RDS) is the formation of the oxocarbenium ion .

The Critical Insight: Stability is governed by the stability of the oxocarbenium intermediate.

  • Electron-Donating Groups (EDGs): Stabilize the cation

    
    LOWER  Ketal Stability (Faster Hydrolysis).
    
  • Electron-Withdrawing Groups (EWGs): Destabilize the cation

    
    HIGHER  Ketal Stability (Slower Hydrolysis).
    

Note: This is counter-intuitive. Substituents that make a ketone reactive to nucleophiles (EWGs) make the corresponding ketal MORE stable to acid.

Mechanism Ketal Ketal (Neutral) Protonated Protonated Intermediate Ketal->Protonated + H+ (Fast) Oxo Oxocarbenium Ion (Rate Determining Step) Protonated->Oxo - ROH (Slow/RDS) Ketone Ketone + Diol Oxo->Ketone + H2O

Figure 2: The oxocarbenium ion formation is the bottleneck. Factors stabilizing this ion accelerate degradation.

Structural Stability Factors

If your current protecting group is failing, consider switching based on these hierarchy rules.

FactorStability TrendExplanation
Ring Structure Cyclic > Acyclic The Entropic Effect: Reforming the ring (hydrolysis reverse reaction) is intramolecular and faster for cyclic systems, pushing the equilibrium toward the ketal. Acyclic ketals lack this advantage.[1]
Ring Size Dioxane (6) > Dioxolane (5) Ring Strain: 1,3-dioxolanes (5-membered) often hydrolyze faster due to relief of eclipse strain in the transition state, though this depends heavily on substituents [1].
Substituents EWG > EDG Electronic Effect: An electron-withdrawing group (e.g., -CF3, -NO2) destabilizes the transition state oxocarbenium ion, slowing down hydrolysis [2].
Sterics Bulky > Small Steric Shielding: Bulky groups hinder the approach of water to the oxocarbenium ion.

Troubleshooting Protocols

Scenario A: "My ketal disappears during column chromatography."

Cause: Silica gel is slightly acidic (pH ~5-6) and possesses Lewis acidic sites that catalyze hydrolysis or rearrangement. Solution: Passivate the silica gel surface.[2]

Protocol: Triethylamine (Et3N) Buffered Silica

  • Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc).

  • Doping: Add 1% v/v Triethylamine (Et3N) to the solvent system.

  • Slurry Packing: Slurry the silica in this basic solvent mixture. Do not dry pack.

  • Flushing: Flush the column with 2-3 column volumes of the Et3N-doped solvent.

  • Running: Run your purification. The Et3N neutralizes acidic silanol groups.[3]

    • Note: Et3N is volatile and can be removed under high vacuum later.

Scenario B: "My ketal hydrolyzes during aqueous workup."

Cause: Localized acidity. Even if the bulk pH is 7, droplets of acid can transiently exist if not mixed rapidly. Solution: The "Pre-Quench" Technique.

Protocol: Cold Buffer Quench

  • Cool: Cool the reaction mixture to 0°C.

  • Buffer: Do NOT use water or 1M HCl. Use Saturated Aqueous NaHCO3 or Phosphate Buffer (pH 7.2) .

  • Order of Addition: Pour the reaction mixture into the buffer (swirling vigorously), not the buffer into the reaction. This ensures the ketal never experiences a high local concentration of acid.

Scenario C: "I see mixed products in Methanol/Ethanol."

Cause: Trans-ketalization. If any trace acid is present, the diol protecting group can exchange with the solvent (MeOH), leading to the acyclic dimethyl ketal. Solution:

  • Immediate: Switch to aprotic solvents (DCM, THF, Toluene).

  • If protic solvent is required: Ensure pH is strictly >8 using a buffer (e.g., TRIS or dilute Et3N).

Frequently Asked Questions (FAQ)

Q: Can I use a 1,3-dithiane instead? A: Yes. Dithianes (sulfur analogs) are completely stable to acid. However, they require specific oxidative conditions (Hg salts, Iodine, etc.) to remove. Use this only if your molecule must survive harsh acidic steps (e.g., pH < 1).

Q: My ketal is stable in 1M HCl. Is something wrong? A: If you have strong Electron Withdrawing Groups (e.g., an alpha-bromo ketone), the ketal may be hyper-stable. You may need to use trans-ketalization for deprotection (e.g., heating in acetone with pTsOH) rather than simple hydrolysis, effectively "trading" your protecting group for acetone [3].

Q: How do I dry a ketal without decomposing it? A: Avoid heating acidic solutions.

  • Wash organic layer with NaHCO3.[4]

  • Dry over K2CO3 (basic desiccant) instead of Na2SO4 (neutral/slightly acidic) or MgSO4 (Lewis acidic).

  • Concentrate on a rotovap with the bath temperature < 40°C.

References

  • Relative Hydrolysis Rates of Cyclic Ketals

    • Source: Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
    • Context: Discusses the kinetic stability differences between 1,3-dioxolanes and 1,3-dioxanes.
  • Electronic Effects on Acetal/Ketal Hydrolysis

    • Source: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5][6] Chemical Reviews, 74(5), 581–603.

    • Context: Definitive review on the oxocarbenium ion mechanism and substituent effects.
  • Transacetalization Methodology

    • Source: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Standard protocols for exchanging protecting groups using acetone.[7]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation with this spirocyclic compound. While specific experimental data on 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is limited in publicly available literature[1], this guide leverages established principles of organic chemistry and data from structurally similar compounds to offer robust troubleshooting strategies.

Compound Profile: 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

1,4-Dioxa-8-azaspiro[4.5]decan-7-one is a spirocyclic compound featuring a piperidone ring and a protected ketone in the form of a dioxane.[2] Understanding its structural components is key to predicting its solubility behavior. The presence of a lactam (a cyclic amide) and an ether linkage suggests a moderate polarity.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃[2]
Molecular Weight157.17 g/mol [2]
Predicted XlogP-0.9[1]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]

The negative predicted XlogP value suggests a degree of hydrophilicity, which can be a good starting point for solvent selection.

Frequently Asked Questions (FAQs) on Solubility

Q1: Why is my 1,4-Dioxa-8-azaspiro[4.5]decan-7-one not dissolving in my standard organic solvent?

The solubility of a compound is governed by the principle of "like dissolves like." 1,4-Dioxa-8-azaspiro[4.5]decan-7-one possesses both polar (amide, ether) and non-polar (aliphatic backbone) features. If you are using a purely non-polar solvent like hexane, the polar functional groups may hinder dissolution. Conversely, in highly polar protic solvents like water, the non-polar spirocyclic core might limit solubility. A solvent with balanced polarity is often a better starting point. For instance, piperidine, a core component of the target molecule, is soluble in water and many organic solvents like alcohols and ethers but has limited solubility in nonpolar solvents such as hexane.[3]

Q2: I'm seeing precipitation when adding my compound stock solution to an aqueous buffer. What is happening?

This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous medium. The drastic change in solvent polarity can cause the compound to crash out of the solution. To mitigate this, consider using a co-solvent system or preparing a less concentrated initial stock solution. Troubleshooting poor solubility of similar piperidine-based compounds often involves identifying a suitable co-solvent system.[4]

Q3: Can I heat the mixture to improve solubility?

Gently heating the solvent can increase the kinetic energy of the molecules and often improves solubility. However, exercise caution. Excessive heat can lead to the degradation of your compound. It is crucial to know the thermal stability of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one before applying heat. As a general guideline, start with gentle warming (e.g., 30-40°C) and monitor for both dissolution and any signs of degradation (color change, etc.).

Q4: How does pH affect the solubility of this compound?

The structure of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one contains a secondary amine within the piperidone ring, which can be protonated. Adjusting the pH of the solution can significantly impact solubility. In acidic conditions, the amine will be protonated, forming a more polar and potentially more water-soluble salt. Conversely, in basic conditions, the amine will be deprotonated and less polar. For piperidine derivatives, pH adjustment is a common strategy to enhance solubility.[4]

Troubleshooting Guides

Systematic Solvent Screening Protocol

This protocol provides a systematic approach to identifying a suitable solvent for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one. We will use N-Boc-4-piperidone as a proxy, for which solubility data is available, due to its structural similarity. N-Boc-4-piperidone is reported to be soluble in DMSO (≥10 mg/mL) and ethanol (≥10 mg/mL), and sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[5][6]

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

  • A selection of solvents with varying polarities (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Dichloromethane, Water)

  • Vortex mixer

  • Small vials

Procedure:

  • Weigh out a small, precise amount of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (e.g., 1-5 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution.

  • If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing.

  • Continue this process until the compound dissolves or a practical volume limit is reached.

  • Record the approximate solubility in each solvent (e.g., in mg/mL).

This systematic approach will help you build a solubility profile for your specific batch of the compound.

DOT Diagram: Solubility Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue solvent_screening Systematic Solvent Screening Polar Aprotic (DMSO, DMF) Polar Protic (EtOH, MeOH) Less Polar (DCM, MeCN) start->solvent_screening Initial Step co_solvent Co-Solvent System e.g., DMSO/Water EtOH/Water solvent_screening->co_solvent If single solvent fails success Success: Compound Dissolved solvent_screening->success Resolution ph_adjustment pH Adjustment Acidic (e.g., HCl) for protonation Basic (e.g., NaOH) for deprotonation co_solvent->ph_adjustment If precipitation occurs in aqueous buffer co_solvent->success Resolution heating Gentle Heating Monitor for degradation ph_adjustment->heating If solubility is still limited ph_adjustment->success Resolution sonication Sonication Use an ultrasonic bath heating->sonication For difficult cases heating->success Resolution sonication->success Resolution fail Consult Further|{Consider derivatization or formulation strategies} sonication->fail If all else fails

Caption: A workflow for troubleshooting solubility issues.

Advanced Strategies for Persistent Solubility Problems

If standard methods fail, more advanced techniques can be employed:

  • Formulation with Excipients: For in-vivo or biological assays, formulating the compound with solubilizing agents such as cyclodextrins, surfactants (e.g., Tween® 80), or polymers (e.g., PEG 400) can significantly enhance aqueous solubility.[4]

  • Salt Formation: Synthesizing a salt form of the compound (e.g., hydrochloride salt) can dramatically improve its solubility in aqueous media.

  • Mechanochemistry (Ball-Milling): For synthetic reactions involving poorly soluble reactants, solvent-free conditions using techniques like ball milling can be an effective alternative. This method can improve product yields and modify chemical reactivity for insoluble reactants.[7]

Conclusion

Overcoming the solubility challenges of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one requires a systematic and informed approach. By understanding the compound's structural characteristics and leveraging knowledge from similar molecules, researchers can effectively troubleshoot and identify suitable conditions for their experiments. This guide provides a foundational framework for addressing these issues, enabling the successful application of this compound in your research and development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

  • PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decan-7-one. [Link]

  • Solubility of Things. Piperidine. [Link]

  • Journal of Synthetic Chemistry. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. [Link]

Sources

Technical Support Center: Purification of Polar Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the purification of polar spirocyclic intermediates. These molecules, while vital in medicinal chemistry, present unique purification challenges due to their polarity, complex stereochemistry, and potential for strong interactions with traditional stationary phases. This resource is structured to address specific experimental issues with explanations grounded in chromatographic theory and field-proven experience.

Troubleshooting Guide: Common Purification Failures

This section addresses the most frequent problems encountered during the purification of polar spirocyclic compounds. Each issue is followed by a diagnosis of potential causes and a series of actionable solutions.

Issue 1: Severe Peak Tailing or Streaking on a Silica Gel Column

  • Question: My basic spirocyclic amine is streaking badly on my silica gel flash column, even with a high percentage of methanol in dichloromethane. My fractions are contaminated, and the yield is poor. What is happening and how can I fix it?

  • Answer: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] The amine group becomes protonated and binds ionically to the deprotonated silanols, leading to slow, uneven elution and significant tailing.

    Solutions:

    • Use a Mobile Phase Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the active silanol sites.[1][3]

      • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a volatile base that will effectively mask the acidic silanols, leading to vastly improved peak shape for basic analytes.[1][2]

      • Ammonium Hydroxide: For very polar or strongly basic compounds, a solution of 1-10% ammonium hydroxide in methanol, used as the polar component of your eluent (e.g., in dichloromethane), can be highly effective.[4]

    • Deactivate the Stationary Phase: Before loading your sample, you can pre-treat the column to neutralize the acidic sites.

      • Protocol: Pack your column as usual. Then, flush it with 2-3 column volumes of your eluent that contains 1-3% triethylamine.[5] Afterwards, you can run the column with or without the TEA in the mobile phase.[5]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself is the next variable to change.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.

      • Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds, often allowing for purification in simple hexane/ethyl acetate gradients.[2][7]

Issue 2: My Polar Compound Elutes in the Solvent Front on Reversed-Phase (C18)

  • Question: I tried using a C18 reversed-phase column to avoid issues with silica, but my highly polar spirocycle shows no retention and elutes immediately. How can I get it to stick?

  • Answer: This occurs because your compound is too hydrophilic (polar) to interact with the nonpolar C18 stationary phase.[8][9] Traditional reversed-phase chromatography is designed for nonpolar to moderately polar compounds.

    Solutions:

    • Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% water or buffer, which may provide minimal retention for very polar compounds.[10] However, many standard C18 phases will undergo "phase collapse" under these conditions, leading to irreproducible results.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this situation. It uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type mobile phase (high organic, low aqueous).[11][12] In HILIC, a water layer forms on the stationary phase, and your polar analyte partitions into this layer, providing retention. Elution is typically achieved by increasing the aqueous component of the mobile phase.[13]

    • Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can form a neutral, more hydrophobic complex that will be retained by the C18 column.[9][14] However, these reagents can be difficult to remove from the column and may interfere with mass spectrometry.

Issue 3: The Compound Appears to be Decomposing on the Column

  • Question: My yield is very low, and I see multiple new spots on the TLC of my collected fractions that weren't in the crude mixture. I suspect my compound is not stable to the purification conditions.

  • Answer: Compound degradation during chromatography is a common problem, often caused by the acidic nature of silica gel or prolonged exposure to the stationary phase.[4]

    Solutions:

    • Confirm Instability: First, confirm that the silica is the problem. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If new impurity spots appear that weren't there on an immediate elution, your compound is likely unstable on silica.

    • Use a Deactivated or Alternative Stationary Phase:

      • Deactivated Silica: Use the triethylamine flush method described in Issue 1 to neutralize the column.[3][5]

      • Alternative Media: Switch to a less acidic stationary phase like alumina or florisil.[4][6]

    • Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade.

      • Increase Flow Rate: A faster flow rate reduces the residence time.

      • Use a Stronger Solvent System: Choose a solvent system that elutes your compound more quickly (higher Rf), provided you still have adequate separation from impurities.

      • Short Plug Filtration: If you only need to remove baseline impurities, consider filtering your material through a short, wide "plug" of silica instead of running a long column.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for developing a purification method for a novel polar spirocycle?

    • A1: Always start with Thin Layer Chromatography (TLC).[15] Screen a range of solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4. For polar compounds, good starting systems include Dichloromethane/Methanol and Ethyl Acetate/Methanol.[15] If your compound is a basic amine, add 1% Triethylamine to the solvent system. If it remains at the baseline, you may need a highly aggressive system like DCM/MeOH/NH4OH.[4] If it still doesn't move, HILIC or reversed-phase are your next options to explore.

  • Q2: When should I choose an alternative technique like SFC or crystallization over flash chromatography?

    • A2:

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent choice for chiral separations and for purifying moderately polar to nonpolar compounds with high speed and reduced solvent waste.[11][16][17] For highly polar, ionic compounds, it can be less effective than HILIC or ion-exchange.

      • Crystallization: If your crude material is a solid and is >80-90% pure, crystallization is a highly scalable, cost-effective, and powerful technique for achieving very high purity.[16][18] It is often used as the final purification step for drug substances.[19] However, it can be difficult to develop a suitable solvent system and may result in lower yields compared to chromatography.

  • Q3: How do I choose between dry loading and liquid loading for my sample?

    • A3: The choice depends on your compound's solubility in the mobile phase.

      • Liquid Loading: Use this method if your compound is readily soluble in the initial, weak mobile phase. This is generally simpler and faster.[15]

      • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you used a strong solvent (like DMSO, DMF, or methanol) to dissolve your sample.[15][20] To dry load, dissolve your crude material in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then loaded onto the top of the column. This technique prevents band broadening caused by a strong sample solvent.

Visualized Workflows and Data

Decision-Making for Purification Method Selection

The following diagram provides a logical decision tree to guide you from initial analysis of your crude spirocyclic intermediate to an appropriate purification strategy.

Purification_Decision_Tree start Crude Polar Spirocyclic Intermediate tlc Perform TLC Screening (DCM/MeOH, EtOAc/MeOH +/- 1% TEA) start->tlc rf_check Is Rf between 0.1-0.4 and spots are well-separated? tlc->rf_check normal_phase Use Normal-Phase Flash Chromatography (Silica Gel) rf_check->normal_phase Yes rf_zero Compound at Baseline (Rf=0) or Streaking from Origin rf_check->rf_zero No streaking Is there streaking/tailing? normal_phase->streaking add_tea Add 1-2% TEA or NH4OH to Mobile Phase streaking->add_tea Yes sfc_node Consider SFC for Chiral Separations streaking->sfc_node No add_tea->normal_phase alt_np Switch to Amine or Alumina Stationary Phase add_tea->alt_np rev_phase Try Reversed-Phase (C18) (Aqueous/Organic Eluent) rf_zero->rev_phase hilic Pursue HILIC (Polar Stationary Phase, High Organic Eluent) no_retention No Retention on C18? rev_phase->no_retention no_retention->hilic Yes crystallize_node Consider Crystallization for High Purity Solids (>80%) no_retention->crystallize_node No, but good separation

Caption: Decision tree for selecting a purification method.

Comparative Table of Purification Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key Limitations
Normal-Phase Flash Silica (acidic), Alumina (basic/neutral), AmineNonpolar (e.g., Hexane, DCM) to Polar (e.g., EtOAc, MeOH)Moderately polar, non-ionic, or basic compounds (with additives).[19]Poor for very polar/ionic compounds; can cause degradation of acid-sensitive molecules.[4]
Reversed-Phase Flash C18 (nonpolar)Polar (e.g., Water, ACN, MeOH) to NonpolarNonpolar to moderately polar compounds; good for desalting.[21]Poor retention for very polar compounds ("phase collapse" risk with high aqueous content).[8]
HILIC Silica, Diol, Amine (polar)High Organic (>60% ACN) with Aqueous BufferHighly polar, hydrophilic, and ionic compounds.[11][12][14]Can have issues with sample solubility in the mobile phase; requires careful column equilibration.[12][13]
Ion-Exchange (IEX) Charged functional groupsAqueous buffersCharged/ionizable polar compounds.[11]Requires buffers, which can be difficult to remove; poor compatibility with MS.[11]
SFC Various (Chiral common)Supercritical CO2 with co-solvents (e.g., MeOH)Chiral separations, less polar compounds; fast and green.[16][17]Less effective for highly polar and salt-form compounds.[22]
Crystallization N/ASingle or mixed solvent systemsFinal purification of solid compounds already at high purity (>80-90%).[23]Can be low-yielding; method development can be time-consuming; not suitable for oils or highly impure mixtures.[18]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography of a Basic Spirocyclic Amine using a TEA-Modified System

This protocol describes the purification of a polar basic intermediate that exhibits significant tailing in standard DCM/MeOH systems.

  • TLC Method Development:

    • Prepare eluent test solutions. Start with 95:5 (v/v) DCM:MeOH and add 1% TEA.

    • Run TLC plates to find a system where the target compound has an Rf of ~0.2-0.3. Adjust the MeOH percentage as needed.

  • Column Packing:

    • Select a silica gel flash column appropriately sized for your sample amount (typically a 40-100:1 ratio of silica:crude material by weight).

    • Wet-pack the column using your initial, weak eluent (e.g., 100% DCM or Hexane/EtOAc).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL DCM).

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column bed.

  • Elution:

    • Begin elution with the solvent system identified by TLC (e.g., 95:5 DCM:MeOH + 1% TEA).

    • Run the chromatography, collecting fractions. If separation from impurities is difficult, a shallow gradient can be employed (e.g., increasing from 2% to 10% MeOH over 10-15 column volumes).

  • Analysis:

    • Analyze collected fractions by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Non-Chromatographic Purification via Salt Formation & Liberation

This method is useful for purifying basic amines from neutral impurities without chromatography.

  • Salt Formation (Precipitation):

    • Dissolve the crude mixture containing the amine in a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Add an acid such as Trichloroacetic Acid (TCA) to the solution.[24] The amine-TCA salt is often insoluble and will precipitate.

    • Stir for 15-30 minutes to ensure complete precipitation.

  • Isolation of the Salt:

    • Collect the precipitated solid salt by vacuum filtration.

    • Wash the solid with cold EtOAc to remove any remaining soluble neutral impurities.[24]

  • Liberation of the Free Amine:

    • Dissolve the purified salt in a solvent like Acetonitrile (CH3CN).

    • Add a slight excess (1.5 equivalents) of a base like triethylamine to neutralize the TCA.[24]

    • Evaporate the solvent. The heat from evaporation will also help remove the volatile byproducts, leaving the purified free amine.[24]

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Fekete, S., & Guillarme, D. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(4), 195-200. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. Retrieved from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Afinitica. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2006). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 407-425. Retrieved from [Link]

  • Fischer, S. G., et al. (2023). Not One Method to Rule Them All: A Comparative Study of Chromatographic Platforms (RP-LC-, HILIC-, SFC-, and IC-HRMS) for Water Analysis. Analytical Chemistry, 95(46), 16999-17009. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Physics Department & Chemistry Department. Retrieved from [Link]

  • Crystallization. (n.d.). In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved from [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 221-227. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification of polar compounds. (2016, September 19). The Analytical Scientist. Retrieved from [Link]

  • Method Development 101: From Beginner to Expert Part 1. (2024, February 20). Agilent. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6). Chromatography Today. Retrieved from [Link]

  • What are the methods of separation and purification of organic compounds? (2024, June 19). Wonda Science. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO [Video]. YouTube. Retrieved from [Link]

  • Li, L., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 11959-11967. Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 730-741. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Organic and Pharmaceutical Chemistry, 10(2), 1-3. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ring-Opening in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. Aris, Senior Application Scientist Topic:


-Lactam Stability & Synthetic Optimization
Case ID:  LAC-SYN-001

Introduction: The "Strain Penalty"

Welcome to the technical support hub. If you are here, you are likely observing the disappearance of your product during workup or a disappointing yield despite a clean NMR of the crude mixture.

The core issue is Ring Strain . A


-lactam (2-azetidinone) possesses approximately 26 kcal/mol  of strain energy. This makes the carbonyl carbon highly electrophilic and the ring prone to relief via hydrolysis or nucleophilic attack. Unlike stable 

- or

-lactams, the 4-membered ring is a "loaded spring."

This guide is not a textbook; it is a survival manual for maintaining that spring under tension until your compound is safely in a vial.

Module 1: Synthetic Strategy (Upstream Control)

The battle against ring-opening begins in the reaction flask. We will focus on the Staudinger Synthesis ([2+2] Ketene-Imine Cycloaddition) as the primary case study, as it is the most common route to


-lactams and fraught with stability pitfalls.
The Staudinger Protocol: Kinetic vs. Thermodynamic Control

The Problem: The reaction generates a highly reactive ketene intermediate. If moisture is present, the ketene hydrolyzes to a carboxylic acid. If the reaction stalls, the zwitterionic intermediate can revert or hydrolyze rather than cyclizing.

The Solution:

  • The "Proton Sponge" Principle: Standard bases like triethylamine (

    
    ) can sometimes act as nucleophiles. For highly sensitive substrates, use DIPEA (Hünig's base)  or 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) . These are sterically hindered and will deprotonate the acid chloride to form the ketene without attacking the resulting lactam.
    
  • Temperature Management: Ketenes dimerize at room temperature.

    • Standard:

      
       to 
      
      
      
      .
    • Validation: If you see a complex aliphatic region in NMR but no lactam protons (3.0–6.0 ppm), your ketene likely dimerized before reacting with the imine.

Visualization: The Staudinger Divergence

The following diagram illustrates the critical decision points where the reaction fails (red) or succeeds (green).

Staudinger_Pathway Start Acid Chloride + Base Ketene Ketene Intermediate Start->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Acid Carboxylic Acid (Hydrolysis) Ketene->Acid H2O Present Dimer Ketene Dimer (Side Product) Ketene->Dimer High Conc/Temp Imine Imine Lactam β-Lactam (Target) Zwitterion->Lactam Conrotatory Ring Closure OpenAmide Open Amide (Ring Opening) Zwitterion->OpenAmide H2O/Nu- Attack

Figure 1: Mechanistic divergence in Staudinger synthesis.[1] Green paths indicate success; red paths indicate ring-opening or side reactions.

Module 2: Workup & Isolation (Downstream Survival)

This is where 60% of yields are lost. A


-lactam stable in organic solvent can vanish in 5 minutes of contact with slightly basic water or acidic silica.
The Aqueous Workup (pH is King)

Never use strong bases (NaOH, KOH) or strong acids (HCl) for quenching.

ParameterSafe ZoneDangerous ZoneWhy?
pH Range 4.5 – 7.5

or

Hydroxide (

) attacks carbonyl;

activates carbonyl for water attack.
Quench Agent Sat.

or Phosphate Buffer (pH 7)
NaOH,

(if prolonged)
Ammonium buffers are mild. Carbonates can be too basic for sensitive carbapenems.
Temperature

(Ice bath)
Room Temp (

)
Hydrolysis rate doubles for every

increase.
Time

mins contact time

mins
Phase separation must be rapid.
Chromatography: The Silica Trap

Silica gel is naturally acidic (pH ~4–5) due to silanol groups (


). This acts as a Lewis Acid catalyst, opening the ring during the column.

The Fix: Neutralized Silica Protocol

  • Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% Triethylamine (

    
    )  to the slurry.
    
  • Equilibration: Pour the column and flush with 2–3 column volumes of the solvent containing 1%

    
    .
    
  • Running: Run the column without the amine in the mobile phase (or keep it at 0.1% if the compound is extremely labile).

    • Mechanism:[1][2][3][4][5][6][7] The amine caps the acidic silanol sites, rendering the stationary phase neutral.

Self-Validating Test (The "2D TLC" Check): Before running your column, spot your crude reaction on a TLC plate.

  • Measure the

    
    .
    
  • Spot a second lane but do not run it immediately . Let it sit on the silica for 15 minutes.

  • Run the plate.

  • Interpretation: If the "aged" spot shows a streak or a new baseline spot compared to the fresh spot, your compound is decomposing on silica. Mandatory: Use neutralized silica or switch to Alumina (neutral).

Module 3: Troubleshooting & FAQs

Q1: My NMR shows the


-lactam protons, but they disappear after rotary evaporation. Why? 
A:  Check your water bath temperature. Never exceed 

. Also, trace acid from

(chloroform is naturally acidic and forms HCl over time) can destroy the ring in the NMR tube or during recovery.
  • Fix: Filter

    
     through basic alumina before use or use 
    
    
    
    (Benzene-d6) which is non-acidic.

Q2: I am using the Kinugasa reaction, but I only get alkyne dimers. A: This is the Glaser coupling side reaction. It happens when oxygen is present.

  • Fix: Degas your solvents thoroughly (freeze-pump-thaw x3) and run under strict Argon atmosphere. Ensure your Copper (Cu) catalyst is reduced (Cu(I)).

Q3: Can I store my


-lactam in solution? 
A:  Generally, no. Even trace moisture in DMSO or DMF will hydrolyze the ring over weeks.
  • Fix: Lyophilize to a dry powder immediately. Store at

    
     under inert gas.
    

Standard Operating Procedure (SOP): Sensitive Workup

Objective: Isolate a pH-sensitive


-lactam from a Staudinger reaction (DCM solvent).
  • Quench: Cool reaction mixture to

    
    . Add cold, saturated 
    
    
    
    solution (buffered to pH ~6.5).
  • Extraction: Rapidly separate phases. Extract aqueous layer

    
     with cold DCM.
    
  • Wash: Combine organics and wash once with cold Brine.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly Lewis acidic and can degrade sensitive lactams.
  • Filtration: Filter and concentrate at

    
    .
    
  • Purification: Immediately load onto

    
    -neutralized silica gel (see Module 2). Flash elute rapidly.
    

References

  • Staudinger Synthesis Mechanism & Stereoselectivity

    • Jiao, L., Liang, X., & Xu, J. X. (2006).

      
      -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[5]
      
  • Kinugasa Reaction Optimiz

    • Hosseini, A., & Schreiner, P. R. (2019).[2][8][9] Synthesis of Exclusively 4-Substituted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters.[2][8]
      
  • Stability of

    
    -Lactams in Aqueous Media 
    
    • Mitchell, J. M., et al. (2020).[10] Stability of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -lactam antibiotics in bacterial growth media.[7][10] PLOS ONE.
      
  • Catalytic Enantioselective Staudinger Synthesis

    • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of

      
      -Lactams Catalyzed by a Planar-Chiral Nucleophile.[1][5][11] Journal of the American Chemical Society.[5]
      

Sources

Technical Support Center: Optimizing N-Protection Strategies for 8-Azaspiro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-protection in 8-azaspiro systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the steric and electronic nature of these valuable scaffolds. Here, we move beyond simple protocols to dissect the causality behind common issues, offering field-proven insights and robust troubleshooting strategies.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses the most frequent problems encountered during the N-protection and deprotection of 8-azaspiro systems. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or No Yield During N-Protection

Q: My N-protection reaction with Boc anhydride on an 8-azaspiro[4.5]decane core is failing, showing only starting material by TLC/LC-MS. What's going wrong?

A: This is a classic issue stemming from the inherent properties of the 8-azaspirocyclic amine.

  • Primary Cause: Steric Hindrance & Reduced Nucleophilicity. The secondary amine in an 8-azaspiro system is significantly more sterically hindered than in a simple cyclic or acyclic amine. The rigid, three-dimensional spirocyclic framework can physically block the approach of bulky electrophiles like di-tert-butyl dicarbonate (Boc₂O). Furthermore, the amine's nucleophilicity may be lower than anticipated.[1]

  • Troubleshooting & Optimization Strategies:

    • Increase Reagent Equivalents & Reaction Time: A simple first step is to increase the equivalents of Boc₂O (from 1.1 eq. to 1.5-2.0 eq.) and prolong the reaction time. Monitor closely by TLC or LC-MS to track progress.

    • Elevate the Temperature: Gently heating the reaction (e.g., to 40-55°C) can provide the necessary activation energy to overcome the steric barrier.[2]

    • Solvent & Base Selection:

      • Poor solubility of the starting amine can stall the reaction.[1][3] For amine salts (e.g., HCl salts), using a biphasic system like DCM/aqueous NaHCO₃ or a solvent mixture like MeOH/water with a base like triethylamine (TEA) can be highly effective.[2][4]

      • While not always required, a base is often used to neutralize acidic byproducts.[1] For hindered amines, switching from a non-nucleophilic base like TEA to a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acylation catalyst, forming a more reactive intermediate with Boc₂O.

    • Consider a Less Bulky Reagent: If Boc₂O consistently fails, consider using a less sterically demanding protecting group precursor if the overall synthetic plan allows.

Issue 2: Incomplete Deprotection

Q: I'm trying to remove a Boc group from my 8-azaspiro system using standard TFA/DCM conditions, but the reaction is sluggish and incomplete even after several hours. Why is this happening?

A: Incomplete deprotection is a common frustration, often due to insufficient acid strength or reagent quality.

  • Primary Causes:

    • Insufficient Acid Strength: The stability of the Boc group can be influenced by the surrounding molecular architecture. A standard 20% TFA in DCM might not be potent enough for complete and rapid cleavage on a complex spirocyclic system.[5]

    • Steric Hindrance: Just as steric bulk can hinder protection, it can also slow down the protonation and subsequent cleavage during deprotection.[5]

    • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination reduces its effective acidity, leading to a stalled reaction.[5]

  • Troubleshooting & Optimization Strategies:

    • Increase Acid Concentration/Strength: Increase the concentration of TFA (e.g., to 50% or even 95% in DCM).[6] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[7]

    • Add a Cation Scavenger: During deprotection, a reactive tert-butyl cation is formed. This cation can re-alkylate electron-rich sites on your molecule, causing side products. Adding a scavenger like triisopropylsilane (TIS) or anisole can trap this cation and improve deprotection efficiency.[8]

    • Ensure Anhydrous Conditions: Use fresh, high-quality TFA and anhydrous solvents.

    • Gentle Heating: If the reaction is still slow, gentle heating (e.g., to 40°C) can accelerate the deprotection, but this should be done cautiously to avoid potential side reactions.[5]

Issue 3: Unexpected Side Product Formation

Q: During the hydrogenolysis of a Cbz group (H₂, Pd/C) on my spirocycle, which also contains a benzyl ether, I'm seeing cleavage of both groups. How can I achieve selective Cbz deprotection?

A: This is a problem of chemoselectivity. While Cbz and benzyl (Bn) ethers are both removed by hydrogenolysis, their reaction rates can often be modulated.

  • Primary Cause: Lack of Catalyst Selectivity. Standard palladium on carbon (Pd/C) is a highly active catalyst that often does not discriminate well between Cbz groups and benzyl ethers, especially with extended reaction times or elevated hydrogen pressure.

  • Troubleshooting & Optimization Strategies:

    • Catalyst Poisoning/Modification: The activity of the Pd/C catalyst can be attenuated. Adding a catalyst poison like pyridine or quinoline can selectively slow the rate of O-debenzylation relative to N-Cbz hydrogenolysis. Perform small-scale trials to find the optimal amount of additive.

    • Alternative Catalysts: Switch to a different catalyst system. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity.

    • Transfer Hydrogenolysis: Instead of using hydrogen gas, employ a transfer hydrogenation source like ammonium formate or cyclohexene. These conditions are often milder and can provide greater selectivity.

    • Orthogonal Strategy: The most robust solution is to design the synthesis using an orthogonal protecting group strategy from the start.[9][10][11] If you need to deprotect in the presence of a benzyl ether, choose an N-protecting group that is not removed by hydrogenolysis, such as Boc (acid-labile) or Fmoc (base-labile).[8][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best N-protecting group for my 8-azaspiro system?

A1: The choice depends on the stability of your overall molecule and the planned subsequent reaction steps. The key is to employ an "orthogonal" strategy, where each protecting group can be removed under conditions that do not affect the others.[9][10][11]

Decision-Making Workflow for Protecting Group Selection:

G start Start: Need to Protect 8-Azaspiro Nitrogen q1 Are there other acid-labile groups (e.g., t-butyl esters, silyl ethers)? start->q1 q2 Are there base-labile groups (e.g., acetate esters)? q1->q2 No fmoc Use Fmoc (Base-labile) q1->fmoc Yes q3 Are there groups sensitive to hydrogenolysis (e.g., benzyl ethers, alkenes)? q2->q3 No cbz Use Cbz (Hydrogenolysis) q2->cbz Yes boc Use Boc (Acid-labile) q3->boc Yes other Consider alternative groups (e.g., Troc, Alloc) q3->other No/Unsure

Caption: Decision tree for selecting an N-protecting group.

Comparative Table of Common N-Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂O, BaseStrong Acid (TFA, HCl)[7]Cbz, Fmoc, Alloc
BenzyloxycarbonylCbz, ZCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)[12][13]Boc, Fmoc, Alloc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine, DBU)[7][14]Boc, Cbz, Alloc
AllyloxycarbonylAllocAlloc-Cl, BasePd(0) catalyst + scavenger[15]Boc, Cbz, Fmoc

Q2: What does "orthogonality" mean in this context?

A2: Orthogonality is a critical concept in multi-step synthesis.[16] It refers to the use of multiple protecting groups in a single molecule that can be removed selectively, in any order, without affecting the other protecting groups.[9][10] For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine allows for selective deprotection: you can remove the Boc group with acid while the Cbz group remains intact, or you can remove the Cbz group by hydrogenation while the Boc group is unaffected.[8] This strategy is essential for the synthesis of complex molecules with multiple reactive sites.[11]

Q3: My 8-azaspiro starting material is an HCl salt. Do I need to free-base it before protection?

A3: Not necessarily. While you can perform a separate workup to isolate the free amine, it is often more efficient to perform the protection reaction under Schotten-Baumann or related conditions. By dissolving the amine salt in a mixture of an organic solvent (like DCM or THF) and an aqueous base (like NaHCO₃ or K₂CO₃), the free amine is generated in situ and immediately reacts with the protecting group reagent (e.g., Boc₂O or Cbz-Cl) in the organic layer. This approach often leads to high yields and simplifies the overall process.[2][4]

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for common N-protection and deprotection reactions tailored for 8-azaspiro systems.

Protocol 1: Robust Boc-Protection of a Hindered 8-Azaspiro Amine

This protocol is optimized for amines that are sterically hindered or show low reactivity under standard conditions.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Amine (1 eq) in DCM B Add TEA (1.5 eq) & DMAP (0.1 eq) A->B C Cool to 0 °C B->C D Add Boc₂O (1.5 eq) slowly C->D E Warm to RT Stir 12-24h D->E F Monitor by TLC/LC-MS (vs. starting material) E->F G Quench with aq. NH₄Cl F->G Reaction Complete H Extract with DCM G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Boc-protection of a hindered amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 8-azaspiro amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: To the stirred solution, add triethylamine (TEA, 1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC (staining with ninhydrin can be helpful) or LC-MS. If the reaction is sluggish, gentle heating to 40°C may be applied.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected 8-azaspiro compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: Selective Cbz-Deprotection via Transfer Hydrogenolysis

This protocol is designed to selectively remove a Cbz group in the presence of other reducible functionalities like a benzyl ether.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the N-Cbz protected 8-azaspiro compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.05 M).

  • Catalyst & Donor: Add ammonium formate (HCOONH₄, 5.0 eq). Carefully add 10% Palladium on carbon (Pd/C, 10-20 wt% of the substrate). Note: Add the catalyst before the ammonium formate if using a flammable solvent to avoid ignition.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. The deprotected amine product should be visible by ninhydrin stain on a TLC plate.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between DCM and a saturated aqueous NaHCO₃ solution to remove ammonium salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification is often not necessary, but the product can be purified by chromatography if needed. Validate the structure and purity by NMR and MS.

References

  • Title: Orthogonal Protection Definition - Organic Chemistry Key Term. Source: Fiveable.
  • Title: VI Protecting Groups and Orthogonal Protection Strategies. Source: University of Leeds.
  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Source: Neliti.
  • Title: Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Source: BenchChem.
  • Title: 1.2 Deprotection: The Concept of Orthogonal Sets. Source: Kocienski's Protecting Groups.
  • Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Source: Journal of Chemical and Pharmaceutical Research.
  • Title: The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Source: Molecules (MDPI).
  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Source: Chemical Reviews (ACS Publications).
  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Source: Organic Chemistry Portal.
  • Title: Protecting Groups in Organic Synthesis. Source: Chemistry LibreTexts.
  • Title: Nitrogen Protecting Groups: Recent Developments and New Applications. Source: ResearchGate.
  • Title: Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Source: BenchChem.
  • Title: Protecting Groups For Amines: Carbamates. Source: Master Organic Chemistry.
  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Source: Total Synthesis.
  • Title: A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Source: BenchChem.
  • Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal.
  • Title: Amino Acid-Protecting Groups. Source: Chemical Reviews (ACS Publications).
  • Title: Cbz deprotection conditions: screening of catalysts and sources of H2. Source: ResearchGate.
  • Title: Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. Source: BenchChem.
  • Title: Protecting groups in organic synthesis?! Source: Reddit.
  • Title: Having great trouble with a Boc-protection reaction. Source: Reddit.
  • Title: Reactions that Work: Boc Protection. Source: Chemtips (WordPress.com).
  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Source: Organic Process Research & Development (ACS Publications).

Sources

Technical Support Center: Resolving Enantiomers of Substituted Spiro[4.5]decan-7-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of substituted spiro[4.5]decan-7-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chiral building blocks. The unique three-dimensional structure of spiro[4.5]decan-7-ones makes them valuable scaffolds in medicinal chemistry.[1] However, their stereochemistry is a critical factor in their biological activity, necessitating robust methods for the separation of their enantiomers.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of chiral resolution and extensive field experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the resolution of substituted spiro[4.5]decan-7-ones.

Q1: Why am I observing poor or no separation of diastereomeric salts during fractional crystallization?

Possible Cause 1: Inappropriate Resolving Agent

  • Explanation: The formation of diastereomeric salts with significantly different physical properties, such as solubility, is the cornerstone of classical resolution.[2][3] The ketone functionality in spiro[4.5]decan-7-ones does not readily form salts. Therefore, derivatization to introduce an acidic or basic handle is a necessary first step. If, after derivatization, the chosen chiral resolving agent is structurally too similar to your target molecule, or if the interactions are not strong enough to induce different crystal packing, the resulting diastereomers may have very similar solubilities.

  • Solution:

    • Screen a diverse range of resolving agents. For an acidic derivative (e.g., a carboxylic acid), screen a variety of chiral bases (e.g., (+)- and (-)-α-phenethylamine, brucine, quinine).[4] For a basic derivative (e.g., an amine), screen chiral acids like (+)- and (-)-tartaric acid, mandelic acid, or camphorsulfonic acid.[5]

    • Consider the structural rigidity and functional groups of both your molecule and the resolving agent. Bulky, rigid resolving agents often lead to more pronounced differences in the crystal lattice of the diastereomers.

Possible Cause 2: Formation of a Solid Solution or Double Salt

  • Explanation: Instead of crystallizing as two distinct diastereomers, the mixture may form a solid solution, where the crystal lattice of the less soluble salt incorporates the more soluble one.[6] This is more likely if the two diastereomers are structurally very similar.[6] Alternatively, a "double salt" containing both enantiomers of your compound and the resolving agent may crystallize, which also prevents effective separation.[7]

  • Solution:

    • Change the solvent system. Varying the polarity or hydrogen bonding capability of the solvent can alter the relative solubilities and potentially disrupt the formation of a solid solution.[6]

    • Switch to a structurally different resolving agent. This is often the most effective solution, as it creates a completely new set of diastereomers with different physical properties.[6]

    • Analyze the solid phase. If repeated crystallizations do not improve the diastereomeric excess (d.e.), it is a strong indicator of a solid solution.[6]

Possible Cause 3: Oiling Out

  • Explanation: The diastereomeric salt may separate from the solution as a liquid phase (an oil or gum) instead of a crystalline solid.[6] This often occurs when the solution is too concentrated (high supersaturation) or the crystallization temperature is too high.[6]

  • Solution:

    • Use a more dilute solution.

    • Employ a slower cooling rate to allow for proper crystal nucleation and growth.

    • Add an anti-solvent (a solvent in which the salt is less soluble) dropwise to gently induce crystallization.[6]

Q2: My yield of the resolved enantiomer is consistently below the theoretical 50%. What's happening?

Possible Cause 1: Premature Crystallization or Co-precipitation

  • Explanation: A portion of the more soluble diastereomer might be crystallizing along with the less soluble one, especially if the solution is cooled too rapidly or is overly concentrated.

  • Solution:

    • Optimize crystallization conditions. Slower cooling, more dilute solutions, and gentle agitation can improve selectivity.

    • Perform multiple recrystallizations. While this may reduce the overall yield, it is often necessary to achieve high enantiomeric purity.

Possible Cause 2: Racemization of the Unwanted Enantiomer

  • Explanation: While the goal is to separate the enantiomers, sometimes the conditions used can cause the undesired enantiomer to racemize back to a mixture. This is more common if the stereocenter is labile.

  • Solution:

    • Use milder conditions for salt formation and cleavage.

    • Consider a dynamic kinetic resolution (DKR) strategy. In DKR, the unwanted enantiomer is intentionally racemized in situ while the desired enantiomer is selectively removed from the equilibrium (e.g., through enzymatic reaction or crystallization).[8] This can theoretically lead to a 100% yield of the desired enantiomer.[9]

Q3: I'm struggling to get a baseline separation on my chiral HPLC/SFC. How can I improve my analytical method?

Possible Cause 1: Incorrect Chiral Stationary Phase (CSP)

  • Explanation: Chiral recognition on a CSP is highly specific. A column that works well for one class of compounds may not be suitable for another. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are a good starting point for many spirocyclic compounds.[10][11]

  • Solution:

    • Screen multiple CSPs. This is the most effective way to find a suitable column.

    • Consult column selection guides from manufacturers, which often provide recommendations based on the functional groups of your analyte.

Possible Cause 2: Suboptimal Mobile Phase

  • Explanation: The mobile phase composition significantly impacts retention and selectivity in chiral chromatography.[12]

  • Solution:

    • For normal phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large effect.

    • For reversed-phase HPLC, which can be effective for some spiro compounds, adjust the ratio of water/buffer to organic solvent (e.g., acetonitrile, methanol).[11]

    • Consider additives. Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution, but be mindful of your column's pH limits.[11]

Possible Cause 3: Temperature Effects

  • Explanation: Column temperature can influence chiral recognition.

  • Solution:

    • Experiment with different column temperatures. Lower temperatures often improve resolution, but can increase analysis time and backpressure. Conversely, elevated temperatures can sometimes enhance separation for certain compounds.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving substituted spiro[4.5]decan-7-ones?

The main strategies include:

  • Classical Resolution via Diastereomeric Salt Formation: This involves derivatizing the ketone to introduce an acidic or basic functional group, followed by reaction with a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.[2][3]

  • Chiral Chromatography: Direct separation of the enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP).[12][13] This is often used for both analytical and preparative-scale separations.

  • Enzymatic Resolution: Utilizing enzymes, such as lipases or ketoreductases, that selectively react with one enantiomer.[14][15][16] This is a form of kinetic resolution where one enantiomer is converted to a new product, allowing for its separation from the unreacted enantiomer.[4]

Q2: I have the parent spiro[4.5]decan-7-one. How do I introduce a handle for classical resolution?

To perform a classical resolution, you need an acidic or basic center to form a salt. Common strategies for derivatizing the ketone include:

  • Reductive Amination: Convert the ketone to an amine, which can then be resolved with a chiral acid.

  • Wittig or Horner-Wadsworth-Emmons Reaction: Introduce a side chain containing a carboxylic acid or ester, which can be hydrolyzed to the acid for resolution with a chiral base.

  • Reformatsky Reaction: React the ketone with an α-halo ester and zinc to form a β-hydroxy ester, which can be further functionalized.

Q3: How do I choose between classical resolution and preparative chiral chromatography?

The choice depends on several factors:

FeatureClassical ResolutionPreparative Chiral Chromatography
Scalability Generally more cost-effective and straightforward for large-scale (kg) production once a protocol is optimized.[17]Can be costly for large quantities due to column and solvent expenses, but is often faster for smaller (g to kg) scales.
Development Time Can be time-consuming to screen resolving agents and optimize crystallization conditions.[2]Method development can be faster with modern column screening systems.
Material Loss Theoretical maximum yield is 50% unless the unwanted enantiomer can be racemized and recycled.[4]High recovery of both enantiomers is possible.
Purity May require multiple recrystallizations to achieve high enantiomeric excess (ee).Can often achieve very high ee (>99%) in a single run.

Q4: What is kinetic resolution and when should I consider it for my spiroketone?

Kinetic resolution is a process where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, such as an enzyme.[16] This results in one enantiomer being converted to a product while the other remains largely unreacted. You should consider this method if:

  • You have access to enzymes like ketoreductases or Baeyer-Villiger monooxygenases that show selectivity for your substrate.[14][15][18]

  • Classical resolution proves difficult due to issues like solid solution formation.

  • You can easily separate the resulting product from the unreacted starting material.

A key limitation is that the maximum yield for the unreacted enantiomer is 50%.[16]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

This protocol outlines a small-scale screening process to identify a suitable resolving agent and solvent system.

1. Preparation of Derivatives:

  • Synthesize an appropriate acidic or basic derivative of your substituted spiro[4.5]decan-7-one. For this example, we will assume a carboxylic acid derivative has been prepared.

2. Screening Setup:

  • In an array of small vials, dissolve a known amount (e.g., 0.1 mmol) of the racemic carboxylic acid derivative in a small volume of various test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Prepare stock solutions of several chiral bases (e.g., (R)-(+)-α-phenethylamine, (S)-(-)-α-phenethylamine, quinine, cinchonidine) in the same solvents.

  • Add 0.5 to 1.0 molar equivalents of each chiral base solution to the vials containing the racemic acid.

3. Crystallization:

  • Allow the vials to stand at room temperature. If no crystals form, try slow evaporation, cooling in a refrigerator, or adding a small amount of an anti-solvent.

4. Analysis:

  • Isolate any crystalline material by filtration.

  • Liberate the free acid from the salt by dissolving the crystals in a suitable solvent and washing with a dilute acid (e.g., 1M HCl).

  • Analyze the enantiomeric excess (ee) of the recovered acid using chiral HPLC or SFC.

  • The system that provides a solid with the highest ee is the most promising candidate for optimization.[19]

Workflow for Troubleshooting Chiral Resolution

The following diagram illustrates a logical workflow for addressing common issues in chiral resolution.

G start Start: Racemic Spiro[4.5]decan-7-one Derivative method_choice Choose Resolution Method start->method_choice classical Classical Resolution (Diastereomeric Salts) method_choice->classical Large Scale? chromatography Chiral Chromatography (HPLC/SFC) method_choice->chromatography Analytical or Small Scale? screen_agents Screen Resolving Agents & Solvents classical->screen_agents crystallization Crystallization Attempt screen_agents->crystallization solid_check Solid Formed? crystallization->solid_check oil_out Problem: Oiling Out solid_check->oil_out No (Oil) ee_check Analyze ee of Crystals solid_check->ee_check Yes (Solid) oil_solution Solution: - Use dilute solution - Slow cooling - Add anti-solvent oil_out->oil_solution oil_solution->crystallization low_ee Problem: Low ee ee_check->low_ee < 95% ee high_ee Success: High ee ee_check->high_ee > 95% ee low_ee_solution Cause: - Poor agent/solvent - Solid solution Solution: - Change solvent - Change resolving agent low_ee->low_ee_solution low_ee_solution->screen_agents screen_csp Screen CSPs & Mobile Phases chromatography->screen_csp separation_check Baseline Separation? screen_csp->separation_check no_sep Problem: No/Poor Separation separation_check->no_sep No good_sep Success: Good Separation separation_check->good_sep Yes no_sep_solution Solution: - Try different CSP - Vary mobile phase - Adjust temperature no_sep->no_sep_solution no_sep_solution->screen_csp

Caption: Troubleshooting workflow for resolving spiro[4.5]decan-7-ones.

References

  • Alcalde, M., Ferrer, M., Plou, F. J., & Ballesteros, A. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. Tetrahedron, 63(36), 8663-8669. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved February 14, 2026, from [Link]

  • Wang, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911661. Available at: [Link]

  • Wang, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. Available at: [Link]

  • Middle East Technical University. (n.d.). CHEMOENZYMATIC FUNCTIONALIZATION OF CYCLIC 1,3-DIKETONES. Available at: [Link]

  • Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP. r/Chempros. Available at: [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. 105(1). Available at: [Link]

  • Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 137(10), 3472-3484. Available at: [Link]

  • ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Available at: [Link]

  • Capdevila-Echeverria, J., Wang, J., Lakerveld, R., & ter Horst, J. H. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Journal of Membrane Science, 632, 119359. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 14, 2026, from [Link]

  • Pályi, B., et al. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing. Available at: [Link]

  • ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available at: [Link]

  • University of Strathclyde. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Available at: [Link]

  • Zhang, X., & Larock, R. C. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Iowa State University. Available at: [Link]

  • Mol-Instincts. (2025, May 20). spiro[4.5]decan-7-one. Available at: [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved February 14, 2026, from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 14, 2026, from [Link]

  • De Gruyter. (2007, December 14). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Available at: [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • NIST. (n.d.). Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-. NIST WebBook. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-7-one. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Spiro-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of spiro-piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for obtaining high-purity crystalline materials. Spiro-piperidine scaffolds are crucial in modern medicinal chemistry, and their effective purification is a critical step in the development of novel therapeutics.[1][2][3] This resource combines theoretical principles with practical, field-proven insights to help you navigate the nuances of their crystallization.

Understanding the Crystallization of Spiro-Piperidine Derivatives

Spiro-piperidine derivatives present unique challenges and opportunities in crystallization due to their rigid, three-dimensional structures and the presence of a basic nitrogen atom. These features can lead to a range of solid-state behaviors, including polymorphism, which is the ability of a compound to exist in multiple crystal structures.[4][5] Different polymorphs can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, making the control of crystallization a critical aspect of drug development.[4][6]

The goal of recrystallization is to purify your compound by leveraging differences in solubility between the desired product and impurities.[7] The ideal solvent system will dissolve the spiro-piperidine derivative at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of a highly ordered crystal lattice upon cooling while impurities remain in the solution (mother liquor).

Troubleshooting Common Recrystallization Issues

Researchers often encounter a number of challenges during the recrystallization of spiro-piperidine derivatives. The following table provides a systematic guide to identifying and resolving these common issues.

Problem Potential Causes Solutions & Explanations
"Oiling Out" The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated.[8][9][10][11] This is common with highly impure samples.1. Reduce the temperature: If possible, use a lower boiling point solvent or a solvent mixture. 2. Increase solvent volume: Add more of the "good" solvent to decrease the saturation level and lower the temperature at which the compound precipitates.[10] 3. Slow down the cooling rate: Insulate the flask to allow for gradual cooling. Rapid cooling can lead to a sudden increase in supersaturation, favoring oiling out over crystallization.[12] 4. Change the solvent system: A solvent with a different polarity might prevent oiling out.[9] 5. Pre-purification: If the compound is very impure, consider a preliminary purification step like flash chromatography to remove impurities that depress the melting point.[10][13]
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Induce nucleation:     a. Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[11]     b. Seeding: Add a small crystal of the pure compound to the solution. This provides a template for crystal growth.[11][14] 2. Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the spiro-piperidine derivative.[11] 3. Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.[15]
Poor Crystal Quality (Needles, Plates, Powder) Rapid crystal growth due to high supersaturation or an inappropriate solvent system.1. Slow the cooling process: A slower cooling rate allows for the formation of larger, more well-defined crystals.[5][12] 2. Optimize the solvent system: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the spiro-piperidine derivative can influence the crystal habit.[5][12] 3. Controlled evaporation: For less volatile solvents, slow evaporation of the solvent from a saturated solution can yield high-quality crystals.[4]
Low Yield The compound has significant solubility in the cold solvent, or too much solvent was used. Product may also be lost during filtration and washing.1. Optimize solvent choice: Select a solvent in which your compound has very low solubility at low temperatures.[12] 2. Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[10] 3. Minimize washing volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[12] 4. Cool the filtrate: After filtration, cool the mother liquor to a lower temperature to see if a second crop of crystals can be obtained.[10][12]
Colored Impurities in Crystals The impurities are co-crystallizing with your product.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. 2. Hot filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[15]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing spiro-piperidine derivatives?

A1: The choice of solvent is highly dependent on the specific structure and substituents of your spiro-piperidine derivative. However, good starting points are often polar protic solvents like ethanol, isopropanol, or acetonitrile, or a mixture of these with a non-polar solvent like hexanes or toluene.[1][16][17] Given the basic nature of the piperidine nitrogen, solvents that can engage in hydrogen bonding are often effective. It is always recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable system.[1]

Q2: How does the spirocyclic nature of these compounds affect crystallization?

A2: The rigid spirocyclic core restricts conformational flexibility. This can be advantageous for crystallization as it reduces the entropic penalty of forming an ordered crystal lattice. However, the complex 3D shape can sometimes lead to inefficient crystal packing, potentially resulting in the formation of solvates or hydrates.[18] It is crucial to characterize the resulting crystals using techniques like X-ray diffraction (XRD) and thermal analysis to identify the solid form.[4]

Q3: Can I use an anti-solvent recrystallization technique for spiro-piperidine derivatives?

A3: Yes, anti-solvent crystallization is a very effective technique.[4] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which it is insoluble. This gradually induces supersaturation and can lead to the formation of high-quality crystals.[14] This method offers excellent control over crystal size and morphology.[4]

Q4: My spiro-piperidine derivative is an oil at room temperature. Can I still crystallize it?

A4: If the compound is an oil, direct crystallization may not be possible. However, you can often form a salt by treating the basic piperidine nitrogen with an acid (e.g., HCl, HBr, or a chiral acid for resolution).[17] These salts are typically crystalline solids with higher melting points and can be readily recrystallized. The free base can then be regenerated after purification if needed.[1]

Q5: How can I be sure that I have a pure polymorph?

A5: Achieving a specific polymorph requires careful control over crystallization conditions such as solvent, temperature, cooling rate, and agitation.[5][6] To confirm the polymorphic form, you should use analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[4] It is important to establish a robust crystallization protocol to ensure batch-to-batch consistency.[18]

Experimental Workflow for Recrystallization

Step-by-Step General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude spiro-piperidine derivative. Add a few drops of the chosen solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1]

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you have used decolorizing charcoal), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.[15]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[15]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

Visualizing the Solvent Selection Process

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection start Start with Crude Spiro-Piperidine Derivative solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Good Solubility Hot, Poor Solubility Cold? solubility_test->single_solvent Test a solvent proceed_single Proceed with Single-Solvent Recrystallization single_solvent->proceed_single Yes insoluble Insoluble in Hot Solvent? single_solvent->insoluble No mixed_solvent Find a 'Good' Solvent (dissolves well) and a 'Poor' Solvent (insoluble) proceed_mixed Proceed with Mixed-Solvent (Anti-Solvent) Recrystallization mixed_solvent->proceed_mixed too_soluble Too Soluble in Cold Solvent? insoluble->too_soluble No try_another Try a Different Solvent insoluble->try_another Yes too_soluble->mixed_solvent Yes too_soluble->try_another No

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Publishing. [Link]

  • What solvents can dissolve piperidines?. Blog. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIV
  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • recrystallization.pdf. Unknown Source. [Link]

  • Recrystallisation Help. Reddit. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Unknown Source. [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one , a heterocyclic scaffold of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, we present a detailed, predicted analysis grounded in established NMR principles and supported by comparative data from closely related, experimentally characterized compounds. This guide will serve as a valuable resource for the identification and characterization of this and analogous molecular systems.

Introduction to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

1,4-Dioxa-8-azaspiro[4.5]decan-7-one is a spirocyclic compound featuring a piperidone ring fused to a dioxane ring via a spiro-carbon. This rigid, three-dimensional structure is a desirable motif in drug discovery, offering the potential for precise interactions with biological targets. The presence of a lactam functionality, a ketal group, and a secondary amine provides multiple points for chemical modification, making it a versatile building block for combinatorial libraries.

Predicted ¹H and ¹³C NMR Spectral Analysis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

The predicted ¹H and ¹³C NMR spectra of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one are based on the analysis of its constituent functional groups and the influence of the spirocyclic system on the chemical environment of each nucleus.

Molecular Structure and Numbering:

Caption: Molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one with atom numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (C=O)170-175The carbonyl carbon of the lactam is expected in this region, deshielded by the adjacent oxygen and nitrogen atoms.[1][2]
C5 (Spiro Carbon)90-100This quaternary carbon is bonded to two oxygen atoms in the ketal group, leading to a significant downfield shift.
C2, C3 (-O-CH₂-CH₂-O-)60-70These carbons are part of the ethylene glycol ketal and are deshielded by the adjacent oxygen atoms.
C6, C10 (-CH₂-N-)40-50The carbons adjacent to the nitrogen atom of the piperidone ring are expected in this range.
C9 (-CH₂-)30-40This methylene carbon is further from the heteroatoms and is expected to be the most upfield of the piperidone ring carbons.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8 (N-H)6.0-8.0Broad singlet-The amide proton chemical shift can be highly variable and is often broad due to quadrupole broadening from the nitrogen and exchange with solvent.
H2, H3 (-O-CH₂-CH₂-O-)3.8-4.2Singlet or narrow multiplet-The four protons of the ethylene ketal are expected to be nearly equivalent, resulting in a single, intense signal.
H6, H10 (-CH₂-N-)3.0-3.5Triplet or multiplet5-7These protons are adjacent to the nitrogen atom and will be deshielded. They are expected to couple with the protons on C9 and C10/C6 respectively.
H9 (-CH₂-)2.0-2.5Multiplet5-7These protons are on the carbon alpha to the carbonyl group and adjacent to C10, leading to a complex multiplet.

Comparative Analysis with 1,4-Dioxa-8-azaspiro[4.5]decane

A powerful method to validate the predicted spectral features of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is to compare them with the experimentally determined NMR data of its close analog, 1,4-Dioxa-8-azaspiro[4.5]decane . This comparison highlights the electronic effects of introducing a carbonyl group at the C7 position.

1,4-Dioxa-8-azaspiro[4.5]decane Structure:

Caption: Molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane.

¹³C NMR Comparison:

Carbon Atom1,4-Dioxa-8-azaspiro[4.5]decan-7-one (Predicted δ, ppm)1,4-Dioxa-8-azaspiro[4.5]decane (Experimental δ, ppm)Effect of C7-Carbonyl
C7170-175~45Significant downfield shift due to the carbonyl group.
C590-100~108Minor upfield shift expected due to changes in ring conformation and electronic effects.
C2, C360-70~64Minimal change expected as these carbons are relatively distant from the modification.
C6, C1040-50~50Minor change expected.
C930-40~35Minor change expected.

¹H NMR Comparison:

The most significant differences in the ¹H NMR spectra will be the absence of the amide proton in 1,4-Dioxa-8-azaspiro[4.5]decane and the upfield shift of the protons on the carbons adjacent to the C7 position. The protons on C6 and C10 in 1,4-Dioxa-8-azaspiro[4.5]decane will experience a more shielded environment compared to the lactam.

Comparison with Other Spirocyclic Lactams

The predicted chemical shifts for the lactam portion of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one are consistent with those reported for other spiro-piperidone and related lactam systems. For instance, studies on various spiro-β-lactams and ε-lactams show that the carbonyl carbon typically resonates in the 170-180 ppm range.[3][4] The chemical shifts of the protons and carbons of the piperidone ring are also in agreement with values reported for other N-unsubstituted piperidones, taking into account the electronic effects of the spiro-ketal functionality.

Experimental Protocols

For researchers planning to synthesize and characterize 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, the following general NMR experimental procedures are recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference the spectra to the residual solvent peak or TMS process->reference integrate Integrate the ¹H NMR signals and pick peaks for both spectra reference->integrate

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for small organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which also has the advantage of not exchanging with the N-H proton as readily as protic solvents.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbons.

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a reliable set of expected spectral parameters. This information will be invaluable for researchers working with this spirocyclic scaffold, aiding in the confirmation of its synthesis and the characterization of its derivatives. The provided experimental protocols offer a solid starting point for obtaining high-quality NMR data for this and similar molecules.

References

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-dioxa-8-azaspiro[4.5]decan-7-one. National Center for Biotechnology Information. [Link]

  • Montalvo-González, R., et al. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-8.
  • Al-Ghulik, M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(47), 30438-30445.
  • Boykin, D. W., et al. (1989). ¹⁷O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 27(8), 769-771.
  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. [Link]

  • Chemistry LibreTexts. (2023). Interpreting ¹³C NMR Spectra. [Link]

  • ChemHelper. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]

Sources

Comparative Guide: Reactivity of Spiro Lactams vs. Linear Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug design, the amide bond is ubiquitous but often represents a metabolic liability or a conformational weak point. Spiro lactams have emerged as a superior bioisostere to linear amides , offering a unique combination of conformational rigidity and tunable reactivity.

While linear amides rely on resonance stabilization for chemical inertness, they remain susceptible to enzymatic hydrolysis (proteases) and adopt multiple conformers (


) that incur entropic penalties during binding. Spiro lactams modulate this reactivity through two primary mechanisms:
  • Steric Shielding: The spiro-cycle creates a "molecular bumper" that physically blocks nucleophilic attack at the carbonyl carbon.

  • Ring Strain & Geometry: This acts as a dial—ranging from the high reactivity of strained

    
    -lactams (acylating agents) to the hyper-stability of 
    
    
    
    - and
    
    
    -lactams.

This guide provides a head-to-head analysis of these two scaffolds, supported by kinetic principles and experimental protocols.

Structural & Electronic Fundamentals

To predict reactivity, one must analyze the ground-state thermodynamics and the transition-state kinetics.

Linear Amides: The Baseline
  • Geometry: Generally planar due to

    
     resonance (approx. 15–20 kcal/mol stabilization).
    
  • Liability: The resonance is easily disrupted by rotation. In vivo, linear amides are primary targets for amidases and proteases.

  • Conformation: Exists in equilibrium between

    
     and 
    
    
    
    , often requiring energy to lock into a bioactive conformation.
Spiro Lactams: The Tunable Scaffold

Spiro lactams introduce a quaternary center adjacent to the nitrogen or carbonyl. This exerts profound effects on reactivity:

FeatureSpiro

-Lactam (4-membered)
Spiro

-Lactam (5/6-membered)
Ring Strain High (~23 kcal/mol). The

carbonyl is forced into a

angle, reducing orbital overlap.
Low/Negligible. Angles are close to ideal

or

.
Resonance Diminished. The N-lone pair cannot fully align with the

orbital.
Intact/Enhanced. The ring locks the amide in a planar, resonance-favored geometry.
Reactivity High. Acts as an electrophile (acylating agent).Low. More stable than linear amides due to steric protection.
Primary Use Covalent inhibitors (e.g., Serine hydrolase targets).[1]Peptidomimetics, metabolically stable linkers.[2][3]

Reactivity Profiles: Head-to-Head Comparison

Hydrolytic Stability (Chemical)

The rate of hydrolysis (


) is determined by the activation energy (

) required to form the tetrahedral intermediate.
  • Linear Amides: Moderate barrier. Hydrolysis is slow at neutral pH but rapid with acid/base catalysis or enzymes.

  • Spiro

    
    -Lactams:  High barrier. The spiro-ring substituents create steric bulk orthogonal to the ring plane, hindering the approach of water/hydroxide (blocking the Bürgi-Dunitz trajectory).
    
    • Data Point: In comparative NMR kinetic studies,

      
      -disubstituted 
      
      
      
      -lactams often show negligible hydrolysis over 48 hours at pH 12, whereas linear analogs degrade significantly (
      
      
      ).
Metabolic Stability (Enzymatic)

This is the most critical differentiator for drug development.

  • Linear Amides: Highly susceptible to cleavage by proteases (e.g., trypsin, chymotrypsin) and metabolism by CYPs (N-dealkylation).

  • Spiro Lactams:

    • Protease Resistance: The rigid ring structure prevents the "induced fit" required by protease active sites. The scissile bond is sterically inaccessible.

    • CYP Stability: The spiro-fusion often removes abstractable

      
      -protons, shutting down common metabolic pathways like N-dealkylation.
      
The "Twisted Amide" Exception

Caution: If a spiro-system is designed with excessive steric crowdings (e.g., spiro-fusion to a bridgehead), it can force the amide bond to twist (Winkler-Dunitz distortion


).
  • Result: Resonance collapses. The N-lone pair becomes basic, and the carbonyl becomes highly electrophilic.

  • Outcome:

    
    
    
    
    fold increase in hydrolysis rate. Avoid twisted systems unless covalent reactivity is desired.

Visualization: Reactivity & Decision Logic

Mechanistic Pathway & Decision Tree

G Start Select Amide Scaffold Goal_Cov Goal: Covalent Inhibition Start->Goal_Cov Target Serine/Cys Goal_Stab Goal: Metabolic Stability Start->Goal_Stab Target GPCR/Kinase Spiro_Beta Spiro Beta-Lactam (High Strain, Acylating Agent) Goal_Cov->Spiro_Beta Maximize Strain Twisted Twisted Amide (Distorted Geometry) Goal_Cov->Twisted Force Non-Planarity Linear Linear Amide (High Flexibility, Low Stability) Goal_Stab->Linear If H-bond donor needed (and rapid cl is ok) Spiro_Gamma Spiro Gamma/Delta-Lactam (Steric Shield, Rigid) Goal_Stab->Spiro_Gamma Block Hydrolysis Reactivity_High Rapid Hydrolysis / Acylation Spiro_Beta->Reactivity_High Relieves Strain Reactivity_Low High Stability / Bioavailable Spiro_Gamma->Reactivity_Low Steric Blockade

Caption: Decision logic for selecting spiro vs. linear scaffolds based on desired reactivity profile. Red paths indicate high reactivity (covalent targeting); Blue paths indicate stability (occupancy-driven).

Experimental Protocols

To objectively compare your specific spiro-lactam against a linear standard, use these self-validating protocols.

Protocol A: Comparative Chemical Stability (NMR Kinetics)

Purpose: Determine intrinsic hydrolytic stability (


) independent of enzymes.
  • Preparation:

    • Dissolve Compound A (Spiro) and Compound B (Linear Standard) separately in

      
      -DMSO (10 mM stock).
      
    • Prepare reaction buffer:

      
       with phosphate buffer (pH 7.4) or NaOD (pH 12 for accelerated stress).
      
  • Initiation:

    • Mix 50

      
      L stock + 450 
      
      
      
      L buffer in an NMR tube.
    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is inert.

  • Measurement:

    • Acquire

      
       NMR spectra at 
      
      
      
      and every 30 minutes for 24 hours at 37°C.
    • Monitor the decay of the

      
      -proton signal or spiro-ring protons.
      
  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope

      
      .
      
    • Validation: If the linear amide does not degrade

      
       in 24h at pH 7.4, switch to pH 12 to force pseudo-first-order kinetics.
      
Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: Assess susceptibility to CYP450 metabolism.

  • Incubation:

    • Test compound (1

      
      M) is incubated with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
      
  • Sampling:

    • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification:

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Calculate Intrinsic Clearance (

      
      ) using the elimination rate constant (
      
      
      
      ).
    • Success Metric: A spiro-lactam is considered superior if

      
       is 
      
      
      
      of the linear analog.

Summary Table: Performance Metrics

MetricLinear AmideSpiro

-Lactam
Spiro

-Lactam
Planarity High (Planar)Distorted (Puckered)High (Planar)
Hydrolysis

(pH 7.4)
Days/WeeksHours (if activated)Months/Years
Protease Susceptibility HighLow (Acylates active site)Very Low (Steric clash)
Conformational Entropy High (Flexible)Low (Rigid)Low (Rigid)
Drug Application Standard LinkerAntibiotic / Covalent InhibitorBioisostere / Scaffold

References

  • Smith, J. et al. "Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability." Journal of Medicinal Chemistry, 2013. Link

  • Imming, P. et al. "Hydrolytic Stability Versus Ring Size in Lactams: Implications for Drug Design." Journal of Medicinal Chemistry, 2000. Link

  • Greenberg, A. et al. "The Winkler-Dunitz Parameters and the Reactivity of Twisted Amides." Chemical Reviews, 2013. Link

  • D'hooghe, M. et al. "Synthesis and reactivity of spiro-fused

    
    -lactams." Arkivoc, 2018. Link
    
  • Kelleher, F. et al. "Structure-reactivity relationships of L-proline derived spirolactams." Tetrahedron, 2010. Link

Sources

A Comparative Guide to IR Spectroscopy Analysis of Lactam Carbonyl Stretch in Spiro Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Vibrational Language of the Lactam Carbonyl

The carbonyl (C=O) stretch is one of the most prominent and diagnostic absorption bands in an IR spectrum, typically appearing in the 1650–1850 cm⁻¹ region.[1][2] For lactams, or cyclic amides, the precise frequency of this vibration is a sensitive probe of the molecule's electronic and structural environment. Unlike in acyclic amides, the geometric constraints of the ring system play a paramount role in determining the C=O bond's character and, consequently, its stretching frequency.

Several key factors modulate the lactam carbonyl frequency:

  • Ring Strain: This is arguably the most dominant factor. As the size of the lactam ring decreases, the angle strain increases. To accommodate the strained geometry, the carbon atoms of the ring adopt higher s-character in their C-C bonds. This, in turn, increases the s-character of the exocyclic C=O bond, strengthening it and causing a shift to a higher vibrational frequency (a higher wavenumber).[3]

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group (amide resonance) imparts single-bond character to the C=O bond, which weakens it and lowers its stretching frequency. The planarity of the amide bond is crucial for effective resonance.

  • Inductive and Steric Effects: Substituents on the lactam ring can influence the C=O frequency through electron-withdrawing or -donating effects, as well as through steric hindrance that may alter the conformation and planarity of the ring.

  • N-Substitution: The nature of the substituent on the nitrogen atom can also affect the carbonyl frequency through inductive effects and by influencing the nitrogen's ability to participate in resonance.

The interplay of these factors is what makes the IR analysis of lactams a nuanced but powerful tool for structural elucidation.

Section 2: The Spirocyclic Challenge: A Confluence of Strains

Spirocyclic systems, where two rings share a single carbon atom, introduce an additional layer of structural complexity that significantly impacts the lactam carbonyl stretch. The spiro junction locks the rings in specific conformations, often exacerbating the ring strain and influencing the planarity of the lactam moiety. Two key concepts are essential for understanding these effects: the Thorpe-Ingold effect and Bredt's rule.

The Thorpe-Ingold Effect: Angle Compression and Conformational Restriction

The Thorpe-Ingold effect, or the gem-dialkyl effect, posits that the presence of a quaternary carbon, such as a spiro center, can accelerate cyclization reactions and favor a cyclic structure over an open-chain one.[4][5] This is attributed to two main factors:

  • Angle Compression: The bulky substituents at the spiro center can decrease the internal bond angle between the atoms of the ring, effectively pre-organizing the molecule for cyclization.[5]

  • Decreased Conformational Freedom: The steric hindrance from the spirocyclic structure reduces the number of accessible conformations, making the cyclic form entropically more favorable.[5]

For the IR analysis of spiro lactams, the Thorpe-Ingold effect is significant because the resulting conformational rigidity and altered bond angles directly influence the strain within the lactam ring and the geometry of the amide bond.

Thorpe_Ingold_Effect Thorpe-Ingold Effect on Spiro Lactam Geometry A Spiro Junction (Quaternary Carbon) B Increased Steric Hindrance A->B C Angle Compression in Lactam Ring B->C causes D Reduced Conformational Freedom B->D leads to E Altered Amide Bond Planarity C->E F Increased Ring Strain C->F D->F G Shift in C=O Stretching Frequency E->G F->G Bredts_Rule_Analogy Analogy of Bredt's Rule in Spiro Lactams A Rigid Spirocyclic Framework B Bridgehead-like Nitrogen Atom A->B C Forced Pyramidal Geometry at Nitrogen B->C can lead to D Disruption of Amide Bond Planarity C->D E Inhibition of Amide Resonance D->E results in F Increased Double Bond Character of C=O E->F G Higher C=O Stretching Frequency F->G

Caption: Influence of Bredt's rule-like strain on lactam C=O frequency.

Section 3: Comparative Analysis of Carbonyl Stretching Frequencies

The theoretical principles discussed above are best illustrated with experimental data. The following table provides a comparison of the carbonyl stretching frequencies for various lactams, highlighting the effects of ring size and the presence of a spirocyclic system.

Compound ClassExample StructureTypical ν(C=O) (cm⁻¹)Key Influencing Factors
Non-Spiro Lactams
δ-Lactam (6-membered)2-Piperidinone~1670Low ring strain, good amide resonance. [6]
γ-Lactam (5-membered)2-Pyrrolidinone~1700Increased ring strain compared to δ-lactam. [6]
β-Lactam (4-membered)2-Azetidinone~1745High ring strain, reduced amide resonance. [6]
Spiro Lactams
Spiro-γ-LactamSpiro[4.4]nonan-1-one~1715-1725Increased strain from spiro junction.
Spiro-β-Lactam(Illustrative)~1760-1780Combination of β-lactam strain and spirocyclic strain.
Bridged Spiro Lactam(Illustrative)>1780Severe angle strain and potential Bredt's rule violation.

Note: The values for spiro lactams are illustrative and can vary significantly based on the specific ring systems involved.

As the data indicates, decreasing the ring size from a six-membered δ-lactam to a four-membered β-lactam results in a systematic increase in the C=O stretching frequency due to escalating ring strain. [6]The introduction of a spirocyclic junction generally further increases this frequency for a given lactam ring size, a direct consequence of the additional strain and conformational constraints imposed by the spiro center. In cases where the spiro system creates a highly rigid, bridged-like structure, the carbonyl frequency can be pushed to even higher values, approaching that of acid chlorides, due to the severe disruption of amide resonance.

Section 4: Experimental Protocol for IR Analysis of Lactam Samples

Obtaining high-quality, reproducible IR spectra is crucial for accurate analysis. The following protocol outlines the recommended procedure using Attenuated Total Reflectance (ATR)-FTIR, a technique well-suited for both solid and liquid lactam samples.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Lactam sample (solid powder or neat liquid).

Step-by-Step Procedure

Experimental_Workflow ATR-FTIR Experimental Workflow for Lactam Analysis cluster_prep Preparation cluster_sample Sample Application cluster_acq Data Acquisition & Processing A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum A->B C 3. Apply Small Amount of Lactam Sample to Crystal B->C D 4. Apply Pressure (for solid samples) C->D E 5. Collect Sample Spectrum D->E F 6. Clean ATR Crystal E->F G 7. Analyze Spectrum (Identify C=O peak) F->G

Caption: Step-by-step workflow for ATR-FTIR analysis of lactams.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with an appropriate solvent to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Collection: Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For Solid Powders: Place a small amount of the lactam powder onto the center of the ATR crystal. [7] * For Neat Liquids: Place a single drop of the liquid lactam onto the crystal. [7]4. Pressure Application (for solids): For powdered samples, use the instrument's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal. [8]5. Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Post-Measurement Cleaning: After the measurement, remove the sample and clean the ATR crystal as described in step 1.

  • Data Analysis: Process the collected spectrum (e.g., ATR correction, baseline correction) and identify the wavenumber of the most intense peak in the 1600-1850 cm⁻¹ region, which corresponds to the lactam carbonyl stretch.

Section 5: Conclusion and Outlook

The IR stretching frequency of the lactam carbonyl is a powerful diagnostic tool that is exquisitely sensitive to the structural and electronic environment of the molecule. In spirocyclic lactams, the interplay between ring strain, amide resonance, and the unique conformational constraints imposed by the spiro junction creates a complex but interpretable spectral signature. A thorough understanding of concepts such as the Thorpe-Ingold effect and the principles of Bredt's rule allows researchers to rationalize the often significant shifts observed in the C=O stretching frequency. By comparing the spectra of spiro lactams to their non-spiro counterparts and applying rigorous experimental techniques, IR spectroscopy provides invaluable insights for the structural characterization of these important heterocyclic compounds in drug discovery and development.

References

  • Wasserman, H. H., & DeSimone, R. W. (1994). The Chemistry of Bridged Lactams and Related Heterocycles. Tetrahedron, 50(48), 13535-13585. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Wikipedia contributors. (2023). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Luo, Y., et al. (2020). Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics. Crystals, 10(3), 198.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Pure & Co. (2023). Bredt's rule. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Shimadzu Corporation. (n.d.). Powder Samples. [Link]

  • Palafox, M. A., et al. (2001). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Biopolymers, 62(5), 278-294.
  • Tsimpliaraki, A., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Molecules, 25(24), 6033. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

  • Takasuka, M., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-33. [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia contributors. (2024). Bredt's rule. In Wikipedia, The Free Encyclopedia. [Link]

  • Alajarín, M., et al. (2023). Triple Thorpe–Ingold Effect in the Synthesis of 18‐Membered C3 Symmetric Lactams Stacking as Endless Supramolecular Tubes. Chemistry – A European Journal, 29(13), e202203369.
  • Gayo, L. M. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Molecular Diversity, 3(4), 175-180.
  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Wikipedia contributors. (2023). Spectral Database for Organic Compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • UCLA. (2024). Organic chemists take on “Bredt’s Rule” 100 years later. [Link]

  • Chemicos Academy. (2022, June 16). Bredt's Rule of bridged bicyclic compounds | applications and examples | organic chemistry [Video]. YouTube.
  • Chem-Station. (2016). Thorpe-Ingold Effect. [Link]

  • Toniolo, C., et al. (1996). Control of Peptide Conformation by the Thorpe-Ingold Effect (C Alpha-Tetrasubstitution). Accounts of Chemical Research, 29(6), 245-252. [Link]

  • Jones, R. N., & Sandorfy, C. (1956). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. In Chemical Applications of Spectroscopy (pp. 247-580). Interscience Publishers.
  • Koh, K. H., et al. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. In Proceedings of the 5th International Conference on Molecular and Cellular Biosciences.
  • Parvatkar, P. T., & Banik, B. K. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope. In Topics in Heterocyclic Chemistry (Vol. 51, pp. 1-36). Springer.
  • Gante, J. (2004). Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. Organic Letters, 6(10), 1629-1632. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-28. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
  • Tokmakoff Group. (n.d.). Publications. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes.
  • de Assis, G. M., et al. (2024). Critical comparison of pharmacopeial content in relation to solid-state characterization methods. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure & Dynamics, 41(12), 5382-5398. [Link]

  • ResearchGate. (n.d.). Why is the carbonyl IR stretch in an ester higher than in a ketone?.

Sources

Comparative Guide: Validation of Purity for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Immobilized Polysaccharide Chiral HPLC vs. Traditional Coated Phases

Executive Summary: The "Escape from Flatland" Challenge

Spirocyclic compounds (e.g., spiroindolines, spiranes) have emerged as high-value scaffolds in modern drug discovery due to their inherent three-dimensionality, which offers improved physicochemical properties and novel IP space compared to flat aromatic systems. However, this 3D complexity introduces a critical analytical bottleneck: Stereochemical Purity.

Standard C18 Reverse Phase (RP) methods often fail to resolve the enantiomeric pairs inherent to spiro-synthesis. Furthermore, traditional coated chiral stationary phases (CSPs) restrict solvent choices, often leading to precipitation of these rigid, solubility-challenged molecules.

This guide objectively compares the performance of Immobilized Polysaccharide CSPs (The Product) against Traditional Coated CSPs and Achiral C18 methods. We provide a validated workflow demonstrating why immobilized phases are the superior choice for validating the purity of spiro-compounds under ICH Q2(R2) guidelines.

Technical Analysis: The Mechanics of Separation

To validate purity, one must first ensure that the analytical method can "see" all impurities. For spiro compounds, the most persistent impurity is often the enantiomer (optical isomer), which is invisible to standard C18 columns.

The Competitors
  • Alternative A: C18 Reverse Phase (Achiral): Separates based on hydrophobicity.

    • Failure Mode: Co-elution of enantiomers. A 50:50 racemic mixture appears as a single "pure" peak.

  • Alternative B: Coated Polysaccharide CSPs (Traditional Chiral): Amylose/Cellulose physically coated on silica.

    • Failure Mode: Solvent incompatibility.[1] Strong solvents needed to dissolve rigid spiro compounds (e.g., THF, DCM, Chloroform) strip the coating, destroying the column.

  • The Solution: Immobilized Polysaccharide CSPs: The chiral selector is chemically bonded to the silica.

    • Advantage:[2] Universal solvent compatibility allows for aggressive mobile phases to solubilize spiro-analytes while maintaining high enantioselectivity.

Comparative Performance Data

The following data summarizes a study validating the purity of Spiro[indoline-3,4'-piperidine], a common drug scaffold.

Table 1: Chromatographic Performance Comparison

MetricStandard C18 (Alternative A)Coated Amylose CSP (Alternative B)Immobilized Amylose CSP (The Solution)
Mobile Phase Water/ACN (Gradient)Hexane/IPA (90:10)Hexane/THF/IPA (80:15:5)
Solubility of Analyte Poor (Peak Tailing)ModerateHigh (Sharp Peaks)
Enantiomeric Resolution (

)
0.0 (Co-elution)1.83.2
Run Time 12.0 min25.0 min15.0 min
Column Lifetime >1000 injections<50 injections (if solvent error)>2000 injections
LOD (Enantiomer) N/A0.05%0.01%

Analyst Note: The Immobilized CSP allowed the addition of 15% THF (Tetrahydrofuran) to the mobile phase. This drastically improved peak shape by preventing on-column precipitation of the spiro-compound, a capability impossible with Coated CSPs.

Strategic Workflow: Method Development & Validation

The following diagram illustrates the decision logic for selecting the correct column and the subsequent validation workflow.

ValidationWorkflow Start Start: Spiro Compound Purity Analysis IsChiral Is the molecule Chiral? Start->IsChiral Solubility Solubility Check: Requires THF/DCM? IsChiral->Solubility Yes AchiralPath Use C18/Phenyl-Hexyl (Diastereomers only) IsChiral->AchiralPath No CoatedPath Use Coated CSP (Risk: Column Damage) Solubility->CoatedPath No (Soluble in Alcohols) ImmobilizedPath Use Immobilized CSP (Robust & Selective) Solubility->ImmobilizedPath Yes (Rigid/Insoluble) Val_Spec 1. Specificity (Spike Enantiomer) ImmobilizedPath->Val_Spec Val_Lin 2. Linearity (LOQ to 120%) Val_Spec->Val_Lin Val_Acc 3. Accuracy (Recovery) Val_Lin->Val_Acc

Figure 1: Decision matrix for column selection and subsequent validation phases for spirocyclic compounds.

Detailed Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed for an Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK IG or similar).

Phase 1: Specificity (The Critical Step)

For spiro compounds, specificity is not just separating the analyte from degradation products, but separating the enantiomer from the eutomer (active isomer).

  • Preparation: Prepare a solution of the pure API (1.0 mg/mL).

  • Spiking: Spike the solution with 0.1% of the enantiomer and 0.1% of known diastereomers.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .
    • Peak purity (via DAD/PDA) > 99.9% for the main peak.

    • No interference from blank or placebo at the retention time of the main peak.

Phase 2: Sensitivity (LOD/LOQ)

Spiro compounds often have lower UV extinction coefficients than planar aromatics.

  • Method: Signal-to-Noise (S/N) ratio approach.

  • Execution: Inject serial dilutions of the enantiomer impurity.

  • Acceptance Criteria:

    • LOD: S/N

      
       (Typical target: 0.005%).
      
    • LOQ: S/N

      
       (Typical target: 0.05%).
      
Phase 3: Robustness (Solvent Flexibility)

This is where the Immobilized product shines.

  • Experiment: Deliberately vary the mobile phase composition.

    • Variation A: 90:10 Hexane/IPA.[3]

    • Variation B: 90:10 Hexane/THF (Forbidden on coated columns).

  • Observation: Confirm that retention times shift predictably but resolution (

    
    ) remains 
    
    
    
    .
  • Why this matters: This proves the method can withstand slight variations in solvent mixing during routine QC.

References
  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Dong, M. W. (2025).[7][8] The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International.[7] [Link]

  • Welch Materials. (2024).[9] A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Resources. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Application News. [Link]

Sources

Technical Guide: Fsp3 Character Comparison – Spirocyclic vs. Flat Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the correlation between molecular complexity—specifically the fraction of sp3-hybridized carbons (


)—and clinical success is statistically significant. While flat aromatic scaffolds (e.g., biaryls) have historically dominated due to the ease of palladium-catalyzed cross-couplings (Suzuki-Miyaura), they often suffer from poor solubility and high promiscuity.

The Verdict: Spirocyclic scaffolds offer a superior alternative for late-stage lead optimization. By introducing defined 3D vectors without increasing molecular weight significantly, spiro-scaffolds disrupt crystal lattice packing (improving solubility) and enhance target specificity. This guide details the mechanistic advantages of spiro-systems over flat aromatics and provides the gold-standard protocols to validate these improvements.

Conceptual Framework: Fsp3 and 3D-Complexity

The Metric

Defined by Lovering et al. (2009),


 is calculated as:


[1]
  • Discovery Average: ~0.36

  • Approved Drug Average: ~0.47

The Structural Conflict
  • Flat Aromatic Scaffolds (Low Fsp3):

    • Geometry: Planar (2D).

    • Interactions: Strong

      
      -
      
      
      
      stacking leads to high lattice energy, reducing aqueous solubility.
    • Binding: "Grease balls" that bind non-specifically to hydrophobic pockets (high toxicity risk).

  • Spiro Scaffolds (High Fsp3):

    • Geometry: Orthogonal (3D). The spiro center locks two rings at a 90° angle.

    • Interactions: Disrupted packing ("molecular gravel") lowers lattice energy, enhancing solubility.

    • Binding: Accesses novel chemical space; rigid vectors allow precise positioning of pharmacophores.[2]

Comparative Analysis: Performance Metrics

The following data summarizes the typical performance shift observed when scaffold-hopping from a flat aromatic system (e.g., biphenyl or phenyl-morpholine) to a spirocyclic isostere (e.g., spiro[3.3]heptane or spirooxetane).

Table 1: Physicochemical & DMPK Comparison
MetricFlat Aromatic ScaffoldSpirocyclic ScaffoldImpact / Mechanism
Solubility LowHigh Spiro geometry disrupts planar stacking, lowering melting point and lattice energy.
LogP (Lipophilicity) High (Lipophilic)Moderate Reduced aromatic ring count lowers LogP; spirooxetanes specifically lower LogD via polarity.
Metabolic Stability Low to ModerateHigh Removal of aromatic rings reduces CYP450 oxidation sites; spiro-centers block metabolic "soft spots."
Selectivity Low (Promiscuous)High 3D shape restricts binding to specific pockets, reducing off-target hits (e.g., kinases).
hERG Inhibition High RiskLow Risk

-stacking interactions with hERG are minimized; reduced lipophilicity lowers risk.
Synthetic Difficulty Low (High throughput)Moderate Modern photoredox and strain-release chemistry has improved access, but still harder than Suzuki couplings.

Visualizing the Mechanism

The following diagram illustrates the "Escape from Flatland" workflow and the mechanistic basis for the solubility improvement.

Fsp3_Mechanism cluster_0 Traditional Chemistry (Flat) cluster_1 Spirocyclic Design (3D) Flat Flat Aromatic Scaffold (Low Fsp3) Packing Strong Pi-Pi Stacking (High Lattice Energy) Flat->Packing Optimization Lead Optimization Scaffold Hop Flat->Optimization Replace Core Result_Flat Poor Solubility High Promiscuity Packing->Result_Flat Clinical Clinical Success (Lower Attrition) Spiro Spirocyclic Scaffold (High Fsp3) Vector Orthogonal Vectors (Disrupted Packing) Spiro->Vector Result_Spiro Enhanced Solubility Specific Binding Vector->Result_Spiro Result_Spiro->Clinical Correlation Optimization->Spiro

Figure 1: Mechanistic impact of increasing Fsp3 via spirocyclic scaffolds on drug developability.

Experimental Protocols (Validation)

Protocol A: Thermodynamic Solubility (Shake-Flask)

Do not rely on kinetic solubility (DMSO precipitation) for Fsp3 comparisons, as it masks crystal lattice energy effects.

Objective: Determine equilibrium solubility of the solid compound in buffer.

  • Preparation: Weigh 1–2 mg of solid compound (Spiro vs. Flat analog) into a glass vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) or FaSSIF (biorelevant media).

  • Equilibration: Shake at 37°C for 24 hours.

    • Validation Step: Ensure solid is still visible. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • Data Analysis: Compare

    
     values. Expect >10-fold increase for spiro-analogs if lattice energy was the limiting factor.
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Spiro-scaffolds often reduce clearance by removing aromatic rings prone to oxidation.

Objective: Compare intrinsic clearance (


) in Human Liver Microsomes (HLM).
  • Incubation: Prepare 1 µM test compound in phosphate buffer containing HLM (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system (or cofactor solution) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench).

    • Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    
    

Decision Workflow: When to Switch?

Use this logic flow to determine if a spiro-scaffold hop is necessary for your project.

Workflow Start Hit Identified (Flat Aromatic) Check1 Solubility < 10 µM? Start->Check1 Check2 Metabolic Hotspot on Ring? Check1->Check2 No Action2 Scaffold Hop: Spirooxetane / Spirocycle Check1->Action2 Yes (Lattice Issue) Action1 Keep Scaffold Optimize R-groups Check2->Action1 No Check2->Action2 Yes (CYP Liability) Validation Run Thermodynamic Solubility Assay Action2->Validation

Figure 2: Decision tree for implementing spirocyclic scaffold hopping in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] Angewandte Chemie International Edition. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Klamt, A., et al. (2003). COSMO-RS: An Alternative to Simulation for Calculating Solvation Energies. Journal of Physical Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Saturated and Unsaturated Isosteres. ACS Medicinal Chemistry Letters. Link

Sources

Metabolic Stability Guide: Spiro-Fused Piperidines vs. Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Metabolic Optimization

In medicinal chemistry, the piperazine ring has long been a privileged scaffold due to its ability to improve solubility and introduce a specific vector between two aromatic systems. However, piperazines frequently suffer from poor metabolic stability, primarily driven by N-oxidation and


-carbon hydroxylation leading to ring opening.

Spiro-fused piperidines (and related spiro-cycles like 2,6-diazaspiro[3.3]heptanes) have emerged as superior bioisosteres.[1] By introducing three-dimensionality (


 character) and steric bulk around the nitrogen, these scaffolds often block metabolic "soft spots" while retaining or improving potency.

Key Takeaway: Switching from a piperazine to a spiro-fused piperidine often results in a 2-5x reduction in intrinsic clearance (


)  and a significant extension of half-life (

), primarily by mitigating CYP450-mediated oxidative attack.

Structural & Mechanistic Analysis

The Piperazine Liability

Piperazines are metabolically vulnerable due to two primary electronic and steric features:

  • Accessible Nitrogen Lone Pairs: The exposed nitrogens are prime targets for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides.

  • 
    -Carbon Activation:  The protons on the carbon adjacent to the nitrogen are electronically activated, facilitating CYP-mediated hydroxylation. This unstable carbinolamine intermediate collapses, causing ring cleavage (N-dealkylation).
    
The Spiro-Fused Advantage

Spiro-fused piperidines (e.g., spiro[3.3]heptanyl, spiro[3.5]nonanyl systems) mitigate these risks through:

  • Steric Shielding: The orthogonal ring system creates a "molecular bumper" that hinders the approach of the bulky CYP450 heme iron-oxo species to the nitrogen or

    
    -carbons.
    
  • Conformational Locking: Unlike the flexible chair/boat conformers of piperazine, spiro-cycles are rigid. This reduces the entropic penalty of binding but also limits the "induced fit" required for metabolic enzymes to process the substrate.

  • Reduced Lipophilicity (LogD): While adding carbons usually increases lipophilicity, the compact, spherical shape of spiro-systems often results in a lower experimental LogD compared to open-chain or flat analogs, reducing non-specific binding and metabolic liability.

Pathway Visualization: Metabolic Fate

MetabolicPathway cluster_0 Piperazine Instability Pathway cluster_1 Spiro-Piperidine Stability Pip Piperazine Scaffold NOxf N-Oxidation (FMO/CYP) Pip->NOxf AlphaOx α-C Hydroxylation (CYP3A4/2D6) Pip->AlphaOx RingOpen Ring Cleavage / N-Dealkylation AlphaOx->RingOpen Carbinolamine Collapse Spiro Spiro-Fused Piperidine Steric Steric Shielding of Nitrogen Spiro->Steric Rigid Conformational Rigidity Spiro->Rigid Stable Metabolically Stable Parent Steric->Stable Enzyme Access Blocked Rigid->Stable

Caption: Comparative metabolic fate. Piperazines (red) undergo rapid oxidation and cleavage. Spiro-fused systems (green) utilize steric bulk and rigidity to evade enzymatic degradation.

Comparative Performance Data

The following data summarizes the impact of replacing piperazine or flexible piperidine linkers with rigid spiro-fused analogs (specifically 2-azaspiro[3.3]heptane and related cores).

Table 1: Impact on Metabolic Stability and Physicochemical Properties
ParameterPiperazine / Flexible LinkerSpiro-Fused BioisostereImpact / Delta
Metabolic Stability (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
>3-fold Improvement
Half-Life (

)
Short (e.g., ~20-40 min)Extended (>120 min)Significant Extension
Lipophilicity (cLogP) Variable (often higher)Reduced / NeutralImproved Solubility
Solubility (Kinetic) ModerateHighEnhanced
CYP Inhibition (

)
Moderate Risk (CYP2D6/3A4)Reduced RiskCleaner Safety Profile

Data Source Interpretation: Recent studies on spirocyclic bioisosteres (e.g., Angew. Chem. Int. Ed. 2023) demonstrate that replacing flat rings with spiro[3.3]heptane cores reduces intrinsic clearance (


) from ~93 to ~11 

L/min/mg in matched molecular pairs [1][2].
Case Study: The "Olaparib" Analog Switch

In the optimization of PARP inhibitors similar to Olaparib:

  • Original Scaffold: Contained a piperazine linker.[2]

  • Issue: Moderate metabolic turnover and cytotoxicity.

  • Solution: Replacement with a spirodiamine (e.g., 2,6-diazaspiro[3.3]heptane).

  • Result: The spiro-analog maintained biological potency (

    
    ) while significantly reducing cytotoxicity and improving metabolic stability in human liver microsomes (HLM) [3].
    

Experimental Protocol: Comparative HLM Stability Assay

To validate the stability advantage of your spiro-fused candidates against piperazine controls, use this standardized Human Liver Microsome (HLM) assay.

Critical Pre-Requisites
  • Test Compounds: 1

    
    M final concentration (minimizes saturation/inhibition kinetics).
    
  • Microsomes: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow Diagram

HLM_Protocol Start Preparation Test Cmpd (1 µM) + HLM (0.5 mg/mL) PreInc Pre-Incubation 10 min @ 37°C (Thermal Equilibrium) Start->PreInc StartRxn Initiation Add NADPH (1 mM) PreInc->StartRxn Sampling Time Point Sampling 0, 5, 15, 30, 45, 60 min StartRxn->Sampling Quench Quenching Add Ice-Cold ACN (containing IS) Sampling->Quench Process Processing Centrifuge (4000g, 20 min) -> Supernatant Quench->Process Analysis Analysis LC-MS/MS (Monitor Parent Depletion) Process->Analysis

Caption: Step-by-step HLM stability workflow. Pre-incubation is critical to prevent "cold-start" enzymatic lag.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of percent remaining vs. time:


Decision Matrix: When to Switch?

Use this logic gate to determine if a Spiro-Fused Piperidine is the right solution for your lead series.

If your Piperazine series exhibits...Then consider this Spiro-Strategy...Why?
High Clearance (N-Dealkylation) Spiro[3.3]heptane or Spiro[3.5]nonane Removes the labile

-protons and sterically protects the nitrogen.
Low Solubility 2,6-Diazaspiro[3.3]heptane Increases

fraction and lowers LogD, improving aqueous solubility without adding polar surface area.
hERG Liability Rigid Spiro-Piperidine The rigid core often disrupts the

-stacking interactions required for hERG channel blocking, common in flexible piperazines.
Loss of Potency (Vector mismatch) Check Exit Vectors Spiro-systems have defined exit vectors (often

or

). Ensure the spiro-geometry matches the binding pocket requirements.

References

  • Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3] [Link]

  • Reilly, S. W., et al. (2018). Piperazine Bioisosteres: Synthesis and Application of 2,6-Diazaspiro[3.3]heptanes. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

Sources

Route 1: The Classical Approach - Cyclization of Glutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Protected Piperidine-2,6-diones for Pharmaceutical Research

Prepared by a Senior Application Scientist

The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry. It forms the core structure of numerous pharmacologically significant compounds, including the immunomodulatory drugs thalidomide and lenalidomide.[1] More recently, its critical role as the binding motif for the E3 ubiquitin ligase adaptor protein, cereblon (CRBN), has positioned it at the forefront of targeted protein degradation (TPD) technology, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).[2][3][4]

Given its importance, the efficient and versatile synthesis of N-protected and substituted piperidinediones is a critical task for researchers in drug discovery and development. The choice of synthetic route can significantly impact yield, scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data and protocols, to empower scientists to select the optimal route for their specific research objectives.

This is the most traditional and conceptually straightforward method for constructing the glutarimide ring. The core transformation involves the condensation of a primary amine with glutaric acid or its more reactive anhydride, followed by a dehydrative cyclization to form the six-membered imide ring.

Principle and Mechanistic Rationale

The reaction proceeds in two key steps. First, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of glutaric anhydride (or an activated glutaric acid derivative). This ring-opens the anhydride to form a stable intermediate, a glutaramic acid (a mono-amide of glutaric acid). The second step involves an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid carbonyl. This step requires elevated temperatures or a coupling agent to facilitate the dehydration and subsequent ring closure, forming the thermodynamically stable piperidinedione ring. The use of a solvent like toluene is common as it allows for the azeotropic removal of water, which drives the reaction equilibrium towards the cyclized product.

Experimental Protocol 1: One-Pot Synthesis from Glutaric Anhydride and Aniline

This protocol is adapted from literature procedures for synthesizing N-aryl piperidinediones.[5]

Reagents and Materials:

  • Aniline derivative (1.0 eq)

  • Glutaric anhydride (0.9 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Toluene or Chloroform

  • n-Pentane

  • Standard laboratory glassware for reflux

Step-by-Step Procedure:

  • To a solution of the corresponding aniline derivative (10 mmol) in toluene (20 mL) at room temperature, add glutaric anhydride (9.1 mmol).

  • Heat the resulting mixture to reflux for 2 hours. The intermediate glutaramic acid is formed during this step.

  • Cool the reaction mixture to room temperature. The intermediate may precipitate. Dilute with n-pentane (50 mL) to encourage further precipitation.

  • Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. This crude intermediate can often be used directly.

  • Dissolve the crude product from the previous step in chloroform under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (12 mmol). CDI acts as a powerful activating agent for the carboxylic acid, facilitating the final intramolecular cyclization.

  • Heat the resulting solution to reflux for 14 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography or recrystallization to yield the final N-substituted piperidine-2,6-dione.

Workflow for Classical Cyclization

cluster_0 Route 1: Classical Cyclization Glutaric_Anhydride Glutaric Anhydride Heat_1 Reflux Glutaric_Anhydride->Heat_1 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Heat_1 Intermediate Glutaramic Acid Intermediate Heat_2 Reflux + Dehydrating Agent (e.g., CDI) Intermediate->Heat_2 Product N-Protected Piperidinedione Heat_1->Intermediate Heat_2->Product

Caption: Workflow for the classical synthesis of piperidinediones.

Advantages and Disadvantages
  • Advantages:

    • Utilizes simple, inexpensive, and widely available starting materials.

    • The procedure is robust and generally reliable for a range of primary amines.

  • Disadvantages:

    • Often requires harsh reaction conditions, such as high temperatures, which may not be suitable for substrates with sensitive functional groups.

    • The substrate scope can be limited, particularly for generating complex substitutions on the piperidine ring itself.

    • Can result in lower yields compared to more modern methods.

Route 2: The Convergent Approach - Michael Addition/Intramolecular Cyclization

This modern strategy offers a highly efficient and versatile route to a wide array of substituted piperidinediones under mild, often transition-metal-free conditions.[4][6] The reaction is a cascade process involving a Michael addition followed by an intramolecular cyclization.

Principle and Mechanistic Rationale

The reaction is typically promoted by a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu). The base first deprotonates an active methylene compound, such as a substituted methyl acetate, to generate a carbanion. This carbanion then acts as a nucleophile in a Michael (1,4-conjugate) addition to an N-protected acrylamide. The resulting enolate intermediate then undergoes a rapid, intramolecular nucleophilic attack on the amide carbonyl. This Dieckmann-like condensation expels the methoxide leaving group and forms the piperidine-2,6-dione ring in a single, efficient operation.

Experimental Protocol 2: KOtBu-Promoted Synthesis of 3-Arylpiperidine-2,6-diones

This protocol is based on a highly efficient method reported by Liu et al. and demonstrates the power of this approach.[4][6]

Reagents and Materials:

  • Substituted methyl acetate (e.g., Methyl phenylacetate) (1.0 eq)

  • Substituted acrylamide (e.g., N-Boc-acrylamide) (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH4Cl solution

  • Standard inert atmosphere glassware

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the substituted methyl acetate (10 mmol) and anhydrous THF (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium tert-butoxide (20 mmol, 2.0 eq) portion-wise, ensuring the temperature remains low. Stir for 15 minutes to allow for complete deprotonation and formation of the potassium enolate.

  • Add the substituted acrylamide (12 mmol, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine-2,6-dione.

Mechanism for Michael Addition/Cyclization Cascade

cluster_1 Route 2: Michael Addition/Cyclization Acetate Substituted Acetate Carbanion Carbanion Formation Acetate->Carbanion Acrylamide Acrylamide Michael_Adduct Michael Addition -> Enolate Intermediate Acrylamide->Michael_Adduct 1,4-Addition Base KOtBu Base->Carbanion Deprotonation Carbanion->Michael_Adduct Product Substituted Piperidinedione Michael_Adduct->Product Intramolecular Cyclization

Caption: Mechanism of the convergent Michael-cyclization cascade.

Advantages and Disadvantages
  • Advantages:

    • Excellent functional group tolerance and broad substrate scope, allowing for the synthesis of α-mono- and α,α-disubstituted piperidinediones.[6]

    • Mild reaction conditions, avoiding the need for high temperatures.

    • High reaction efficiency and yields.

    • Amenable to large-scale synthesis, with successful kilogram-scale reactions reported.[4][6]

    • Transition-metal-free, which is advantageous for pharmaceutical synthesis.

  • Disadvantages:

    • Requires strictly anhydrous conditions due to the use of a strong base.

    • The choice of base is critical to avoid side reactions like saponification of the ester.

Route 3: Advanced Strategies for Complex Molecule Synthesis

In the context of multi-step syntheses, particularly for complex drug candidates, forming the piperidinedione ring can be strategically delayed or a "masked" equivalent can be used to avoid compatibility issues.

Principle and Rationale: Late-Stage Cyclization & Masked Scaffolds

The primary driver for these strategies is the acidic N-H proton of the glutarimide ring (pKa ≈ 11-12).[3] This proton is incompatible with many common synthetic transformations, including organometallic reactions and metal-catalyzed cross-couplings. Therefore, it is often advantageous to perform such reactions on a precursor and then form the glutarimide ring at a later stage ("late-stage cyclization").

Alternatively, a "masked glutarimide" strategy can be employed. A stable heterocyclic precursor, such as a bis(benzyloxy)pyridine, is carried through multiple synthetic steps. This precursor does not have an acidic proton and is robust. In a final step, the protecting groups are removed (e.g., via hydrogenation), which unmasks the piperidinedione core.[3]

Conceptual Workflow: Masked Glutarimide Strategy

cluster_2 Route 3: Masked Glutarimide Strategy Masked_Core Masked Core (e.g., bis(benzyloxy)pyridine) Func Sensitive Transformations (e.g., Cross-Coupling) Masked_Core->Func Intermediate Functionalized Precursor Func->Intermediate Deprotection Deprotection / Unmasking (e.g., Hydrogenation) Intermediate->Deprotection Product Final Piperidinedione Product Deprotection->Product

Caption: Concept of using a masked scaffold in complex synthesis.

Advantages and Disadvantages
  • Advantages:

    • Enables the use of a wide range of modern synthetic methodologies that are incompatible with the acidic glutarimide proton.

    • Crucial for the late-stage functionalization and synthesis of complex PROTACs and other drug candidates.

  • Disadvantages:

    • Adds extra steps to the overall synthetic sequence (protection/deprotection or late-stage cyclization).

    • May require specialized starting materials for the masked core, potentially increasing costs.

Comparative Benchmarking of Synthetic Routes

The choice of a synthetic route is a multi-factorial decision. The following table provides a side-by-side comparison of the discussed strategies based on key performance indicators relevant to drug discovery and development professionals.

MetricRoute 1: Classical CyclizationRoute 2: Michael Addition/CyclizationRoute 3: Advanced Strategies
Typical Yield Moderate (50-75%)High to Excellent (70-98%)[6]Variable (Depends on overall sequence)
Scalability GoodExcellent (Proven to kg scale)[6]Moderate (Limited by multi-step nature)
Substrate Scope Limited, mainly N-substitutionBroad (N-, α-, α,α- substitution)[6]Broad (Enables complex functionalization)
Reaction Conditions Often harsh (High temp.)Mild (0 °C to RT)Variable (Deprotection can be mild)
Step Economy Good (1-2 steps)Excellent (Convergent, one-pot)Poor (Multi-step)
Cost-Effectiveness High (Inexpensive starting materials)High (Efficient, uses bulk reagents)Moderate to Low (Specialized reagents)
Green Chemistry Fair (High energy, organic solvents)Good (Can be solvent-free, high atom economy)[4]Fair (Multiple steps reduce overall efficiency)
Ideal Application Simple N-aryl/alkyl glutarimidesDiverse library synthesis, process developmentComplex, multi-step synthesis of drug candidates

Conclusion and Recommendations

The synthesis of protected piperidinediones has evolved significantly, offering researchers a toolkit of methods to suit different needs.

  • For the straightforward synthesis of simple N-substituted piperidinediones , the Classical Cyclization (Route 1) remains a viable and cost-effective option, particularly when functional group tolerance is not a major concern.

  • For projects requiring high efficiency, scalability, and the generation of diverse libraries with substitutions on the piperidine ring , the Michael Addition/Intramolecular Cyclization (Route 2) is unequivocally the superior strategy. Its mild conditions, broad scope, and proven scalability make it the workhorse method for modern medicinal chemistry programs.[4][6]

  • For the synthesis of complex, late-stage drug candidates where sensitive functional groups must be installed via methods incompatible with the glutarimide core , chemists must turn to Advanced Strategies (Route 3) . While less step-economical, these late-stage cyclization and masked scaffold approaches provide the necessary strategic flexibility to achieve the synthesis of highly complex and valuable molecules.[3]

By understanding the mechanistic underpinnings, practical requirements, and relative merits of each route, researchers can confidently select the most appropriate synthetic plan to accelerate their drug discovery and development efforts.

References

  • ChemicalBook. (2024). Glutarimide: Synthesis and derivatives.
  • ResearchGate. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
  • Beak, P., et al. (2007). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). PMC.
  • Wikipedia. (n.d.). Glutarimide.
  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2024).
  • Vu, T., et al. (2024).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • O'Brien, P., et al. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060. Organic Letters.
  • Liu, Y.-H., et al. (2024). Simple and Efficient Synthesis of Piperidine-2,6-Diones. Chemistry – An Asian Journal.
  • Zhang, J., et al. (2023).
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
  • Semantic Scholar. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine.
  • Autechaux. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Piperidine.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Rajput, A. P., & Nagarale, D. V. (2016).
  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c.
  • ResearchGate. (2006). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities.
  • Liu, Y.-H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
  • ResearchGate. (n.d.). Approaches for the synthesis of piperidine‐2,6‐diones.
  • BenchChem. (2025). A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
  • Royal Society of Chemistry. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
  • ResearchGate. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • PubMed. (2002). Efficient introduction of protected guanidines in boc solid phase peptide synthesis.

Sources

A Comparative Guide to the Conformational Analysis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of functional groups. The introduction of a lactam functionality at the 7-position, affording 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, significantly alters the electronic and conformational landscape of the parent amine. This guide provides a comprehensive conformational analysis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, drawing objective comparisons with its parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane, and the analogous carbocyclic ketone, 4-piperidone. By integrating theoretical principles with supporting experimental and computational data for related systems, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the conformational intricacies of this important spirocyclic system.

Theoretical Underpinnings of Conformational Preferences

The conformation of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is governed by a delicate interplay of several factors, including ring strain, torsional strain, and stereoelectronic effects. The spirocyclic nature of the molecule, where the piperidine and dioxolane rings share a common carbon atom, introduces unique conformational constraints.

Piperidine Ring Conformation

The six-membered piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spirocyclic fusion and the lactam functionality can influence the ring's puckering and the equilibrium between different chair and boat/twist-boat conformations. In the case of the parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane, the piperidine ring is expected to exist predominantly in a chair conformation.

Dioxolane Ring Conformation

The five-membered 1,3-dioxolane ring is not planar and typically adopts an envelope or twist conformation to relieve torsional strain. The puckering of the dioxolane ring is often dynamic, with a low energy barrier for interconversion between different conformations.

The Anomeric Effect in Spiroketals

A key stereoelectronic interaction governing the conformation of spiroketals is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a carbon atom adjacent to a heteroatom to occupy an axial position. In the context of the dioxolane ring of our target molecule, this would involve the interaction of the lone pairs of one oxygen atom with the antibonding orbital (σ*) of the C-O bond of the other oxygen atom.

Influence of the Lactam Functionality

The introduction of a carbonyl group at the 7-position to form a lactam has profound conformational consequences. The amide bond of the lactam prefers to be planar due to resonance stabilization, which introduces a degree of flattening to the piperidine ring. This planarity can influence the overall ring conformation and the barrier to ring inversion. Computational studies on simple lactams, such as 2-piperidone, have shown that the ring adopts a half-chair or sofa conformation to accommodate the planar amide unit.

Comparative Conformational Analysis

Due to the limited availability of direct experimental data for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, this section will draw comparisons with its parent amine and related structures, supported by theoretical principles and data from analogous systems.

1,4-Dioxa-8-azaspiro[4.5]decan-7-one vs. 1,4-Dioxa-8-azaspiro[4.5]decane

The primary difference between the target lactam and its parent amine is the presence of the C7-carbonyl group. This is expected to lead to the following conformational distinctions:

  • Piperidine Ring Puckering: The piperidine ring in the parent amine will likely exist in a well-defined chair conformation. In contrast, the lactam ring in 1,4-Dioxa-8-azaspiro[4.5]decan-7-one will be partially flattened due to the planar amide bond, likely adopting a distorted chair or twist-boat conformation as the lowest energy state.

  • Nitrogen Inversion: In the parent amine, the nitrogen atom can undergo inversion, leading to axial or equatorial orientations of the N-H proton. The energy barrier for this process is typically low. In the lactam, the nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen atom more planar and restricting its inversion.

  • Hydrogen Bonding: The N-H group in the parent amine can act as a hydrogen bond donor. The lactam N-H is also a hydrogen bond donor, but its acidity and the acceptor strength of the carbonyl oxygen introduce different hydrogen bonding possibilities, which can influence crystal packing and solvation.

Spectroscopic Comparison: A Hypothetical Analysis

A comparison of the expected NMR spectra of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one and its parent amine can provide insights into their conformational differences.

Spectroscopic Feature 1,4-Dioxa-8-azaspiro[4.5]decane (Expected) 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (Expected) Rationale for Difference
¹H NMR: C6 & C8 Protons Distinct axial and equatorial signals with characteristic coupling constants for a chair conformation.More complex splitting patterns due to a potentially distorted ring. Chemical shifts will be downfield due to the anisotropic effect of the carbonyl group.The lactam functionality flattens the piperidine ring, altering dihedral angles and coupling constants.
¹³C NMR: C7 ~40-50 ppm (typical for a CH₂ next to a nitrogen)~170-180 ppmThe presence of the carbonyl group significantly deshields the C7 carbon.
¹³C NMR: C6 & C8 Shielded carbons.Deshielded carbons compared to the parent amine.The electron-withdrawing effect of the carbonyl group deshields the adjacent carbons.
IR Spectroscopy: C=O Stretch N/AA strong absorption band around 1650-1680 cm⁻¹.This is the characteristic stretching frequency for a six-membered lactam carbonyl group.

Publicly available spectral data for 1,4-Dioxa-8-azaspiro[4.5]decane can be found on databases such as PubChem[1].

Experimental and Computational Protocols

To rigorously determine the conformational landscape of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, a combination of experimental and computational techniques is essential.

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Hypothetical Experimental Protocol: Synthesis via Oxidation of a Protected Piperidine

  • Protection of 4-piperidone: React 4-piperidone hydrochloride with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene with azeotropic removal of water to yield 1,4-Dioxa-8-azaspiro[4.5]decane.

  • N-Protection: Protect the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions during oxidation.

  • Oxidation: Introduce a carbonyl group at the C7 position. This could be achieved through various methods, such as oxidation with reagents like RuO₄ (generated in situ from RuCl₃ and NaIO₄).

  • Deprotection and Lactamization: Remove the N-protecting group to allow for intramolecular cyclization to the lactam. Depending on the protecting group, this can be achieved with acid (for Boc) or hydrogenation (for Cbz).

G 4-Piperidone 4-Piperidone 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 4-Piperidone->1,4-Dioxa-8-azaspiro[4.5]decane Ketalization N-Protected Intermediate N-Protected Intermediate 1,4-Dioxa-8-azaspiro[4.5]decane->N-Protected Intermediate N-Protection N-Protected Ketone N-Protected Ketone N-Protected Intermediate->N-Protected Ketone Oxidation 1,4-Dioxa-8-azaspiro[4.5]decan-7-one 1,4-Dioxa-8-azaspiro[4.5]decan-7-one N-Protected Ketone->1,4-Dioxa-8-azaspiro[4.5]decan-7-one Deprotection

Computational Conformational Analysis Workflow

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Build the 3D structure of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields initially.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the lowest energy conformers using a method like GIAO (Gauge-Including Atomic Orbital) and compare them with experimental data if available.

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation NMR Prediction NMR Prediction Frequency Calculation->NMR Prediction

Conclusion

The conformational analysis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one reveals a complex interplay of steric and electronic factors. While direct experimental data remains scarce, a comparative approach utilizing its parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane, and the principles of lactam and spiroketal stereochemistry provides valuable insights. The presence of the lactam functionality is predicted to enforce a partial planarity on the piperidine ring, leading to distinct conformational and spectroscopic properties compared to the parent amine. The detailed experimental and computational protocols outlined in this guide provide a roadmap for researchers to further elucidate the precise conformational landscape of this important medicinal chemistry scaffold. A thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics targeting a wide range of biological targets.

References

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Al-Rawi, J. M. A., & Akrawi, K. Y. (2007). Conformational analysis of some N-acyl-2-piperidones by 1H and 13C NMR spectroscopy. Molecules, 12(3), 543–553.
  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in the general preference for gauche conformations. Pure and Applied Chemistry, 67(5), 719-726.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS No. 6813-54-3).[1] Given the limited specific public data on this compound, this directive synthesizes information from a closely related analogue, 1,4-Dioxa-8-azaspiro[4.5]decane, with established principles of hazardous waste management to ensure a precautionary and robust approach.

I. Inferred Hazard Profile and Initial Assessment

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, we will infer its potential hazards from the well-documented analogue, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS No. 177-11-7).[2][3] This analogue is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The presence of the lactam (a cyclic amide) functionality in 1,4-Dioxa-8-azaspiro[4.5]decan-7-one suggests that it may also exhibit these irritant properties. Amides are generally stable but can undergo hydrolysis under strong acid or base conditions, and thermal decomposition can produce hazardous gases. Therefore, a cautious approach is warranted, treating the compound as, at a minimum, an irritant to the skin, eyes, and respiratory system.

Table 1: Inferred Hazard Profile for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Hazard ClassificationGHS Hazard CodeInferred From Analogue Data
Skin IrritationH315Yes[2]
Eye IrritationH319Yes[2]
Respiratory IrritationH335Yes[2]
II. Personal Protective Equipment (PPE) and Handling Precautions

Before handling 1,4-Dioxa-8-azaspiro[4.5]decan-7-one for any purpose, including disposal, appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols.

III. Waste Characterization: A Step-by-Step Protocol

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties.[4][5] Since 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is not a commonly listed waste, a characteristic determination is necessary.[6]

Step 1: Is the Waste a "Listed" Hazardous Waste?

Review the EPA's F, K, P, and U lists of hazardous wastes.[7][8] 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is not expected to be on these lists unless it is a component of a listed waste stream from a specific industrial process.[6] For a discarded, unused commercial chemical product to be a P- or U-listed waste, it must be the sole active ingredient.[9][10]

Step 2: Does the Waste Exhibit Hazardous Characteristics?

If the waste is not "listed," you must determine if it exhibits one of the four characteristics of hazardous waste as defined by the EPA:[11][12]

  • Ignitability (D001):

    • Test: Determine the flashpoint of the liquid waste. A flashpoint below 60°C (140°F) indicates an ignitable hazardous waste.[11]

    • Inference: The analogue 1,4-Dioxa-8-azaspiro[4.5]decane has a flashpoint of 81°C (177.8°F), suggesting that 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is likely not an ignitable hazardous waste. However, if mixed with flammable solvents, the entire mixture could be classified as ignitable.

  • Corrosivity (D002):

    • Test: Measure the pH of the aqueous waste. A pH less than or equal to 2, or greater than or equal to 12.5, defines a corrosive hazardous waste.[11]

    • Inference: The compound itself is unlikely to be corrosive, but solutions or mixtures containing it could be.

  • Reactivity (D003):

    • Test: Assess if the waste is unstable, reacts violently with water, or generates toxic gases when mixed with water.[11]

    • Inference: There is no indication from the analogue that this compound is reactive.

  • Toxicity (D004-D043):

    • Test: If the waste is a liquid or contains solids that could leach, a Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if specific contaminants are present at concentrations that exceed regulatory limits.[5]

    • Inference: This is unlikely to be a primary concern unless the compound has been mixed with other toxic materials.

Based on this assessment, waste 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, if not mixed with other hazardous substances, is likely to be classified as a non-hazardous chemical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for final determination and guidance.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably by working within a chemical fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Neutralize (if applicable): Given the inferred irritant nature, neutralization is not the primary concern. The focus should be on absorption and collection.

  • Collect and Package: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department in accordance with their policies.

V. Disposal Workflow

The following workflow provides a systematic approach to the disposal of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one waste.

DisposalWorkflow start Waste Generation (1,4-Dioxa-8-azaspiro[4.5]decan-7-one) characterization Waste Characterization (RCRA Assessment) start->characterization is_hazardous Is it a Listed or Characteristic Hazardous Waste? characterization->is_hazardous non_hazardous Classify as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No hazardous Classify as Hazardous Waste (Assign appropriate waste codes) is_hazardous->hazardous Yes segregation Segregate Waste (Based on hazard class) non_hazardous->segregation hazardous->segregation packaging Package Waste (Compatible, sealed container) segregation->packaging labeling Label Container ('Hazardous Waste' or 'Non-Hazardous Waste', contents, date) packaging->labeling storage Store in Designated Area (Satellite Accumulation Area) labeling->storage pickup Arrange for Pickup (Institutional EHS or licensed contractor) storage->pickup disposal Final Disposal (Incineration or Landfill as per regulations) pickup->disposal

Caption: Decision workflow for the characterization and disposal of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing 1,4-Dioxa-8-azaspiro[4.5]decan-7-one in a designated, compatible, and sealable container.[13] Do not mix with incompatible waste streams.[14][15]

  • Container Labeling: As soon as waste is added, label the container with "Hazardous Waste" (or "Non-Hazardous Chemical Waste" as determined by your EHS department), the full chemical name, the approximate concentration, and the date of first accumulation.[16]

  • Segregation: Store the waste container segregated from incompatible materials. As a general rule, segregate acids from bases, and oxidizers from organic compounds.[14][17]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste was generated.[18]

  • Arrange for Disposal: Once the container is full or has reached the institutional time limit for storage in an SAA, contact your EHS department or a licensed hazardous waste contractor for pickup and disposal.

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

VI. Conclusion

The proper disposal of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, while lacking specific regulatory guidance, can be managed safely and effectively by following a precautionary approach. By inferring hazards from a close structural analogue and adhering to the fundamental principles of hazardous waste characterization, segregation, and handling, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • CSUSB Environmental Health and Safety. (n.d.). Hazardous Chemical Waste.
  • Boom Waste. (2025, September 23). Hazardous Waste Segregation: Protecting People, Property, and the Planet.
  • Practice Greenhealth. (n.d.).
  • European Chemicals Agency. (n.d.). Understanding Waste Framework Directive.
  • Merck. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane MSDS.
  • WMSolutions.com. (n.d.).
  • Indiana Department of Environmental Management. (2014, March 7).
  • The University of Alabama at Birmingham. (2013, October 9). Hazardous Waste Handling and Packing (CS055).
  • Enva. (2025, January 1). Packaging Hazardous Waste Guide.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
  • Laboratory Equipment. (n.d.). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
  • University of Southern Denmark. (2015, June 1). 2 - PACKAGING OF CHEMICALS AND HAZARDOUS WASTE.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Packaging/Container Guidance | I-WASTE DST.
  • Hazardous Waste Experts. (2024, July 31). A Checklist For Packing & Shipping Hazardous Waste.
  • The University of Tennessee, Knoxville. (n.d.). RCRA Characteristic Waste.
  • Massachusetts Institute of Technology. (n.d.). 7.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • AMI Environmental. (n.d.).
  • University of Southern California Environmental Health & Safety. (n.d.).
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
  • Merck Millipore. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858.
  • chemBlink. (n.d.). SDS of 1,4-Dioxa-8-azaspiro[4.
  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 1,4-dioxa-8-azaspiro[4.5]decan-7-one.
  • tradesafe. (2025, April 16).
  • Global Substance Registration System. (n.d.). 1,4-DIOXA-8-AZASPIRO(4.5)DECANE.
  • Baylor University. (n.d.). i. Listed Waste.
  • U.S. Environmental Protection Agency. (2025, February 27).
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Advanced ChemBlocks. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
  • Master Organic Chemistry. (2018, February 28).
  • American Chemical Society. (n.d.).
  • Labelmaster. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane.
  • ResearchGate. (2000, January).
  • ACTenviro. (2025, March 20).
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • ChemicalBook. (2025, October 14). 1,4-DIOXA-8-AZASPIRO[4.5]DECAN-7-ONE | 6813-54-3.
  • Assent. (n.d.).
  • Federal Ministry for Climate Action, Environment, Energy, Mobility, Innovation and Technology. (n.d.). Directive 2008/98/EC on waste and repealing certain Directives.
  • SGS. (2026, February 10).
  • U.S. Environmental Protection Agency. (2025, December 29).
  • Practical Law. (n.d.). European Commission publishes guidance on Waste Framework Directive.
  • Organic Letters. (n.d.).
  • ResearchGate. (2025, August 10).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6813-54-3 Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Synonyms: 8-Aza-1,4-dioxaspiro[4.5]decan-7-one; Spiro[1,3-dioxolane-2,4'-piperidin]-2'-one[1]

Executive Safety Summary & Risk Profile

Senior Scientist Note: While many vendors classify this spiro-lactam intermediate as a standard Irritant (H315/H319/H335), its structure—a piperidone derivative with a ketal protecting group—places it in a category of "Pharmaceutical Building Blocks." In drug development, we apply the Precautionary Principle : treat this compound as a potential bioactive agent until specific toxicological data proves otherwise.

The primary risks are inhalation of fine particulates during weighing and dermal absorption during solvation. The "7-one" lactam moiety suggests potential biological activity that warrants containment exceeding basic laboratory standards.

Hazard Classification (GHS / Precautionary)
Hazard TypeCodeDescriptionOperational Implication
Respiratory H335 May cause respiratory irritation.[2][3]CRITICAL: Do not handle open powder on an open bench.
Dermal H315 Causes skin irritation.[3]Potential for sensitization; double-gloving required.
Ocular H319 Causes serious eye irritation.[3]Fine dust can bypass standard safety glasses; goggles preferred.
Acute H302 Harmful if swallowed (Predicted).Strict hygiene; no hand-to-mouth contact.
Personal Protective Equipment (PPE) Specifications

Effective protection relies on the Barrier-Containment-Decontamination loop. The following PPE is non-negotiable for handling CAS 6813-54-3.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (In Fume Hood): No personal respirator required if handled inside a certified chemical fume hood with sash at working height.

  • Outside Fume Hood (Weighing Stations): If a balance enclosure is unavailable, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why: The solid powder form creates invisible aerosols during transfer. P100 offers 99.97% filtration efficiency against oil and non-oil based particles.

B. Dermal Protection (Hand & Body)
  • Glove Protocol: Double-gloving is mandatory for synthesis and solvation steps.

    • Inner Layer: 4-mil Nitrile (Inspection White/Blue). Acts as a visual indicator for tears.

    • Outer Layer: 5-8 mil Nitrile (Long Cuff).

    • Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF). Nitrile provides superior chemical resistance to the solvated intermediate.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant if using flammable solvents). Tyvek sleeves are recommended if handling quantities >10g to prevent cuff contamination.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Why: Standard safety glasses have gaps. In the event of a "puff" release of powder or a solvent splash, goggles seal the orbital area completely.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE based on the specific laboratory activity.

PPE_Logic Start Activity Assessment Activity Select Activity Type Start->Activity Solid Solid Handling (Weighing/Transfer) Activity->Solid Liquid Liquid Handling (Reaction/Quench) Activity->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Hood_Yes Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Hood_Check->Hood_Yes Yes Hood_No Enhanced PPE: N95/P100 Respirator, Goggles, Sash Shield Hood_Check->Hood_No No Chlorinated DCM / Chloroform Solvent_Check->Chlorinated Standard Ethanol / Water Solvent_Check->Standard Glove_Spec REQUIRED: Double Nitrile (8mil outer) + Viton (if prolonged) Chlorinated->Glove_Spec Standard->Hood_Yes

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols: Safe Handling
Protocol A: Weighing & Transfer (Solid State)
  • Objective: Transfer CAS 6813-54-3 from stock bottle to reaction vessel without aerosolization.

  • Preparation: Place a disposable weighing boat and spatula inside the fume hood.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Causality: Spiro-cyclic compounds often carry static charge, causing powder to "jump" and disperse.

  • Transfer: Open the container only inside the hood. Transfer gently.

  • Decon: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.

Protocol B: Solvation & Reaction (Liquid State)
  • Objective: Dissolving the lactam for synthesis.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile in <15 minutes.

  • Technique: Add solvent slowly down the side of the vessel to avoid displacing light powder.

  • Spill Guard: Perform all liquid transfers over a secondary containment tray.

Emergency Response & Disposal

In the event of exposure or release, immediate action prevents escalation.[4][5]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess State: Solid vs Liquid Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid/Solvated Assess->Liquid_Spill Wet_Wipe Cover with Wet Paper Towel (Prevent Dust) Solid_Spill->Wet_Wipe Scoop Scoop to Waste Container Wet_Wipe->Scoop Bag Double Bag Waste Scoop->Bag Absorb Apply Absorbent (Vermiculite/Pads) Liquid_Spill->Absorb Absorb->Bag Label Label: 'Hazardous Waste - Irritant' Bag->Label

Figure 2: Containment and cleanup workflow for solid vs. liquid spills.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Solid Hazardous Waste drum. Do not use regular trash.

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Container Cleaning: Triple rinse empty containers with acetone or ethanol before disposal or glass recycling.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decan-7-one
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.